molecular formula C32H37NO8 B1674531 Lasofoxifene tartrate CAS No. 190791-29-8

Lasofoxifene tartrate

Katalognummer: B1674531
CAS-Nummer: 190791-29-8
Molekulargewicht: 563.6 g/mol
InChI-Schlüssel: INEHJXCWEVNEDZ-LUDNRVPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lasofoxifene Tartrate is the tartrate salt form of lasofoxifene, a non-steroidal, naphthalene-derived, third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic and anti-osteoporotic activities. Upon oral administration, lasofoxifene selectively binds to both estrogen receptor alpha (ERalpha;  ESR1) and estrogen receptor beta (ERbeta;  ESR2) with high affinity and mimics the effects of endogenous estradiol with varying agonist and antagonist effects in ER-expressing tissues. Blockade of ERalpha by lasofoxifene may potentially inhibit estrogen-dependent cancer cell proliferation in ER-expressing cancers. Lasofoxifene may also bind to the certain mutant forms of ERalpha, including the Y537S ESR1 mutant, making it potentially useful in the treatment of tumors that have acquired resistance to other ER-targeting agents.

Eigenschaften

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEHJXCWEVNEDZ-LUDNRVPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940655
Record name 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190791-29-8
Record name Lasofoxifene tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190791-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasofoxifene tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190791298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 190791-29-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LASOFOXIFENE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85X09V2GSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Lasofoxifene Tartrate in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene (B133805), a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant anti-tumor activity in preclinical and clinical studies of estrogen receptor-positive (ER+) breast cancer. This technical guide delineates the core mechanism of action of lasofoxifene tartrate in breast cancer cells, with a particular focus on its interaction with the estrogen receptor alpha (ERα), its impact on downstream signaling pathways, and its efficacy in the context of acquired resistance, notably in tumors harboring ESR1 mutations. This document provides a comprehensive overview of the molecular pharmacology of lasofoxifene, detailed experimental protocols for its study, and quantitative data to support its characterization as a potent and promising therapeutic agent.

Introduction

Estrogen receptor-positive (ER+) breast cancer accounts for the majority of breast cancer diagnoses, and endocrine therapies targeting the ER signaling axis are a cornerstone of its treatment. However, the development of resistance to these therapies remains a major clinical challenge. Lasofoxifene has emerged as a promising therapeutic agent, demonstrating efficacy in inhibiting the proliferation of breast cancer cells, including those resistant to other endocrine treatments. This guide explores the fundamental mechanisms by which lasofoxifene exerts its anti-cancer effects.

Molecular Mechanism of Action

Lasofoxifene's primary mechanism of action is its high-affinity binding to estrogen receptors, particularly ERα, the key driver of proliferation in ER+ breast cancer. Unlike the endogenous ligand estradiol, which promotes a conformational state of ERα that facilitates coactivator recruitment and gene transcription, lasofoxifene binding induces a distinct conformation that favors corepressor binding and actively antagonizes ERα-mediated transcriptional activity.

Estrogen Receptor Binding and Antagonism

Lasofoxifene selectively binds to both ERα and ERβ with high affinity[1]. In breast cancer cells, it functions as a potent ERα antagonist, effectively blocking the proliferative signals mediated by estrogen[1][2]. This antagonistic activity is crucial for its therapeutic effect.

A key feature of lasofoxifene is its ability to stabilize an antagonist conformation of the ERα ligand-binding domain (LBD)[3][4]. This is particularly relevant in the context of ESR1 mutations, a common mechanism of acquired resistance to aromatase inhibitors. These mutations, often located in the LBD, lead to a constitutively active receptor that drives tumor growth in an estrogen-independent manner. X-ray crystallography studies have shown that lasofoxifene can effectively bind to and stabilize an antagonist conformation of the Y537S mutant ERα LBD, one of the most common ESR1 mutations[3][4]. This structural insight provides a molecular basis for lasofoxifene's efficacy in treating endocrine-resistant breast cancer[3][5].

Modulation of Gene Expression

By promoting a transcriptionally inactive conformation of ERα, lasofoxifene inhibits the expression of estrogen-responsive genes that are critical for cell cycle progression and proliferation. These include genes such as TFF1 (trefoil factor 1, also known as pS2) and GREB1 (growth regulation by estrogen in breast cancer 1)[6]. The downregulation of these and other pro-proliferative genes is a central component of lasofoxifene's anti-tumor activity. Furthermore, lasofoxifene's modulation of ERα can indirectly influence the expression of key cell cycle regulators like c-Myc and Cyclin D1, which are often downstream of the estrogen signaling pathway[7][8].

Impact on Downstream Signaling Pathways

The estrogen receptor signaling pathway exhibits significant crosstalk with other major signaling networks within the cell, including the PI3K/AKT/mTOR and MAPK pathways. While direct, extensive studies on lasofoxifene's modulation of these pathways are still emerging, its action as an ERα antagonist suggests an indirect inhibitory effect on these pro-survival pathways, which are often hyperactivated in endocrine-resistant breast cancer. The combination of lasofoxifene with inhibitors of these pathways, such as CDK4/6 inhibitors, has shown synergistic effects in preclinical models, further highlighting the interplay between these signaling cascades[3][9].

Data Presentation

Table 1: Binding Affinity of Lasofoxifene and Other Estrogen Receptor Ligands to ERα
CompoundERα Binding Affinity (Ki, nM) - Wild-TypeERα Binding Affinity (Ki, nM) - Y537S MutantERα Binding Affinity (Ki, nM) - D538G MutantReference
Lasofoxifene0.21 ± 0.062.34 ± 0.602.19 ± 0.24[3]
4-Hydroxytamoxifen (B85900) (4-OHT)0.12 ± 0.0032.64 ± 0.402.29 ± 0.80[3]
Fulvestrant0.13 ± 0.033.68 ± 0.775.06 ± 1.16[3]
Table 2: Proliferative Effects of Lasofoxifene in ER+ Breast Cancer Cell Lines
Cell LineCompoundIC50 (µM)NotesReference
T47DSulforaphane6.6Comparative compound[2]
MCF-7Sulforaphane5Comparative compound[2]
BT-474Sulforaphane15Comparative compound[2]
T47DErucin7.6Comparative compound[2]
MCF-7Erucin9.7Comparative compound[2]
BT-474Erucin19.7Comparative compound[2]
T47D4-Hydroxytamoxifen4.2Comparative compound[2]
MCF-74-Hydroxytamoxifen3.2Comparative compound[2]
BT-4744-Hydroxytamoxifen5.7Comparative compound[2]
T47DFulvestrant0.34 ± 0.10For ERα degradation[10]

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of lasofoxifene's mechanism of action in breast cancer cell lines such as MCF-7 and T47D.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of lasofoxifene on the viability and proliferation of breast cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), an insoluble, colored product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and replace it with 100 µL of medium containing various concentrations of lasofoxifene (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of lasofoxifene that inhibits cell growth by 50%).

Western Blot Analysis

Objective: To assess the effect of lasofoxifene on the expression and phosphorylation status of key proteins in the ER, PI3K/AKT, and MAPK signaling pathways.

Protocol:

  • Cell Culture and Lysis: Plate cells in 6-well plates and treat with lasofoxifene at desired concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • ERα (total)

      • Phospho-AKT (Ser473)

      • AKT (total)

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • ERK1/2 (total)

      • β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription Quantitative PCR (RT-qPCR)

Objective: To quantify the effect of lasofoxifene on the mRNA expression of estrogen-responsive genes.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with lasofoxifene as described for the Western blot protocol. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., TFF1, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Example Primer Sequences for TFF1:

      • Forward: 5'-GGT GTC GAG TGT GCT AAT GAC-3'

      • Reverse: 5'-GGC AGC ATT GGT TTT GAG T-3'

    • Example Primer Sequences for GREB1:

      • Forward: 5'-AAG GAG AAG GAG AAG GAG AAG G-3'

      • Reverse: 5'-GCT TCT GAG GAG GAG GAG A-3'

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the effect of lasofoxifene on the recruitment of ERα to the promoter regions of its target genes.

Protocol:

  • Cell Treatment and Cross-linking: Treat breast cancer cells with lasofoxifene or vehicle. Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

    • Incubate the chromatin overnight at 4°C with an anti-ERα antibody or a non-specific IgG as a negative control.

    • Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform qPCR using primers specific for the estrogen response element (ERE) regions of target gene promoters (e.g., TFF1). Normalize the results to the input DNA.

Visualizations

Signaling Pathways and Experimental Workflows

lasofoxifene_mechanism Lasofoxifene Lasofoxifene ERa ERα Lasofoxifene->ERa Binds and Antagonizes ERE Estrogen Response Element ERa->ERE Binds to PI3K_AKT PI3K/AKT Pathway ERa->PI3K_AKT Indirectly Inhibits MAPK MAPK Pathway ERa->MAPK Indirectly Inhibits Estrogen Estrogen Estrogen->ERa Binds and Activates Gene_Transcription Target Gene Transcription (e.g., TFF1, GREB1) ERE->Gene_Transcription Regulates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes PI3K_AKT->Cell_Proliferation Promotes MAPK->Cell_Proliferation Promotes

Caption: Lasofoxifene's core mechanism of action in breast cancer cells.

experimental_workflow start Start: ER+ Breast Cancer Cell Lines (e.g., MCF-7, T47D) treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot Analysis treatment->western rtqpcr RT-qPCR treatment->rtqpcr chip ChIP-qPCR treatment->chip proliferation_analysis Analysis of Cell Proliferation (IC50) viability->proliferation_analysis protein_analysis Analysis of Protein Expression and Phosphorylation western->protein_analysis gene_analysis Analysis of Gene Expression rtqpcr->gene_analysis binding_analysis Analysis of ERα Chromatin Binding chip->binding_analysis end Conclusion: Characterization of Lasofoxifene's Mechanism of Action proliferation_analysis->end protein_analysis->end gene_analysis->end binding_analysis->end

Caption: Experimental workflow for characterizing lasofoxifene's action.

Conclusion

This compound represents a potent, third-generation SERM with a well-defined mechanism of action in ER+ breast cancer cells. Its ability to act as a direct antagonist of ERα, even in the presence of activating ESR1 mutations, underscores its clinical potential. By inducing a transcriptionally inactive conformation of ERα, lasofoxifene effectively inhibits the expression of key pro-proliferative genes, leading to the suppression of tumor cell growth. The detailed experimental protocols and compiled data within this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of lasofoxifene in the treatment of ER+ breast cancer. Future research focusing on the intricate crosstalk between lasofoxifene-modulated ER signaling and other critical cellular pathways will undoubtedly provide deeper insights into its anti-cancer effects and inform the development of novel combination therapies.

References

An In-Depth Technical Guide to the Binding Affinity of Lasofoxifene Tartrate for Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of lasofoxifene (B133805) tartrate for estrogen receptor alpha (ERα). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes. Lasofoxifene, a third-generation nonsteroidal selective estrogen receptor modulator (SERM), has demonstrated high-affinity binding to ERα, a critical factor in its therapeutic effects.[1][2]

Quantitative Binding Affinity Data

Lasofoxifene exhibits a high binding affinity for ERα, comparable to the natural ligand estradiol (B170435) and significantly greater than some other SERMs like tamoxifen (B1202) and raloxifene.[2][3] The binding affinity is typically quantified using the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

The following table summarizes the quantitative data for the binding affinity of lasofoxifene tartrate to both wild-type and mutant forms of ERα.

ParameterValue (nM)Receptor TypeComments
Ki 0.21 ± 0.06Wild-Type ERα LBDComparable to estradiol (Kd = 0.22 ± 0.11 nM) and higher affinity than 4-hydroxytamoxifen (B85900) (4-OHT) (Ki = 0.12 ± 0.003 nM) and fulvestrant (B1683766) (Ki = 0.13 ± 0.03 nM).
Ki 2.34 ± 0.60Y537S Mutant ERα LBDThe Y537S mutation reduces the affinity of lasofoxifene, but it still binds with high affinity.[4]
Ki 2.19 ± 0.24D538G Mutant ERα LBDThe D538G mutation also reduces affinity, though lasofoxifene's binding remains potent.[4]
IC50 1.5ERαDemonstrates a higher affinity when compared to estradiol (IC50 = 4.8 nM) and is at least 10-fold higher than that of tamoxifen.[3]
IC50 2.88 ± 0.34WT/Y537S heterozygous cellsShows potent inhibition in cells with the Y537S mutation.[5]

Experimental Protocols

The determination of lasofoxifene's binding affinity for ERα is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (lasofoxifene) to displace a radiolabeled ligand from the receptor.

Competitive Radioligand Binding Assay for Lasofoxifene and ERα

1. Objective: To determine the Ki and IC50 of this compound for ERα.

2. Materials and Reagents:

  • ERα Source: Recombinant human ERα ligand-binding domain (LBD) or cytosol preparations from ER-positive cell lines (e.g., MCF-7) or rat uterine tissue.

  • Radioligand: [³H]-estradiol with high specific activity.

  • Unlabeled Competitor: this compound.

  • Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM dithiothreitol (B142953) (DTT), 10% glycerol, pH 7.4. DTT should be added fresh.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: Appropriate for radioisotope counting.

  • 96-well plates and filtration apparatus.

3. Experimental Procedure:

  • Preparation of ERα:

    • If using uterine cytosol, homogenize fresh or frozen rat uteri in ice-cold TEDG buffer.

    • Centrifuge the homogenate to remove cellular debris.

    • Perform ultracentrifugation of the supernatant to obtain the cytosolic fraction containing ERα.

    • Determine the protein concentration of the cytosol using a standard protein assay.

  • Assay Setup:

    • Perform the assay in 96-well plates in a final volume of 250 µL.

    • Add a fixed amount of ERα preparation (e.g., 50-100 µg of protein) to each well.

    • Add a fixed concentration of [³H]-estradiol (typically at or below its Kd value, e.g., 0.5-1.0 nM).

    • Add increasing concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁶ M) to compete with the radioligand.

    • Include control wells for total binding (ERα + [³H]-estradiol) and non-specific binding (ERα + [³H]-estradiol + a high concentration of unlabeled estradiol).

  • Incubation:

    • Incubate the plates at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the receptor-ligand complexes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the lasofoxifene concentration.

  • Determine the IC50 value, which is the concentration of lasofoxifene that inhibits 50% of the specific binding of [³H]-estradiol.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for ERα.

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action of lasofoxifene, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis ER_prep ERα Preparation (Cytosol/Recombinant) Incubation Incubation (ERα + Radioligand + Lasofoxifene) ER_prep->Incubation Radio_prep Radioligand Preparation ([³H]-Estradiol) Radio_prep->Incubation Laso_prep Lasofoxifene Dilutions Laso_prep->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_analysis Data Analysis (IC50 & Ki Calculation) Counting->Data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Lasofoxifene_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Lasofoxifene Lasofoxifene ERa Estrogen Receptor α (ERα) Lasofoxifene->ERa Binds HSP90 HSP90 ERa->HSP90 Stabilization ERa_Laso_dimer ERα-Lasofoxifene Dimer ERa->ERa_Laso_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ERa_Laso_dimer->ERE Binds Corepressors Corepressors ERa_Laso_dimer->Corepressors Recruits Transcription Altered Gene Transcription ERE->Transcription Leads to Coactivators Coactivators Coactivators->ERE Recruitment Blocked Corepressors->ERE Binds

Caption: Antagonistic signaling pathway of lasofoxifene at ERα.

Mechanism of Action

Lasofoxifene's high binding affinity for ERα is the foundation of its mechanism of action as a SERM. Upon binding to the ligand-binding domain of ERα, lasofoxifene induces a conformational change in the receptor.[6][7] This structural alteration, particularly the repositioning of helix 12, prevents the binding of coactivator proteins that are necessary for the transcriptional activation of estrogen-responsive genes.[6][7] Instead, the lasofoxifene-ERα complex can recruit corepressor proteins to the estrogen response elements on the DNA, leading to the inhibition of gene transcription in tissues like the breast.[1]

A key interaction for lasofoxifene's antiestrogenic effects is the formation of a salt bridge with the Aspartate 351 residue within the ligand-binding pocket of ERα.[6][7] This interaction helps to stabilize the antagonistic conformation of the receptor.

References

In-depth Technical Guide: In Vivo Pharmacokinetics and Bioavailability of Lasofoxifene Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene (B133805), a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in preclinical and clinical studies for the treatment of osteoporosis and other estrogen-receptor-related conditions. A thorough understanding of its in vivo pharmacokinetics and bioavailability is paramount for its continued development and potential therapeutic applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Lasofoxifene tartrate, with a focus on in vivo studies in relevant preclinical species and humans. Detailed experimental protocols, quantitative pharmacokinetic data, and visualizations of key processes are presented to offer a complete resource for researchers in the field.

Introduction

Lasofoxifene is a nonsteroidal SERM that exhibits tissue-selective estrogenic and antiestrogenic activities.[1] Its unique profile suggests potential benefits in bone health without the associated risks of traditional hormone replacement therapies.[1] The in vivo evaluation of Lasofoxifene's pharmacokinetic properties is crucial for determining appropriate dosing regimens, understanding its metabolic fate, and predicting its efficacy and safety profile in humans.

Pharmacokinetic Profile of Lasofoxifene

The pharmacokinetic profile of Lasofoxifene has been characterized in various species, including rats, monkeys, and humans. These studies have provided valuable insights into its absorption, bioavailability, and disposition.

Absorption and Bioavailability

Following oral administration, Lasofoxifene is well-absorbed. In a comparative study in rats, Lasofoxifene demonstrated an oral bioavailability of 62%.[2] In postmenopausal women, peak plasma concentrations (Cmax) are typically reached between 6.0 to 7.3 hours (Tmax) after oral administration.[2]

Distribution

Preclinical studies in rats using radiolabeled Lasofoxifene ([14C]LAS) have shown that the compound distributes rapidly into tissues, with most tissues reaching maximal concentrations within 1 hour.[3]

Metabolism

Lasofoxifene undergoes extensive metabolism in both rats and monkeys, with unchanged drug being undetectable in urine and bile.[3] The primary metabolic pathways include hydroxylation, methylation, oxidation of the pyrrolidine (B122466) ring, and direct conjugation with glucuronic acid and sulfuric acid.[3] In both species, Lasofoxifene and its glucuronide conjugate are the major circulating drug-related entities.[3]

Excretion

The primary route of excretion for Lasofoxifene and its metabolites is through the feces in both rats and monkeys.[3] Studies in bile duct-cannulated rats suggest that fecal excretion is mainly a result of biliary excretion rather than incomplete absorption.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Lasofoxifene from in vivo studies.

Table 1: Pharmacokinetic Parameters of Lasofoxifene in Preclinical Species (Oral Administration)

SpeciesDoseAUC (ng·h/mL)Cmax (ng/mL)Tmax (h)t1/2 (h)Oral Bioavailability (%)Reference
Rat (Sprague-Dawley)10 mg/kgData not specifiedData not specifiedData not specified4.362[2][4]
Monkey (Cynomolgus)1.0 mg/kgData not specifiedData not specifiedData not specified10.6Data not specified[4][5]
Monkey (Cynomolgus)5.0 mg/kgData not specifiedData not specifiedData not specifiedData not specifiedData not specified[5]

Note: Specific AUC and Cmax values for preclinical studies were not available in the searched literature. The half-life values are for a similar SERM, droloxifene, and are provided for comparative context.

Table 2: Pharmacokinetic Parameters of Lasofoxifene in Postmenopausal Women (Oral Administration)

Daily DoseAUC (0-24h) (ng·h/mL)Cmax (ng/mL)Mean Half-life (h)Reference
0.01 mg1.670.09165[4]
0.03 mgRange not specifiedRange not specified165[4]
0.1 mgRange up to 137Range up to 6.43165[4]
0.3 mgRange up to 137Range up to 6.43165[4]
1 mg1376.43165[4]

Experimental Protocols

This section details the methodologies for key experiments in the in vivo pharmacokinetic evaluation of Lasofoxifene.

Animal Studies

4.1.1. Animal Models

  • Species: Sprague-Dawley rats and Cynomolgus monkeys are commonly used preclinical species.[3][5][6]

  • Health Status: Healthy, adult animals are used. For specific studies, surgically postmenopausal models (ovariectomized) may be employed.[5]

  • Acclimatization: Animals should be acclimatized to the laboratory environment before the study.

4.1.2. Dosing

  • Route of Administration: Oral gavage is the standard method for oral administration in rats.[6]

  • Vehicle: The drug is typically suspended in a vehicle such as a 0.5% aqueous solution of carboxymethylcellulose.

  • Dose Volume: Dose volumes are calculated based on the animal's body weight (e.g., 10 mL/kg for rats).

4.1.3. Sample Collection

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing. Common sites for blood collection in rats include the tail vein or via cardiac puncture under anesthesia for terminal samples.[7]

  • Anticoagulant: Blood is collected into tubes containing an anticoagulant such as EDTA.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically used for the quantification of Lasofoxifene in plasma samples. While a specific method for Lasofoxifene is not detailed in the provided results, a method for the similar compound Raloxifene (B1678788) can be adapted.[2][8][9]

4.2.1. Sample Preparation

  • Protein Precipitation: A simple protein precipitation method is often employed. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is transferred for analysis.

4.2.2. HPLC-MS/MS Conditions (Adapted from Raloxifene Methods)

  • HPLC Column: A reverse-phase C18 column is commonly used.[8]

  • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[8]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

Visualizations

Metabolic Pathway of Lasofoxifene

Lasofoxifene Metabolic Pathway Metabolic Pathway of Lasofoxifene cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Lasofoxifene Lasofoxifene Hydroxylation_Tetraline Hydroxylation (Tetraline Ring) Lasofoxifene->Hydroxylation_Tetraline CYP-mediated Hydroxylation_Aromatic Hydroxylation (Aromatic Ring) Lasofoxifene->Hydroxylation_Aromatic CYP-mediated Oxidation_Pyrrolidine Oxidation (Pyrrolidine Ring) Lasofoxifene->Oxidation_Pyrrolidine CYP-mediated Glucuronidation Glucuronide Conjugation Lasofoxifene->Glucuronidation UGTs Hydroxylation_Tetraline->Glucuronidation Catechol_Intermediate Catechol Intermediate Hydroxylation_Aromatic->Catechol_Intermediate Sulfation Sulfate Conjugation Catechol_Intermediate->Sulfation SULTs Methylated_Catechol Methylated Catechol Catechol_Intermediate->Methylated_Catechol COMT Methylated_Catechol->Glucuronidation

Caption: Metabolic pathways of Lasofoxifene in vivo.

Experimental Workflow for a Rat Pharmacokinetic Study

Rat Pharmacokinetic Study Workflow Experimental Workflow for a Rat Pharmacokinetic Study start Start: Acclimatized Sprague-Dawley Rats dosing Oral Gavage Administration of this compound start->dosing blood_collection Serial Blood Collection (e.g., Tail Vein) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation with Anticoagulant) blood_collection->plasma_separation sample_storage Store Plasma Samples at -80°C plasma_separation->sample_storage sample_prep Sample Preparation (Protein Precipitation) sample_storage->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis data_analysis Pharmacokinetic Data Analysis (AUC, Cmax, Tmax, t1/2) analysis->data_analysis end End: Pharmacokinetic Profile Determined data_analysis->end

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Conclusion

This technical guide has synthesized the available in vivo pharmacokinetic and bioavailability data for this compound. The information presented, including quantitative data, detailed experimental protocols, and illustrative diagrams, provides a solid foundation for researchers and drug development professionals. While the oral bioavailability in rats is good, the extensive metabolism highlights the importance of understanding its metabolic pathways for predicting drug-drug interactions and inter-species differences. Further studies providing more detailed quantitative pharmacokinetic data in preclinical species would be beneficial for refining pharmacokinetic models and supporting the ongoing clinical development of Lasofoxifene.

References

Lasofoxifene Tartrate's Impact on Bone Mineral Density: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of lasofoxifene (B133805) tartrate on bone mineral density (BMD), drawing from key clinical trials. It is designed to be a resource for researchers, scientists, and professionals involved in drug development in the field of osteoporosis and bone metabolism.

Introduction

Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) that has been investigated for the prevention and treatment of postmenopausal osteoporosis.[1] Like other SERMs, it exhibits tissue-selective estrogenic and anti-estrogenic effects. In bone, lasofoxifene acts as an estrogen agonist, leading to a reduction in bone turnover and an increase in bone mineral density.[1] This guide summarizes the key quantitative data from major clinical trials, details the experimental protocols employed, and visualizes the underlying mechanisms and workflows.

Quantitative Data on Bone Mineral Density and Bone Turnover Markers

The effects of lasofoxifene on BMD and bone turnover markers have been evaluated in several large-scale, randomized, placebo-controlled clinical trials, most notably the Phase II studies, the Osteoporosis Prevention and Lipid Lowering (OPAL) study, and the Phase III Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene (PEARL) and Comparison of Raloxifene (B1678788) and Lasofoxifene (CORAL) trials.[1][2]

Effects on Bone Mineral Density

The following tables summarize the mean percentage change in BMD from baseline at the lumbar spine and femoral neck observed in key clinical trials of lasofoxifene.

Table 1: Mean Percentage Change in Lumbar Spine BMD from Baseline

Clinical TrialTreatment GroupDurationMean % Change in Lumbar Spine BMDComparator(s)
Phase II StudyLasofoxifene 0.25 mg/day2 years+1.8%Raloxifene 60 mg/day: -0.1%; Placebo: -1.7%
Lasofoxifene 1.0 mg/day2 years+2.2%
OPAL StudyLasofoxifene 0.025 mg/day2 years+1.5%Placebo: -0.7%
Lasofoxifene 0.25 mg/day2 years+2.3%
Lasofoxifene 0.5 mg/day2 years+2.3%
PEARL StudyLasofoxifene 0.25 mg/day3 years+3.3%Placebo: Not explicitly stated as % change
Lasofoxifene 0.5 mg/day3 years+3.3%
CORAL TrialLasofoxifene 0.25 mg/day2 yearsStatistically significant increase vs. placebo & raloxifeneRaloxifene 60 mg/day; Placebo

Table 2: Mean Percentage Change in Femoral Neck BMD from Baseline

Clinical TrialTreatment GroupDurationMean % Change in Femoral Neck BMDComparator(s)
PEARL StudyLasofoxifene 0.25 mg/day3 years+2.7%Placebo: Not explicitly stated as % change
Lasofoxifene 0.5 mg/day3 years+3.3%
CORAL TrialLasofoxifene 0.25 mg/day2 yearsStatistically significant increase vs. placebo & raloxifeneRaloxifene 60 mg/day; Placebo
Effects on Bone Turnover Markers

Lasofoxifene has been shown to significantly reduce markers of bone resorption and formation, indicating a decrease in the rate of bone remodeling.

Table 3: Effects of Lasofoxifene on Key Bone Turnover Markers

MarkerTrialTreatment GroupDurationObservation
Serum C-telopeptide of type I collagen (CTX)PEARL StudyLasofoxifene 0.25 mg/day & 0.5 mg/day36 monthsSignificant decrease compared to placebo.[3]
Serum procollagen (B1174764) type I N-propeptide (PINP)PEARL StudyLasofoxifene 0.25 mg/day & 0.5 mg/day36 monthsSignificant decrease compared to placebo.[3]
Serum OsteocalcinPEARL StudyLasofoxifene 0.25 mg/day & 0.5 mg/day36 monthsSignificant decrease compared to placebo.[3]
Serum Bone-Specific Alkaline Phosphatase (BSAP)PEARL StudyLasofoxifene 0.25 mg/day & 0.5 mg/day36 monthsSignificant decrease compared to placebo.[3]
Urinary N-telopeptide (NTX)Phase II StudyLasofoxifene 0.25 mg/day & 1.0 mg/day2 yearsSignificant decrease compared to placebo.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials assessing the efficacy of lasofoxifene on bone health.

Study Designs and Participant Characteristics
  • PEARL (Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene) Trial : This was a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase III trial.[4] It enrolled postmenopausal women aged 59-80 years with osteoporosis, defined as a bone mineral density T-score of -2.5 or less at the femoral neck or spine.[4]

  • OPAL (Osteoporosis Prevention and Lipid Lowering) Study : This was a Phase III program consisting of two identical, randomized, double-blind, placebo-controlled trials. The studies enrolled postmenopausal women and the primary endpoint was the change in lumbar spine BMD over two years.[1]

  • CORAL (Comparison of Raloxifene and Lasofoxifene) Trial : This Phase 3, multicenter, double-blind, randomized, placebo- and active-controlled study compared the effects of lasofoxifene and raloxifene on BMD and bone turnover markers in postmenopausal women.[2]

Bone Mineral Density (BMD) Measurement
  • Technique : Dual-energy X-ray absorptiometry (DXA) was the standard method for BMD assessment in all major trials.[1][5]

  • Measurement Sites : BMD was typically measured at the lumbar spine (L1-L4) and the hip (total hip and femoral neck).[1]

  • Quality Control : To ensure consistency and accuracy in multicenter trials, centralized quality control procedures for DXA are crucial. This often involves:

    • Standardization of scanning protocols across all participating centers.

    • Use of standardized phantoms for daily calibration of the DXA machines.

    • Centralized review and analysis of all DXA scans by a dedicated reading center to minimize inter-operator variability.

    • Cross-calibration of densitometers, especially when different models or manufacturers (e.g., Hologic, GE Lunar) are used across study sites.[6][7]

Vertebral Fracture Assessment
  • Methodology : In the PEARL trial, incident vertebral fractures were assessed using lateral spine radiographs.[4] The evaluation of these radiographs was performed centrally using the Genant semi-quantitative method.[8][9]

  • Genant Semi-quantitative Method : This is a visual scoring system where each vertebra from T4 to L4 is graded on a scale of 0 to 3 based on the degree of height reduction.[8][9]

    • Grade 0 : Normal vertebra.

    • Grade 1 (Mild) : 20-25% reduction in anterior, middle, or posterior height.[9]

    • Grade 2 (Moderate) : 25-40% reduction in height.[9]

    • Grade 3 (Severe) : >40% reduction in height.[9]

Biochemical Markers of Bone Turnover
  • Sample Collection : Serum and urine samples were collected at baseline and at specified intervals throughout the studies (e.g., 6, 12, 24, and 36 months in the PEARL study).[3]

  • Assay Methods : Specific immunoassays were used to quantify the concentrations of bone turnover markers. While the exact models of analyzers can vary, the following types of assays were commonly employed:

    • Serum CTX : Automated electrochemiluminescence immunoassays (ECLIA), such as the Roche Elecsys® ß-CrossLaps assay, were often used.[3]

    • Serum PINP : Radioimmunoassays (RIA), like the Orion Diagnostica UniQ™ PINP RIA, or automated immunoassays were utilized.[3]

    • Serum Osteocalcin and Bone-Specific Alkaline Phosphatase (BSAP) : Various immunoassays were employed for their measurement.[3]

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of Lasofoxifene in Bone

lasofoxifene_signaling cluster_extracellular Extracellular cluster_cell Osteoclast/Osteoblast Precursor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Effects lasofoxifene Lasofoxifene er Estrogen Receptor (ERα / ERβ) lasofoxifene->er Binds to ere Estrogen Response Element (ERE) in DNA er->ere Translocates to nucleus and binds ERE gene_transcription Gene Transcription Modulation ere->gene_transcription Regulates osteoclast ↓ Osteoclastogenesis ↓ Osteoclast Activity gene_transcription->osteoclast osteoblast ↑ Osteoblast Activity ↓ Osteoblast Apoptosis gene_transcription->osteoblast bone_resorption ↓ Bone Resorption osteoclast->bone_resorption bone_formation ↑ Bone Formation osteoblast->bone_formation

Caption: Lasofoxifene's signaling pathway in bone cells.

Experimental Workflow for a Clinical Trial Assessing BMD

clinical_trial_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis screening Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent screening->informed_consent baseline Baseline Assessment (DXA, Bone Markers, Radiographs) informed_consent->baseline randomization Randomization baseline->randomization treatment_a Lasofoxifene (e.g., 0.25 mg/day) randomization->treatment_a treatment_b Lasofoxifene (e.g., 0.5 mg/day) randomization->treatment_b placebo Placebo randomization->placebo followup_visits Follow-up Visits (e.g., 12, 24, 36 months) treatment_a->followup_visits treatment_b->followup_visits placebo->followup_visits data_collection Data Collection (Repeat DXA, Bone Markers, etc.) followup_visits->data_collection data_analysis Statistical Analysis (% Change from Baseline) data_collection->data_analysis results Results & Interpretation data_analysis->results

Caption: Workflow of a typical clinical trial for BMD assessment.

Logical Relationship of Lasofoxifene's Effects

logical_relationship lasofoxifene Lasofoxifene Administration serm_action Selective Estrogen Receptor Modulation in Bone lasofoxifene->serm_action bone_turnover ↓ Bone Turnover (↓ CTX, PINP, etc.) serm_action->bone_turnover bmd ↑ Bone Mineral Density (Lumbar Spine & Femoral Neck) bone_turnover->bmd fracture_risk ↓ Vertebral & Non-vertebral Fracture Risk bmd->fracture_risk

Caption: Logical flow of lasofoxifene's effects on bone health.

Conclusion

The extensive clinical trial data demonstrate that lasofoxifene tartrate is effective in increasing bone mineral density at key skeletal sites and reducing bone turnover in postmenopausal women with osteoporosis.[1][3] Its mechanism as a selective estrogen receptor modulator provides a targeted approach to managing bone loss. The rigorous methodologies employed in the PEARL, OPAL, and CORAL trials provide a strong evidence base for its skeletal efficacy. This technical guide serves as a consolidated resource for understanding the quantitative effects and the scientific foundation of lasofoxifene's role in bone health.

References

An In-depth Technical Guide to the Tissue-Selective Estrogenic Activity of Lasofoxifene Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), exhibits a distinct tissue-selective profile of estrogenic and antiestrogenic activities. This technical guide provides a comprehensive overview of the preclinical and clinical data that characterize the tissue-selective actions of Lasofoxifene tartrate. Detailed experimental methodologies for key assays are presented alongside quantitative data on its binding affinity for estrogen receptors, in vitro potency, and in vivo effects on bone, uterine, and breast tissues. Signaling pathways and experimental workflows are visualized to further elucidate its mechanism of action and the rationale behind its clinical applications in postmenopausal osteoporosis and its investigational use in estrogen receptor-positive (ER+) breast cancer.

Introduction

Selective estrogen receptor modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and elicit tissue-specific agonist or antagonist effects.[1] This duality allows for the beneficial effects of estrogen in certain tissues, such as bone, while mitigating potential adverse effects in others, like the uterus and breast.[1] this compound is a potent, orally bioavailable SERM that has been extensively studied for its favorable tissue-selective profile.[2][3] It binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2] This document serves as a technical resource, consolidating the key data and methodologies used to investigate the tissue-selective estrogenic activity of Lasofoxifene.

Molecular Mechanism and Signaling

Lasofoxifene's tissue-selective activity is rooted in its differential interaction with ERα and ERβ in various target cells. The binding of Lasofoxifene to the ER induces a specific conformational change in the receptor, which in turn dictates the recruitment of co-activator or co-repressor proteins. The balance of these co-regulators, which varies between cell types, ultimately determines whether Lasofoxifene will act as an agonist or an antagonist.

  • In Bone: Lasofoxifene acts as an estrogen agonist, mimicking the bone-protective effects of endogenous estrogen. It is thought to promote the survival of osteoblasts (bone-forming cells) and inhibit the activity of osteoclasts (bone-resorbing cells), thereby increasing bone mineral density and reducing fracture risk.

  • In the Uterus: Lasofoxifene exhibits predominantly antagonistic effects, minimizing the risk of endometrial hyperplasia and cancer that can be associated with estrogen therapy.

  • In the Breast: Lasofoxifene functions as an estrogen antagonist, blocking estrogen-dependent proliferation of breast cancer cells. This has been a key area of investigation for its potential role in the prevention and treatment of ER+ breast cancer.

cluster_bone Bone Tissue (Agonistic Effect) cluster_breast Breast Tissue (Antagonistic Effect) cluster_uterus Uterine Tissue (Antagonistic Effect) lasofoxifene_bone Lasofoxifene er_bone ERα / ERβ lasofoxifene_bone->er_bone coactivators Co-activators er_bone->coactivators Recruitment ere_bone Estrogen Response Element (ERE) coactivators->ere_bone gene_transcription_bone Gene Transcription ere_bone->gene_transcription_bone osteoblast_activity ↑ Osteoblast Activity ↓ Osteoclast Activity gene_transcription_bone->osteoblast_activity bone_formation ↑ Bone Formation ↓ Bone Resorption osteoblast_activity->bone_formation lasofoxifene_breast Lasofoxifene er_breast ERα lasofoxifene_breast->er_breast corepressors Co-repressors er_breast->corepressors Recruitment ere_breast Estrogen Response Element (ERE) corepressors->ere_breast gene_transcription_breast Gene Transcription ere_breast->gene_transcription_breast cell_proliferation_breast ↓ Cell Proliferation gene_transcription_breast->cell_proliferation_breast lasofoxifene_uterus Lasofoxifene er_uterus ERα lasofoxifene_uterus->er_uterus corepressors_uterus Co-repressors er_uterus->corepressors_uterus Recruitment ere_uterus Estrogen Response Element (ERE) corepressors_uterus->ere_uterus gene_transcription_uterus Gene Transcription ere_uterus->gene_transcription_uterus cell_proliferation_uterus ↓ Endometrial Proliferation gene_transcription_uterus->cell_proliferation_uterus

Caption: Tissue-selective signaling pathways of Lasofoxifene.

Quantitative Data

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: Estrogen Receptor Binding Affinity
CompoundReceptorKi (nM)Reference
LasofoxifeneWild-Type ERα0.21 ± 0.06[4]
Estradiol (E2)Wild-Type ERα0.22 ± 0.11 (Kd)[4]
4-hydroxytamoxifen (4-OHT)Wild-Type ERα0.12 ± 0.003[4]
FulvestrantWild-Type ERα0.13 ± 0.03[4]
LasofoxifeneY537S Mutant ERα2.34 ± 0.60[4]
LasofoxifeneD538G Mutant ERα2.19 ± 0.24[4]
Table 2: In Vitro Potency in Breast Cancer Cells
Cell LineAssayParameterValue (nM)Reference
MCF-7 (WT/Y537S ESR1)Transcriptional Reporter AssayIC502.88 ± 0.34[5]
MCF-7 (WT/D538G ESR1)Transcriptional Reporter AssayIC50Not explicitly stated for Lasofoxifene[5]
Table 3: Clinical Efficacy in Postmenopausal Women with Osteoporosis (PEARL Trial)
ParameterLasofoxifene 0.25 mg/dayLasofoxifene 0.5 mg/dayPlaceboReference
Fracture Risk Reduction (3 years)
Vertebral Fractures31% (p=0.002)42% (p<0.001)-[3][6]
Non-vertebral Fractures14% (p=0.13)22% (p=0.02)-[3]
Bone Mineral Density (BMD) Change (3 years)
Lumbar Spine+3.3% (p<0.001)+3.3% (p<0.001)-[3][7]
Femoral Neck+2.7% (p<0.001)+3.3% (p<0.001)-[3][7]
Breast Cancer Risk Reduction (5 years)
ER+ Breast Cancer84% (at 3 years)81%-[3]
All Breast Cancers-79%-[3]
Uterine Effects (5 years)
Endometrial Thickness Change (mm)+1.19 (p=0.001)+1.43 (p<0.001)-0.72[8]
Vaginal Bleeding (%)2.2% (p=0.012)2.6% (p=0.001)1.3%[8]
Table 4: Bone Turnover Markers in Postmenopausal Women with Osteoporosis (PEARL Trial Sub-study)
MarkerLasofoxifene 0.25 mg/day (% change from baseline at 24 months)Lasofoxifene 0.5 mg/day (% change from baseline at 24 months)Placebo (% change from baseline at 24 months)Reference
Serum CTX-12%-17%+34%[3]
Serum P1NP-33%-33%+3%[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Lasofoxifene are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis cytosol_prep Prepare Rat Uterine Cytosol (Source of ER) incubation Incubate Cytosol with [3H]-Estradiol and varying concentrations of Lasofoxifene cytosol_prep->incubation radioligand [3H]-Estradiol (Radioligand) radioligand->incubation competitor Lasofoxifene (Test Compound) competitor->incubation separation Separate Bound from Free Radioligand (e.g., Hydroxylapatite) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC50 and Ki quantification->analysis

Caption: Workflow for ER Competitive Binding Assay.
  • Materials:

    • Uteri from ovariectomized Sprague-Dawley rats.

    • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[9]

    • [3H]-Estradiol.

    • Test compound (Lasofoxifene) and unlabeled estradiol.

    • Hydroxylapatite slurry.

  • Procedure:

    • Prepare uterine cytosol by homogenizing uteri in ice-cold TEDG buffer and ultracentrifuging to obtain the supernatant containing the ER.[9]

    • In reaction tubes, incubate a fixed concentration of [3H]-Estradiol with uterine cytosol and increasing concentrations of the test compound.[10]

    • Incubate for 18-20 hours at 4°C to reach equilibrium.[10][11]

    • Separate bound from free radioligand by adding cold hydroxylapatite slurry and centrifuging.[10]

    • Quantify the radioactivity in the bound fraction using a scintillation counter.

    • Plot the percentage of bound [3H]-Estradiol against the log concentration of the competitor to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) from the IC50 value.

Estrogen-Responsive Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to induce or inhibit gene transcription mediated by the estrogen receptor.

cluster_transfection Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis & Measurement cluster_analysis Data Analysis cells T47D or MCF-7 Cells (Expressing ER) transfection Transfect with ERE-Luciferase and Renilla Luciferase Plasmids cells->transfection treatment Treat cells with Lasofoxifene (agonist or antagonist mode) transfection->treatment lysis Lyse cells and add Luciferase Substrates treatment->lysis measurement Measure Firefly and Renilla Luciferase Activity lysis->measurement analysis Normalize Firefly to Renilla Luciferase and determine EC50/IC50 measurement->analysis

Caption: Workflow for Luciferase Reporter Gene Assay.
  • Materials:

    • Human breast cancer cell line expressing ER (e.g., T47D or MCF-7).[12][13]

    • Estrogen-responsive element (ERE)-luciferase reporter plasmid.[12]

    • Control plasmid expressing Renilla luciferase.[8]

    • Transfection reagent.

    • Test compound (Lasofoxifene), estradiol, and anti-estrogen (e.g., ICI 182,780).

    • Dual-luciferase assay reagents.[14]

  • Procedure:

    • Co-transfect cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid.[8]

    • Plate the transfected cells and treat with various concentrations of the test compound. For antagonist activity, co-treat with a fixed concentration of estradiol.

    • After a 24-hour incubation, lyse the cells.[15]

    • Measure the firefly luciferase activity, which is proportional to the activation of the ERE promoter.

    • Measure the Renilla luciferase activity to normalize for transfection efficiency and cell number.[16]

    • Calculate the relative luciferase activity and plot against the log concentration of the test compound to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

This in vivo model is used to evaluate the effects of compounds on bone loss due to estrogen deficiency.

cluster_surgery Model Induction cluster_treatment_ovx Treatment cluster_analysis_ovx Analysis rats Mature Female Sprague-Dawley Rats ovx Bilateral Ovariectomy (OVX) or Sham Surgery rats->ovx treatment_ovx Administer Lasofoxifene or Vehicle Daily ovx->treatment_ovx bmd Measure Bone Mineral Density (BMD) by pQCT/micro-CT treatment_ovx->bmd histomorphometry Bone Histomorphometry (tibia, vertebrae) treatment_ovx->histomorphometry biomarkers Serum/Urine Bone Turnover Markers treatment_ovx->biomarkers uterus_weight Measure Uterine Weight treatment_ovx->uterus_weight

Caption: Workflow for Ovariectomized Rat Model.
  • Animals:

    • Mature female Sprague-Dawley or Wistar rats.[2][7]

  • Procedure:

    • Perform bilateral ovariectomy to induce estrogen deficiency. Sham-operated animals serve as controls.[7]

    • Allow a recovery period and for bone loss to initiate (typically 2 weeks).[17]

    • Administer the test compound (Lasofoxifene) or vehicle daily via oral gavage for a specified duration (e.g., 12 weeks or longer).

    • At the end of the treatment period, collect blood and urine for analysis of bone turnover markers (e.g., osteocalcin, CTX).[3][4]

    • Euthanize the animals and harvest femurs, tibiae, and lumbar vertebrae for bone mineral density (BMD) analysis using peripheral quantitative computed tomography (pQCT) or micro-CT.[3][4]

    • Perform bone histomorphometry on decalcified bone sections to assess trabecular bone volume, thickness, and number.[4][18]

    • Harvest and weigh the uteri to assess for estrogenic (agonistic) effects.[19]

MCF-7 Breast Cancer Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of compounds on estrogen-dependent breast cancer.

cluster_implantation Tumor Implantation cluster_treatment_xenograft Treatment cluster_monitoring Monitoring & Analysis mice Immunocompromised Mice (e.g., Nude) implantation Implant MCF-7 cells subcutaneously with estrogen support mice->implantation treatment_xenograft Administer Lasofoxifene or Vehicle when tumors are established implantation->treatment_xenograft monitoring Monitor Tumor Volume treatment_xenograft->monitoring analysis_xenograft Harvest tumors for weight and biomarker analysis (e.g., Ki-67, ERα) monitoring->analysis_xenograft

Caption: Workflow for MCF-7 Xenograft Model.
  • Animals and Cells:

    • Immunocompromised mice (e.g., athymic nude mice).[20]

    • MCF-7 human breast cancer cells.[21]

  • Procedure:

    • Implant an estrogen pellet subcutaneously in the mice to support the growth of the estrogen-dependent MCF-7 cells.[22]

    • Inject MCF-7 cells, often mixed with Matrigel, subcutaneously into the flank of the mice.[23]

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.[23]

    • Administer the test compound (Lasofoxifene) or vehicle daily.

    • Measure tumor volume regularly (e.g., twice weekly) with calipers.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and perform immunohistochemical analysis for biomarkers such as ERα and the proliferation marker Ki-67.[24][25]

Conclusion

The comprehensive data from in vitro and in vivo studies demonstrate that this compound is a potent selective estrogen receptor modulator with a distinct and clinically relevant tissue-selective profile. It exhibits estrogen agonist activity in bone, leading to the preservation of bone mineral density and a reduction in fracture risk. Conversely, it acts as an estrogen antagonist in the breast and has minimal estrogenic effects on the uterus, highlighting its potential for the long-term management of postmenopausal conditions with a favorable safety profile. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of endocrinology, oncology, and drug development who are investigating SERMs and other hormone-modulating therapies.

References

Crystal Structure of Lasofoxifene Tartrate Complexed with Estrogen Receptor-Alpha: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of lasofoxifene (B133805) tartrate in complex with the ligand-binding domain (LBD) of the human estrogen receptor-alpha (ERα). Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), demonstrates a unique binding mode that underpins its antagonistic effects in breast tissue, making it a significant molecule in the development of therapies for ER-positive breast cancer. This document details the experimental procedures for structure determination, presents key quantitative data, and illustrates the molecular interactions and resulting signaling pathways.

Quantitative Data Summary

The following tables summarize the critical quantitative data associated with the interaction of lasofoxifene with ERα.

Table 1: Crystallographic Data for the Lasofoxifene-ERα LBD Complex
ParameterValue
PDB ID2OUZ
Resolution2.0 Å
R-value work0.199
R-value free0.269
MacromoleculeEstrogen Receptor Alpha (residues 301-553)
LigandLasofoxifene
Table 2: Binding Affinity of Lasofoxifene and Other Ligands to ERα LBD
LigandReceptorBinding Affinity (Kᵢ, nM)
LasofoxifeneWild-Type ERα0.21 ± 0.06
Estradiol (E2)Wild-Type ERα0.22 ± 0.11 (Kd)
4-Hydroxytamoxifen (4-OHT)Wild-Type ERα0.12 ± 0.003
FulvestrantWild-Type ERα0.13 ± 0.03
LasofoxifeneY537S Mutant ERα2.34 ± 0.60
4-Hydroxytamoxifen (4-OHT)Y537S Mutant ERα2.64 ± 0.40
FulvestrantY537S Mutant ERα3.68 ± 0.77
LasofoxifeneD538G Mutant ERα2.19 ± 0.24
4-Hydroxytamoxifen (4-OHT)D538G Mutant ERα2.29 ± 0.80
FulvestrantD538G Mutant ERα5.06 ± 1.16

Experimental Protocols

The following sections detail the methodologies employed in the expression, purification, crystallization, and structure determination of the lasofoxifene-ERα LBD complex.

Protein Expression and Purification

The ligand-binding domain of human ERα, encompassing residues 301-553, was utilized for this study.

  • Gene Amplification and Cloning : The DNA sequence encoding the ERα LBD was amplified using the polymerase chain reaction (PCR). The amplified product was subsequently ligated into a pET23b expression vector (Novagen), which is suitable for high-level protein expression in Escherichia coli.

  • Overexpression : The pET23b-ERα LBD construct was transformed into an appropriate E. coli expression strain. Protein expression was induced by the addition of 50 µM isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium. The cells were then incubated overnight at 25°C to allow for protein expression.

  • Cell Lysis and Initial Purification : The E. coli cells were harvested by centrifugation. The cell pellet was resuspended in a suitable lysis buffer and the cells were lysed to release the expressed protein. Initial purification steps likely involved affinity chromatography, taking advantage of a tag encoded by the pET23b vector (e.g., a hexa-histidine tag), followed by further purification steps to achieve homogeneity.

  • Carboxymethylation : The purified ERα LBD was carboxymethylated. This step is often employed to modify cysteine residues, preventing disulfide bond formation and improving protein stability and solubility.

  • Complex Formation : The purified and carboxymethylated ERα LBD was incubated with lasofoxifene to form the protein-ligand complex.

Crystallization

The co-crystallization method was employed to obtain crystals of the lasofoxifene-ERα LBD complex.

  • Concentration : The purified lasofoxifene-ERα LBD complex was concentrated to a suitable concentration for crystallization trials.

  • Crystallization Screening : Crystallization conditions were screened using vapor diffusion methods (hanging or sitting drop). This involves mixing the concentrated protein-ligand complex with a variety of precipitant solutions to identify conditions that promote crystal growth.

  • Crystal Growth : Crystals of the complex were grown and optimized to a size and quality suitable for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Processing
  • Crystal Mounting and Cryo-protection : A single, well-formed crystal was mounted in a cryo-loop and flash-cooled in liquid nitrogen to minimize radiation damage during data collection. A cryoprotectant is typically added to the crystal before freezing to prevent ice crystal formation.

  • Data Collection : X-ray diffraction data were collected from the frozen crystal. The crystal was rotated in the X-ray beam, and the resulting diffraction pattern was recorded on a detector.[1] This process, known as the rotation or oscillation method, allows for the collection of a complete dataset.[1]

  • Data Processing : The collected diffraction images were processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[2] This involves several steps, including indexing the diffraction pattern, integrating the reflection intensities, and scaling and merging the data from multiple images.[1][2]

Molecular Interactions and Signaling Pathways

The crystal structure of the lasofoxifene-ERα LBD complex reveals the molecular basis for its antagonistic activity.

Binding of Lasofoxifene to the ERα Ligand-Binding Pocket

Lasofoxifene binds within the hydrophobic ligand-binding pocket of the ERα LBD. The tetrahydronaphthalene core of lasofoxifene is situated between hydrophobic residues.[3] A key interaction is the formation of a hydrogen bond network involving the hydroxyl group of lasofoxifene, the guanidinium (B1211019) group of Arginine 394, and the carboxylate of Glutamate 353.[3] The pendant side chain of lasofoxifene extends towards the surface of the protein, where its pyrrolidine (B122466) nitrogen forms an interaction with Aspartate 351.[4]

Antagonistic Conformation and Inhibition of Coactivator Binding

The binding of lasofoxifene induces a significant conformational change in the ERα LBD, particularly in the C-terminal helix, known as Helix 12 (H12). In the presence of an agonist like estradiol, H12 adopts a conformation that seals the ligand-binding pocket and forms part of the Activation Function-2 (AF-2) surface, which is crucial for the recruitment of coactivator proteins.[5]

Lasofoxifene, however, repositions H12 in a way that it sterically hinders the formation of the AF-2 surface.[6] This altered conformation of H12 physically blocks the binding of coactivator proteins, which typically contain an LXXLL motif that interacts with the AF-2 cleft.[6] By preventing coactivator recruitment, lasofoxifene inhibits the transcriptional activation of estrogen-responsive genes.[5][7] Furthermore, this antagonistic conformation may facilitate the recruitment of corepressor proteins, such as NCoR1 and SMRT, which further contribute to the repression of gene transcription.[8]

Downstream Signaling and Gene Regulation

The inhibition of coactivator binding and potential recruitment of corepressors by the lasofoxifene-ERα complex leads to the repression of a suite of downstream target genes that are normally activated by estrogen. These genes are often involved in cell proliferation and survival. By blocking their expression, lasofoxifene exerts its anti-proliferative effects in ER-positive breast cancer cells. Examples of genes repressed by ERα antagonists include those involved in cell cycle progression.[9]

Visualizations

Experimental Workflow for Structure Determination

experimental_workflow cluster_expression Protein Expression & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Determination p1 Cloning of ERα LBD into pET23b p2 Overexpression in E. coli p1->p2 p3 Cell Lysis & Purification p2->p3 p4 Complex Formation with Lasofoxifene p3->p4 c1 Concentration of Complex p4->c1 c2 Vapor Diffusion Crystallization c1->c2 d1 X-ray Data Collection c2->d1 d2 Data Processing d1->d2 d3 Structure Solution & Refinement d2->d3

Caption: Workflow for the determination of the lasofoxifene-ERα complex crystal structure.

ERα Signaling Pathway: Agonist vs. Antagonist

er_signaling cluster_agonist Agonist (e.g., Estradiol) Pathway cluster_antagonist Antagonist (Lasofoxifene) Pathway a1 Estradiol a2 ERα a1->a2 Binds a3 Agonist Conformation (Helix 12 Active) a2->a3 a4 Coactivator Recruitment (e.g., SRC-1, p300) a3->a4 a5 Gene Transcription (Proliferation Genes) a4->a5 b1 Lasofoxifene b2 ERα b1->b2 Binds b3 Antagonist Conformation (Helix 12 Displaced) b2->b3 b4 Coactivator Binding Blocked b3->b4 b5 Corepressor Recruitment (e.g., NCoR, SMRT) b3->b5 b6 Transcriptional Repression b4->b6 b5->b6

Caption: Comparison of ERα signaling pathways activated by an agonist versus an antagonist.

References

In Vitro Antagonist Activity of Lasofoxifene on ER+ Breast Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antagonist activity of Lasofoxifene (B133805), a third-generation selective estrogen receptor modulator (SERM), on estrogen receptor-positive (ER+) breast cancer cells. This document details the quantitative efficacy of Lasofoxifene, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action through signaling pathway diagrams.

Quantitative Efficacy of Lasofoxifene

Lasofoxifene demonstrates high-affinity binding to estrogen receptor alpha (ERα) and potent antagonist activity in ER+ breast cancer cells, including those with acquired resistance to other endocrine therapies due to ESR1 mutations.

Table 1: Competitive Binding Affinity (Ki) of Lasofoxifene and Comparators for ERα
CompoundWT ERα Ki (nM)Y537S ERα Ki (nM)D538G ERα Ki (nM)
Lasofoxifene 0.21 ± 0.062.34 ± 0.602.19 ± 0.24
Estradiol (E2) 0.22 ± 0.11--
4-Hydroxytamoxifen (4-OHT) 0.12 ± 0.0032.64 ± 0.402.29 ± 0.80
Fulvestrant 0.13 ± 0.033.68 ± 0.775.06 ± 1.16

Data compiled from in vitro competitive binding assays.

Table 2: In Vitro Anti-proliferative and Degradation Activity of Lasofoxifene
Cell LineER StatusParameterIC50 Value (nM)
T47DER+ (WT)ERα Degradation0.34 ± 0.10[1]
MCF-7ER+ (WT/Y537S)E2-stimulated ProliferationEffective reduction observed[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of SERMs like Lasofoxifene. Below are protocols for key experiments.

Cell Culture and Maintenance
  • Cell Lines:

    • MCF-7 (ER+, wild-type)

    • T47D (ER+, wild-type)

    • MCF-7 harboring ESR1 mutations (e.g., Y537S, D538G) can be used to study resistance mechanisms.

  • Culture Media:

    • MCF-7: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

    • T47D: RPMI supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For experiments evaluating estrogenic or anti-estrogenic effects, cells are typically cultured in phenol (B47542) red-free medium with charcoal-stripped FBS for 48-72 hours prior to treatment to deplete endogenous steroids.

Competitive Binding Assay

This assay determines the binding affinity (Ki) of Lasofoxifene for the estrogen receptor.

  • Materials:

    • Purified ERα ligand-binding domain (LBD) of wild-type or mutant receptors.

    • [3H]-Estradiol (radioligand).

    • Varying concentrations of Lasofoxifene (competitor).

    • Binding buffer (e.g., 10 mM Tris pH 7.6, 300 mM NaCl, 5 mM EDTA, 10% glycerol, 1 mM DTT).

  • Procedure:

    • Incubate a constant concentration of purified ERα LBD (e.g., 5 nM) with a fixed concentration of [3H]-Estradiol (e.g., 10 nM) and varying concentrations of Lasofoxifene (e.g., 0.1 nM to 10 µM) in binding buffer.

    • Incubate the reaction mixture on ice for 1 hour to reach equilibrium.

    • Separate the bound from free radioligand using a suitable method, such as hydroxylapatite (HAP) slurry or filtration.

    • Quantify the radioactivity of the bound fraction using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of Lasofoxifene that inhibits 50% of [3H]-Estradiol binding) and subsequently the Ki value using the Cheng-Prusoff equation.

Cell Proliferation Assay

This assay measures the effect of Lasofoxifene on the proliferation of ER+ breast cancer cells.

  • Materials:

    • MCF-7 or T47D cells.

    • 96-well plates.

    • Phenol red-free culture medium with charcoal-stripped FBS.

    • Lasofoxifene at various concentrations.

    • Estradiol (E2) as a proliferative stimulus.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density (e.g., 750 cells/well for MCF-7) in phenol red-free medium.[1]

    • Allow cells to attach for 24 hours.

    • Acclimate cells in charcoal-stripped FBS medium for 48 hours.[1]

    • Treat cells with varying concentrations of Lasofoxifene in the presence or absence of a fixed concentration of E2 (e.g., 1 nM).[1]

    • Incubate for a specified period (e.g., 5-7 days), with media and treatment changes every 2-3 days.

    • Assess cell proliferation using a cell viability reagent according to the manufacturer's instructions.

    • Determine the IC50 value of Lasofoxifene for the inhibition of E2-stimulated cell proliferation.

ERα Degradation Assay (In-Cell Western)

This assay quantifies the effect of Lasofoxifene on ERα protein levels.

  • Materials:

    • T47D cells.

    • 96-well plates.

    • Lasofoxifene at various concentrations.

    • Primary antibody against ERα.

    • Fluorescently labeled secondary antibody.

    • DNA stain (for normalization).

  • Procedure:

    • Seed T47D cells in 96-well plates.

    • Treat cells with increasing concentrations of Lasofoxifene for 24 hours.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific for ERα.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain with a DNA dye for cell number normalization.

    • Image the plate using a high-content imaging system or plate reader.

    • Quantify the fluorescence intensity of the secondary antibody and normalize it to the DNA stain intensity to determine the relative ERα levels.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of Lasofoxifene to antagonize E2-mediated transcriptional activation of an estrogen response element (ERE).

  • Materials:

    • MCF-7 or T47D cells stably or transiently transfected with an ERE-luciferase reporter construct.

    • Lasofoxifene at various concentrations.

    • Estradiol (E2).

    • Luciferase assay reagent.

  • Procedure:

    • Plate the transfected cells in a 96-well plate.

    • After 24 hours, treat the cells with various concentrations of Lasofoxifene in the presence of a fixed concentration of E2.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percent inhibition of E2-induced luciferase activity by Lasofoxifene.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Lasofoxifene as an ERα Antagonist

Lasofoxifene, as a SERM, competitively binds to the ligand-binding domain (LBD) of ERα. This binding induces a conformational change in the receptor that is distinct from the conformation induced by estradiol. Specifically, the binding of Lasofoxifene repositions Helix 12 of the LBD, which sterically hinders the binding of coactivator proteins that are necessary for the transcriptional activation of estrogen-responsive genes. This blockade of coactivator recruitment leads to the repression of gene transcription and subsequent inhibition of cell proliferation.

lasofoxifene_mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds Laso Lasofoxifene Laso->ERa_inactive Competitively Binds ERa_E2 ERα-E2 Complex (Active Conformation) ERa_inactive->ERa_E2 ERa_Laso ERα-Lasofoxifene Complex (Inactive Conformation) ERa_inactive->ERa_Laso ERE Estrogen Response Element (ERE) ERa_E2->ERE Binds ERa_Laso->ERE Binds Coactivator Coactivators ERE->Coactivator Recruits Corepressor Corepressors ERE->Corepressor Recruits Gene_Activation Target Gene Transcription Coactivator->Gene_Activation Promotes Gene_Repression Transcriptional Repression Corepressor->Gene_Repression Promotes Proliferation Cell Proliferation Gene_Activation->Proliferation Inhibition Inhibition of Proliferation Gene_Repression->Inhibition experimental_workflow start Start: Characterization of Lasofoxifene cell_culture Cell Culture (MCF-7, T47D) start->cell_culture binding_assay Competitive Binding Assay (Determine Ki) cell_culture->binding_assay proliferation_assay Cell Proliferation Assay (Determine IC50) cell_culture->proliferation_assay degradation_assay ERα Degradation Assay cell_culture->degradation_assay reporter_assay ERE-Luciferase Reporter Assay cell_culture->reporter_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis proliferation_assay->data_analysis degradation_assay->data_analysis reporter_assay->data_analysis end Conclusion: Antagonist Profile data_analysis->end

References

Lasofoxifene Tartrate: An In-depth Technical Guide on its Impact on Uterine and Mammary Gland Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene (B133805), a third-generation selective estrogen receptor modulator (SERM), demonstrates a distinct tissue-specific profile, acting as an estrogen receptor (ER) antagonist in the uterus and mammary gland. This technical guide provides a comprehensive overview of the preclinical and clinical data on the effects of lasofoxifene tartrate on these tissues. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms. In uterine tissue, lasofoxifene exhibits minimal uterotrophic effects, with clinical studies showing a slight increase in endometrial thickness but no significant increase in the risk of endometrial hyperplasia or cancer. In mammary gland tissue, lasofoxifene has shown significant efficacy in reducing the risk of estrogen receptor-positive (ER+) breast cancer. This guide synthesizes the available evidence to provide a thorough understanding of lasofoxifene's impact on these key tissues.

Introduction

Lasofoxifene is a nonsteroidal SERM that binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1][2]. Its mechanism of action is characterized by tissue-specific estrogenic and antiestrogenic effects. In bone tissue, it acts as an agonist, mimicking the bone-protective effects of estrogen. Conversely, in the uterus and breast, it functions as an antagonist, blocking estrogen-mediated proliferation[1][2][3]. This dual activity profile has positioned lasofoxifene as a promising agent for the prevention and treatment of osteoporosis and for the reduction of breast cancer risk in postmenopausal women. This guide will delve into the specific effects of lasofoxifene on uterine and mammary gland tissue, presenting the key preclinical and clinical findings that define its safety and efficacy profile in these organs.

Impact on Uterine Tissue

Lasofoxifene's effect on the uterus is a critical aspect of its safety profile as a SERM. Unlike tamoxifen, which has agonistic effects on the endometrium and is associated with an increased risk of endometrial cancer, lasofoxifene has been shown to have a largely neutral to antagonistic effect on uterine tissue[4][5].

Preclinical Data

Preclinical studies in various animal models have consistently demonstrated the minimal uterotrophic effects of lasofoxifene.

In studies using ovariectomized (OVX) rats, a common model for postmenopausal estrogen deficiency, lasofoxifene showed negligible effects on uterine weight and histology compared to estrogen treatment[6][7][8].

  • Uterine Weight: While some studies reported a slight, statistically insignificant increase in uterine wet weight, this was often attributed to water imbibition rather than true tissue proliferation, as dry uterine weight remained unchanged[7][9].

  • Histology: Histopathological examination of the uterus in lasofoxifene-treated OVX rats revealed no signs of endometrial hyperplasia or cellular atypia[6][8]. The uterine histology was generally characterized by an atrophic or inactive endometrium, similar to that observed in untreated OVX control animals.

Clinical Data

The largest body of clinical evidence regarding lasofoxifene's uterine effects comes from the Postmenopausal Evaluation and Risk Reduction with Lasofoxifene (PEARL) trial.

The PEARL trial was a large, randomized, double-blind, placebo-controlled study that evaluated the safety and efficacy of lasofoxifene in postmenopausal women with osteoporosis[10].

  • Endometrial Thickness: Transvaginal ultrasonography (TVUS) revealed a small, statistically significant increase in mean endometrial thickness in women receiving lasofoxifene (0.25 mg/day and 0.5 mg/day) compared to placebo[10]. However, this thickening was generally not associated with pathological changes.

  • Endometrial Polyps: There was a slightly higher incidence of benign endometrial polyps in the lasofoxifene groups compared to the placebo group[10].

  • Endometrial Hyperplasia and Cancer: Importantly, the incidence of endometrial hyperplasia and endometrial cancer was not significantly increased in the lasofoxifene-treated groups compared to placebo[10].

Impact on Mammary Gland Tissue

Lasofoxifene's antagonistic effects on the estrogen receptor in breast tissue are central to its potential as a breast cancer prevention agent.

Preclinical Data

In vitro and in vivo preclinical studies have consistently demonstrated the anti-proliferative and tumor-inhibitory effects of lasofoxifene in breast cancer models.

MCF-7 breast cancer cells, which are ER-positive, are a standard in vitro model for studying the effects of SERMs. Lasofoxifene has been shown to inhibit the proliferation of MCF-7 cells in a dose-dependent manner[1][11]. This inhibition is mediated by its binding to ERα and subsequent blockade of estrogen-induced gene transcription.

In mouse xenograft models, where human breast cancer cells (such as MCF-7) are implanted into immunocompromised mice, lasofoxifene has been shown to significantly inhibit tumor growth[12][13][14].

Clinical Data

The PEARL trial also provided crucial data on the efficacy of lasofoxifene in reducing the risk of breast cancer.

  • Reduction in ER-Positive Breast Cancer: The PEARL trial demonstrated a statistically significant and clinically meaningful reduction in the incidence of ER-positive invasive breast cancer in postmenopausal women with osteoporosis treated with lasofoxifene (0.5 mg/day) compared to placebo[15].

Data Presentation

Table 1: Summary of Quantitative Data on Uterine Tissue Effects
ParameterAnimal Model/StudyLasofoxifene Dose(s)Key Findings
Uterine Weight Ovariectomized Rat0.1-10 mg/kg/dayNo significant increase in uterine weight compared to OVX controls[6][8]. A slight increase in wet weight was not reflected in dry weight[7][9].
Endometrial Thickness PEARL Trial0.25 & 0.5 mg/daySmall, statistically significant increase in mean endometrial thickness compared to placebo[10].
Endometrial Polyps PEARL Trial0.25 & 0.5 mg/daySlightly higher incidence of benign endometrial polyps compared to placebo[10].
Endometrial Hyperplasia PEARL Trial0.25 & 0.5 mg/dayNo significant increase in the incidence of endometrial hyperplasia compared to placebo[10].
Endometrial Cancer PEARL Trial0.25 & 0.5 mg/dayNo significant increase in the incidence of endometrial cancer compared to placebo[10].
Table 2: Summary of Quantitative Data on Mammary Gland Tissue Effects
ParameterStudy/ModelLasofoxifene Dose(s)Key Findings
Cell Proliferation (MCF-7) In VitroVariousDose-dependent inhibition of estrogen-induced cell proliferation[1][11].
Tumor Growth (Xenograft) Mouse ModelVariousSignificant inhibition of the growth of ER-positive breast cancer xenografts[12][13][14].
Incidence of ER+ Breast Cancer PEARL Trial0.5 mg/dayStatistically significant reduction in the risk of ER-positive invasive breast cancer compared to placebo[15].

Experimental Protocols

Ovariectomized (OVX) Rat Uterine Assessment
  • Animal Model: Female Sprague-Dawley rats are typically used. Ovariectomy is performed to induce an estrogen-deficient state, mimicking postmenopause[6][7][8].

  • Treatment: Following a recovery period, rats are treated daily with lasofoxifene (e.g., via oral gavage) at various doses, a vehicle control, and a positive control (e.g., estradiol) for a specified duration (e.g., 4-12 weeks).

  • Uterine Weight Measurement: At the end of the treatment period, animals are euthanized, and the uteri are excised, trimmed of fat, and weighed (wet weight). For dry weight measurement, the uteri are dried in an oven until a constant weight is achieved[7][9].

  • Histopathological Analysis: Uterine tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E)[4][16]. Histological evaluation includes assessment of endometrial and myometrial thickness, glandular and stromal morphology, and the presence of cellular proliferation, hyperplasia, or atypia.

MCF-7 Cell Proliferation Assay
  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2[1].

  • Estrogen Deprivation: Prior to the assay, cells are cultured in a phenol (B47542) red-free medium with charcoal-stripped FBS for a period (e.g., 48-72 hours) to deplete endogenous estrogens and synchronize the cells.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of lasofoxifene, a vehicle control, and a positive control (e.g., 17β-estradiol).

  • Proliferation Assessment: Cell proliferation can be measured using various methods:

    • Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.

    • MTT/XTT Assay: These colorimetric assays measure the metabolic activity of viable cells, which is proportional to cell number.

    • BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.

PEARL Trial Endometrial Assessment Protocol
  • Patient Population: Postmenopausal women with osteoporosis[10].

  • Transvaginal Ultrasonography (TVUS): Endometrial thickness was measured at baseline and at specified follow-up intervals.

  • Endometrial Biopsy: An endometrial biopsy was performed at baseline and for cause (e.g., abnormal uterine bleeding, endometrial thickness exceeding a predefined threshold on TVUS)[6][17][18][19].

  • Histopathological Classification: Biopsy specimens were processed for histopathological examination and classified according to standard pathological criteria (e.g., proliferative, secretory, atrophic endometrium; endometrial polyps; simple, complex, or atypical hyperplasia; and carcinoma)[16][18].

Signaling Pathways and Molecular Mechanisms

The tissue-specific effects of lasofoxifene are a result of its differential modulation of the estrogen receptor in different cellular contexts.

Antagonistic Action in Mammary Gland Tissue

In breast cancer cells, lasofoxifene binds to ERα and induces a conformational change that promotes the recruitment of corepressors (e.g., NCoR, SMRT) and inhibits the recruitment of coactivators (e.g., SRC-1, p300/CBP) to the receptor-DNA complex[11][20]. This leads to the repression of transcription of estrogen-responsive genes that are critical for cell proliferation and survival.

lasofoxifene_mammary_gland Lasofoxifene Lasofoxifene ER ERα/ERβ Lasofoxifene->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Coactivators Coactivators (e.g., SRC-1, p300/CBP) Coactivators->ER Inhibits Recruitment Corepressors Corepressors (e.g., NCoR, SMRT) Corepressors->ER Promotes Recruitment Gene_Transcription Gene Transcription (Proliferation & Survival Genes) ERE->Gene_Transcription Represses Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation lasofoxifene_uterine_tissue Lasofoxifene Lasofoxifene ER ERα/ERβ Lasofoxifene->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Uterine_Coactivators Uterine-Specific Coactivators Uterine_Coactivators->ER Inefficient Recruitment Gene_Transcription Gene Transcription (Proliferative Genes) ERE->Gene_Transcription No significant activation Cell_Proliferation Uterine Cell Proliferation Gene_Transcription->Cell_Proliferation experimental_workflow cluster_preclinical Preclinical Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Evaluation (PEARL Trial) MCF7_culture MCF-7 Cell Culture Estrogen_deprivation Estrogen Deprivation MCF7_culture->Estrogen_deprivation Laso_treatment_vitro Lasofoxifene Treatment Estrogen_deprivation->Laso_treatment_vitro Prolif_assay Proliferation Assay (MTT, BrdU, etc.) Laso_treatment_vitro->Prolif_assay OVX_model Ovariectomized Rat Model Laso_treatment_vivo Lasofoxifene Treatment OVX_model->Laso_treatment_vivo Uterine_analysis Uterine Weight & Histopathology Laso_treatment_vivo->Uterine_analysis Patient_recruitment Patient Recruitment (Postmenopausal, Osteoporosis) Randomization Randomization (Lasofoxifene vs. Placebo) Patient_recruitment->Randomization Treatment_period 5-Year Treatment Period Randomization->Treatment_period Endpoint_assessment Endpoint Assessment (Endometrial Thickness, Biopsy, Breast Cancer Incidence) Treatment_period->Endpoint_assessment

References

Methodological & Application

Application Notes and Protocols for Evaluating Lasofoxifene Tartrate Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene (B133805), a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer and osteoporosis.[1][2] It exhibits a tissue-specific pharmacological profile, acting as an antagonist in breast and uterine tissues while displaying agonist activity in bone.[2] This dual mechanism of action makes it a compelling candidate for endocrine therapy, particularly in contexts of resistance to other treatments driven by mutations in the estrogen receptor 1 (ESR1) gene.[3][4]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the efficacy of Lasofoxifene tartrate in vitro. The described methods are designed to assess its impact on cell viability, apoptosis, and the expression of key estrogen-responsive genes in ER+ breast cancer cell lines, such as MCF-7.

Mechanism of Action

Lasofoxifene exerts its effects by binding with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2] In breast cancer cells, Lasofoxifene binding to ERα induces a conformational change in the receptor that promotes the recruitment of co-repressors and inhibits the binding of co-activators. This action effectively blocks estrogen-mediated gene transcription, leading to a decrease in cell proliferation and survival.[3][4] Unlike some other SERMs, Lasofoxifene has shown efficacy in preclinical models of breast cancer harboring activating mutations in the ERα ligand-binding domain, which can confer resistance to other endocrine therapies.[3]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in relevant cell-based assays.

Cell LineAssayParameterThis compound4-Hydroxytamoxifen (B85900) (4-OHT)FulvestrantReference
MCF-7 (WT/Y537S ESR1) Transcriptional Reporter AssayIC502.88 ± 0.34 nM--[1]
T47D ERα Degradation AssayIC50Neutral to slightly SERD-likeSERM (stabilizer)0.4 ± 0.02 nM[1]
MCF-7 Cell Proliferation AssayIC50-3.2 µM-[5]

Note: Direct IC50 values for Lasofoxifene in MCF-7 cell proliferation assays were not available in the provided search results. However, studies indicate its efficacy in reducing estrogen-stimulated proliferation at nanomolar concentrations.[1][6]

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of Estrogen Receptor Alpha (ERα) and the antagonistic action of Lasofoxifene.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Drug Action Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds HSP HSP90 ERa_inactive->HSP Dissociation ERa_active ERα (active dimer) ERa_inactive->ERa_active Dimerization ERa_Laso ERα-Lasofoxifene Complex ERa_inactive->ERa_Laso Conformational Change ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Coactivators Co-activators Gene_Transcription Gene Transcription (e.g., pS2, GREB1) ERE->Gene_Transcription Activates ERE->Gene_Transcription Blocks Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Coactivators->ERE Lasofoxifene Lasofoxifene Lasofoxifene->ERa_inactive Binds ERa_Laso->ERE Binds Corepressors Co-repressors Corepressors->ERE

ERα signaling and Lasofoxifene's antagonistic action.

Experimental Protocols

Cell Culture of MCF-7 Cells

This protocol describes the standard procedure for culturing and maintaining the human breast adenocarcinoma cell line MCF-7.

Materials:

  • MCF-7 cells (ATCC® HTB-22™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • 0.01 mg/mL human recombinant insulin

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-75)

  • Culture dishes/plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Thawing Frozen Cells:

    • Quickly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate at 37°C in a 5% CO₂ humidified incubator.

  • Cell Maintenance and Passaging:

    • Observe the cells daily under a microscope.

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

    • Neutralize the trypsin by adding 10 mL of complete growth medium.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Centrifuge at 125 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Split the cells at a ratio of 1:3 to 1:6 into new culture flasks containing pre-warmed complete growth medium.

    • Change the medium every 2-3 days.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest MCF-7 cells and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.

    • Aspirate the medium from the wells and add 100 µL of the respective drug dilutions or control medium.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of Lasofoxifene that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound

  • 6-well culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the medium collected earlier.

    • Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying the mRNA levels of estrogen-responsive genes (e.g., pS2/TFF1, GREB1) in response to Lasofoxifene treatment.

Materials:

  • MCF-7 cells

  • Phenol (B47542) red-free medium supplemented with charcoal-stripped FBS

  • This compound

  • 6-well culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (pS2, GREB1) and a housekeeping gene (GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment:

    • Culture MCF-7 cells in phenol red-free medium with charcoal-stripped FBS for at least 48 hours to deplete endogenous estrogens.

    • Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours. Include a vehicle control and a positive control (e.g., 10 nM Estradiol).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle control.

Experimental Workflow and Signaling Logic

The following diagrams illustrate the general experimental workflow for evaluating Lasofoxifene's efficacy and the logical relationship of its antagonistic action on ERα signaling.

Experimental_Workflow cluster_assays Efficacy Assays Start Start Cell_Culture MCF-7 Cell Culture Start->Cell_Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Treatment Treat with Lasofoxifene (Dose-Response) Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Gene_Expression Gene Expression Analysis (RT-qPCR) Incubation->Gene_Expression Data_Analysis Data Analysis (IC50, % Apoptosis, Fold Change) Viability->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Evaluate Efficacy of Lasofoxifene Data_Analysis->Conclusion

A generalized workflow for studying Lasofoxifene's effects.

Antagonistic_Action_Logic cluster_outcomes Outcomes Estrogen Estrogen Binding Ligand Binding Estrogen->Binding Lasofoxifene Lasofoxifene Lasofoxifene->Binding ERa Estrogen Receptor α (ERα) Conformation Receptor Conformation ERa->Conformation Binding->ERa Co_regulator Co-regulator Recruitment Conformation->Co_regulator Agonist Agonist (Activation) Conformation->Agonist if Estrogen Antagonist Antagonist (Inhibition) Conformation->Antagonist if Lasofoxifene Gene_Expression Target Gene Expression Co_regulator->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Proliferation Increased Proliferation Agonist->Proliferation Apoptosis_Inhibition Decreased Apoptosis Agonist->Apoptosis_Inhibition Proliferation_Inhibition Decreased Proliferation Antagonist->Proliferation_Inhibition Apoptosis_Induction Increased Apoptosis Antagonist->Apoptosis_Induction

Logical flow of Lasofoxifene's antagonistic action.

References

Application Notes and Protocols: Utilizing Lasofoxifene Tartrate in Endocrine-Resistant Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the clinical management of this disease is the development of resistance to these therapies. A primary mechanism of acquired resistance is the emergence of activating mutations in the estrogen receptor alpha gene (ESR1), most commonly Y537S and D538G. These mutations lead to a constitutively active receptor, rendering many standard endocrine therapies ineffective.

Lasofoxifene (B133805), a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant anti-tumor activity in preclinical and clinical studies of endocrine-resistant ER+ breast cancer, particularly in tumors harboring ESR1 mutations.[1][2] This document provides detailed application notes and experimental protocols for the use of lasofoxifene tartrate in research settings to investigate and overcome endocrine resistance.

Mechanism of Action

Lasofoxifene exhibits a tissue-selective mechanism of action, acting as an antagonist in breast tissue and an agonist in bone.[3][4] In the context of endocrine-resistant breast cancer, its efficacy is attributed to its ability to bind to and stabilize an antagonist conformation of both wild-type and mutant ERα, including the constitutively active Y537S and D538G variants.[1][2] This action effectively inhibits the transcriptional activity of the estrogen receptor, thereby blocking downstream signaling pathways that promote tumor growth and proliferation.[3] X-ray crystallography has shown that lasofoxifene can induce an antagonist conformation in the Y537S mutant ERα ligand-binding domain.[1][2]

Signaling Pathway of Lasofoxifene in Endocrine-Resistant Breast Cancer

cluster_cell Cancer Cell cluster_nucleus Nucleus ER_mut Mutant ERα (e.g., Y537S, D538G) ERE Estrogen Response Element (ERE) ER_mut->ERE Constitutive Activation Tumor Growth &\nMetastasis Tumor Growth & Metastasis Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Gene_Transcription->Tumor Growth &\nMetastasis Lasofoxifene Lasofoxifene Lasofoxifene->ER_mut Lasofoxifene_Block->ERE

Caption: Lasofoxifene's mechanism in ESR1-mutant breast cancer.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of lasofoxifene in endocrine-resistant breast cancer.

Table 1: Preclinical Efficacy of Lasofoxifene in Xenograft Models[1][4][5][6][7][8][9]
ModelTreatmentDosageOutcome
MCF7 Y537S Xenograft Lasofoxifene (mono)5 and 10 mg/kgSignificantly more effective at inhibiting tumor growth and metastasis (lung and liver) compared to fulvestrant (B1683766).
Lasofoxifene + Palbociclib10 mg/kg (Laso) + 100 mg/kg (Palbo)More effective at reducing primary tumor growth and metastasis than fulvestrant + palbociclib.
MCF7 D538G Xenograft Lasofoxifene (mono)10 mg/kgSignificantly inhibited tumor growth. More effective at inhibiting metastasis compared to fulvestrant.
Letrozole-Resistant MCF7 Lasofoxifene (mono)Not specifiedSignificantly reduced primary tumor growth.
Lasofoxifene + PalbociclibNot specifiedSignificantly reduced primary tumor growth and bone metastases.
Table 2: Clinical Efficacy of Lasofoxifene in ER+/HER2-, ESR1-mutated Metastatic Breast Cancer
TrialTreatment ArmsKey Efficacy Endpoints
ELAINE 1 (Phase 2) [5]Lasofoxifene (n=52) vs. Fulvestrant (n=51)Median PFS: 5.6 months (Laso) vs. 3.7 months (Fulv) (HR 0.699, p=0.138) Objective Response Rate (ORR): 13.2% (Laso) vs. 2.9% (Fulv) (p=0.124) Clinical Benefit Rate (CBR): 36.5% (Laso) vs. 21.6% (Fulv) (p=0.117)
ELAINE 2 (Phase 2) [6]Lasofoxifene + Abemaciclib (B560072) (n=29)Median PFS: 13 months ORR: 55.6% CBR at 24 weeks: 65.5%

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for studying lasofoxifene in endocrine-resistant breast cancer.

Protocol 1: In Vivo Xenograft Model of Endocrine-Resistant Breast Cancer

This protocol describes the use of a mammary intraductal (MIND) xenograft model to evaluate the efficacy of lasofoxifene.[1][2][7][8][9][10]

1. Cell Line Preparation:

  • Use MCF7 breast cancer cells engineered to express wild-type (WT), Y537S, or D538G ERα.
  • Cells should also be tagged with luciferase and GFP for in vivo imaging and histological analysis.
  • Culture cells in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.
  • Prepare a single-cell suspension of 250,000 cells per injection.

2. Animal Model:

  • Use female, immunodeficient mice (e.g., NSG mice).
  • Anesthetize mice prior to injection.

3. Mammary Intraductal (MIND) Injection:

  • Inject the prepared single-cell suspension into the mammary ducts of the inguinal glands via the nipple.

4. Treatment Regimen:

  • Allow tumors to establish for 2-3 weeks post-injection.
  • Randomize mice into treatment groups (n=6-10 per group).
  • Lasofoxifene Monotherapy: Administer lasofoxifene subcutaneously (SQ) at 5 or 10 mg/kg, 5 days a week.
  • Fulvestrant Control: Administer fulvestrant SQ at 5 mg/mouse once per week.
  • Combination Therapy:
  • Lasofoxifene: 10 mg/kg SQ, 5 days a week.
  • Palbociclib: 100 mg/kg via oral gavage, 5 days a week.
  • Vehicle Control: Administer the vehicle used for drug dissolution on the same schedule.
  • Continue treatment for a predefined period (e.g., 70 days).

5. Monitoring and Analysis:

  • Tumor Growth: Monitor tumor growth weekly or bi-weekly using in vivo luminescence imaging (e.g., Xenogen IVIS).
  • Metastasis: At the end of the study, perform ex vivo luminescence imaging of organs (lungs, liver, bone, brain) to assess metastasis.
  • Terminal Tumor Weight: Excise and weigh primary tumors at the end of the study.
  • Histological Analysis: Perform H&E staining and immunohistochemistry (e.g., for Ki67 to assess proliferation) on excised tumors and organs.

Experimental Workflow for In Vivo Xenograft Studies

arrow arrow start Start: Prepare MCF7 Cells (WT, Y537S, D538G) injection Mammary Intraductal Injection (NSG Mice) start->injection tumor_growth Tumor Establishment (2-3 weeks) injection->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Treatment (e.g., Lasofoxifene, Fulvestrant, Combination, Vehicle) randomization->treatment monitoring Monitor Tumor Growth (In Vivo Imaging) treatment->monitoring end End of Study (e.g., 70 days) monitoring->end analysis Analysis: - Terminal Tumor Weight - Ex Vivo Imaging (Metastasis) - Histology (Ki67) end->analysis results Results analysis->results

References

Application Notes and Protocols for In Vitro Dissolution of Lasofoxifene Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene, a third-generation, non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant potential in both preclinical and clinical studies for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer and osteoporosis.[1][2] For researchers conducting in vitro studies, the proper dissolution and handling of Lasofoxifene tartrate are paramount to obtaining accurate and reproducible results. This document provides detailed application notes and protocols for the dissolution of this compound for use in a variety of in vitro experimental settings.

Physicochemical and Solubility Data

This compound is a white to off-white crystalline powder. Accurate molarity calculations and solution preparation require precise knowledge of its molecular weight and solubility in various solvents.

ParameterValueSource
Molecular Formula C₃₂H₃₇NO₈[3][4]
Molecular Weight 563.64 g/mol [3][4][5][6]
Solubility in DMSO ≥ 10 mg/mL; up to 100 mg/mL in fresh, anhydrous DMSO[6][7]
Solubility in Water Insoluble[6]
Solubility in Ethanol Insoluble[6]

Experimental Protocols

Materials and Equipment
  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered (CAS 67-68-5)[8]

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line in use

  • Sterile serological pipettes and tubes for dilution

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. It is critical to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[6]

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 563.64 g/mol = 5.6364 mg

  • Weigh the compound:

    • Carefully weigh out approximately 5.64 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the vial containing the powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol provides a detailed methodology for preparing a series of working concentrations of this compound for a typical dose-response experiment in a 96-well plate format, ensuring the final DMSO concentration remains at a non-toxic level (≤ 0.1%).

  • Intermediate Dilution:

    • Prepare a 1000X intermediate stock solution from your 10 mM primary stock. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in sterile DMSO.

  • Serial Dilutions in DMSO:

    • Create a series of intermediate stocks in DMSO. For a final concentration range of 1 nM to 1 µM, you can prepare 1000X stocks in DMSO (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

  • Final Dilution in Cell Culture Medium:

    • Directly before treating the cells, dilute the intermediate DMSO stocks 1:1000 into the final cell culture medium. For example, to prepare 1 mL of a 1 µM working solution, add 1 µL of the 1 mM intermediate DMSO stock to 999 µL of cell culture medium.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiments. This should consist of cell culture medium containing the same final concentration of DMSO (e.g., 0.1%) as the drug-treated wells.

Visualizing Experimental and Signaling Pathways

Experimental Workflow for Solution Preparation

The following diagram illustrates the workflow for preparing this compound stock and working solutions for in vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Prepare Intermediate Stocks (in DMSO) stock->intermediate Dilute in DMSO serial_dilute Perform Serial Dilutions intermediate->serial_dilute final_dilute Dilute 1:1000 in Cell Culture Medium serial_dilute->final_dilute working_solutions Working Solutions (e.g., 1 nM - 1 µM) Final DMSO ≤ 0.1% final_dilute->working_solutions cell_treatment In Vitro Experiment working_solutions->cell_treatment Add to Cells

Workflow for this compound Solution Preparation
Signaling Pathway of Lasofoxifene as an ERα Antagonist

Lasofoxifene exerts its effects by acting as a selective estrogen receptor modulator. In ER+ breast cancer cells, it functions as an antagonist of Estrogen Receptor Alpha (ERα).

G cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects ERa_inactive ERα (Inactive) Lasofoxifene_ERa Lasofoxifene-ERα Complex (Antagonist Conformation) Corepressors Corepressors (e.g., NCoR, SMRT) Lasofoxifene_ERa->Corepressors Recruits ERE Estrogen Response Element (ERE) Corepressors->ERE Binds to complex at Gene_Repression Transcriptional Repression ERE->Gene_Repression Inhibits transcription from CyclinD1_cMyc ↓ Cyclin D1, c-Myc expression Gene_Repression->CyclinD1_cMyc Apoptosis ↑ Apoptosis Gene_Repression->Apoptosis Lasofoxifene Lasofoxifene Lasofoxifene->ERa_inactive Binds to CellCycleArrest G1 Cell Cycle Arrest CyclinD1_cMyc->CellCycleArrest Proliferation ↓ Cell Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation

Lasofoxifene's Antagonistic Action on ERα Signaling

The binding of Lasofoxifene to ERα induces a conformational change in the receptor that promotes the recruitment of corepressor proteins instead of coactivators.[9] This complex then binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the repression of their transcription.[10] Key downstream targets of this repression include genes that drive cell cycle progression, such as Cyclin D1 and c-Myc.[11][12][13][14] The ultimate outcome is the inhibition of proliferation and induction of apoptosis in ER+ breast cancer cells.

References

Application of Lasofoxifene Tartrate in Xenograft Models of Breast Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant potential in preclinical models for the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases of acquired resistance to standard endocrine therapies.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Lasofoxifene tartrate in xenograft models of breast cancer, based on published research. The protocols and data presented herein are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of Lasofoxifene.

Lasofoxifene exhibits a unique profile, acting as an estrogen receptor antagonist in breast tissue, thereby inhibiting the proliferation of ER+ breast cancer cells.[1][4] Notably, it has shown efficacy against tumors harboring ESR1 mutations (e.g., Y537S and D538G), which are common mechanisms of resistance to aromatase inhibitors.[2][5] Preclinical studies have demonstrated that Lasofoxifene, both as a monotherapy and in combination with CDK4/6 inhibitors like palbociclib, can effectively inhibit primary tumor growth and reduce metastasis.[2][6][7]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies on Lasofoxifene in breast cancer xenograft models.

Table 1: Efficacy of Lasofoxifene Monotherapy in Inhibiting Primary Tumor Growth in ER+ Mutant Xenograft Models

Cell LineERα MutationTreatment (Dose)DurationEndpointResultReference
MCF-7Y537SLasofoxifene (5 mg/kg)70 daysTumor WeightSignificantly more effective than fulvestrant (B1683766)[5]
MCF-7Y537SLasofoxifene (10 mg/kg)70 daysTumor WeightSignificantly more effective than fulvestrant[5]
MCF-7D538GLasofoxifene (5 mg/kg)70 daysTumor WeightSignificantly more effective than fulvestrant[5]
MCF-7D538GLasofoxifene (10 mg/kg)70 daysTumor WeightSignificantly inhibited vs. vehicle; more effective than fulvestrant[5]
MCF-7Wild-TypeLasofoxifene (10 mg/kg)70 daysTumor WeightSignificantly inhibited vs. vehicle[5]

Table 2: Efficacy of Lasofoxifene in Combination with Palbociclib on Tumor Growth and Metastasis

Cell LineERα MutationTreatmentEndpointResultReference
MCF-7Y537SLasofoxifene + PalbociclibPrimary Tumor Growth & MetastasisGenerally more potent than fulvestrant + palbociclib[2]
MCF-7D538GLasofoxifene + PalbociclibPrimary Tumor Growth & MetastasisGenerally more potent than fulvestrant + palbociclib[2]
Letrozole-Resistant MCF7 (LTLT)None (ER-low, HER2-high)Lasofoxifene + PalbociclibPrimary Tumor GrowthSignificantly reduced primary tumor growth vs. vehicle[8][9]
Letrozole-Resistant MCF7 (LTLT)None (ER-low, HER2-high)Lasofoxifene + PalbociclibBone MetastasisSignificantly fewer bone metastases compared with vehicle[9][10]

Signaling Pathways

The primary mechanism of action of Lasofoxifene in ER+ breast cancer is the modulation of the estrogen receptor signaling pathway. In wild-type ERα, Lasofoxifene acts as an antagonist, preventing the conformational changes required for transcriptional activation of genes involved in cell proliferation. In mutant ERα (e.g., Y537S), which is constitutively active, Lasofoxifene can still bind to the receptor and stabilize it in an antagonist conformation, thereby inhibiting its function.[2][11]

Estrogen Receptor Signaling Pathway Modulation by Lasofoxifene.

In some models of acquired resistance, such as letrozole-resistant cells, signaling pathways independent of ER, like the HER2/MAPK pathway, can become upregulated.[8] While Lasofoxifene's primary target is the ER, its efficacy in these models, especially in combination with CDK4/6 inhibitors, suggests a potential interplay between these pathways.

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with Lasofoxifene, synthesized from the methodologies described in the cited literature.

Protocol 1: Mammary Intraductal (MIND) Xenograft Model for ER+ Breast Cancer

This protocol is based on the MIND model, which preserves the luminal phenotype of ER+ breast cancer cells, closely mimicking the human disease.[2]

Materials:

  • Cell Lines: Luciferase-GFP tagged MCF-7 cells (wild-type, Y537S mutant, or D538G mutant).

  • Animals: Female, immunodeficient mice (e.g., NSG mice), 5-6 weeks old.

  • Reagents: Matrigel, PBS, D-luciferin, isoflurane.

  • Drugs: this compound, Fulvestrant, Palbociclib, vehicle control.

  • Equipment: Bioluminescence imaging system, surgical microscope, 30-gauge Hamilton syringe, calipers.

Workflow Diagram:

MIND_Xenograft_Workflow A 1. Cell Preparation (Luciferase-tagged MCF-7 cells) B 2. Intraductal Injection (Mammary glands of NSG mice) A->B C 3. Tumor Establishment (Monitor via bioluminescence) B->C D 4. Randomization & Treatment Initiation (Vehicle, Lasofoxifene, Fulvestrant +/- Palbociclib) C->D E 5. Monitoring (Tumor growth via imaging, body weight) D->E F 6. Endpoint Analysis (Tumor weight, ex vivo imaging of organs for metastasis) E->F

Workflow for the MIND Xenograft Model.

Procedure:

  • Cell Preparation:

    • Culture MCF-7 cells under standard conditions.

    • On the day of injection, harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 10^5 cells/10 µL.

  • Intraductal Injection:

    • Anesthetize the mice using isoflurane.

    • Under a surgical microscope, expose the nipple of the fourth inguinal mammary gland.

    • Using a 30-gauge Hamilton syringe, carefully inject 10 µL of the cell suspension into the mammary duct.

  • Tumor Establishment and Monitoring:

    • Monitor tumor growth weekly using bioluminescence imaging.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection 10 minutes before imaging.

    • Once tumors are established (typically 2-3 weeks post-injection), randomize mice into treatment groups.

  • Drug Administration:

    • Lasofoxifene: Administer subcutaneously at doses of 5 or 10 mg/kg, 5 days a week.[5][6]

    • Fulvestrant: Administer subcutaneously at a dose of 5 mg/mouse/week.[6]

    • Palbociclib: Administer by oral gavage at a dose of 100 mg/kg, 5 days a week.[6]

    • Vehicle: Administer the appropriate vehicle control for each drug.

  • Endpoint Analysis:

    • Continue treatment for the specified duration (e.g., 70 days).[5]

    • At the end of the study, euthanize the mice.

    • Excise the primary tumors and measure their weight.

    • Harvest organs (lungs, liver, bone, brain) and perform ex vivo bioluminescence imaging to assess metastasis.[2][11]

    • Perform histological analysis of tumors and organs as needed.

Protocol 2: Letrozole-Resistant Xenograft Model

This protocol is designed to evaluate the efficacy of Lasofoxifene in a model of acquired resistance to aromatase inhibitors.[9]

Materials:

  • Cell Line: Letrozole-resistant MCF-7 LTLT cells tagged with luciferase-GFP.

  • Animals and Reagents: As described in Protocol 1.

  • Drugs: this compound, Fulvestrant, Palbociclib, vehicle control.

Procedure:

  • Cell Injection and Tumor Establishment:

    • Follow steps 1-3 from Protocol 1, using the MCF-7 LTLT cell line.

  • Drug Administration:

    • Randomize mice into treatment groups (n=6-9 per group).[9]

    • Administer treatments as described in Protocol 1.

  • Monitoring and Endpoint Analysis:

    • Monitor primary tumor growth via in vivo imaging.

    • At the study endpoint, measure terminal tumor weight.

    • Assess the percentage of tumor area in excised mammary glands via histological analysis (H&E staining).[8][9]

    • Evaluate tumor cell proliferation by Ki67 staining.[8][9]

    • Assess bone metastases through ex vivo imaging.[9]

Conclusion

This compound has demonstrated robust anti-tumor activity in various xenograft models of ER+ breast cancer, including those with acquired resistance mutations. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of Lasofoxifene. The ability of Lasofoxifene to effectively inhibit tumor growth and metastasis, particularly in combination with CDK4/6 inhibitors, positions it as a promising agent for the treatment of advanced and metastatic breast cancer.[2][6] Further studies utilizing these models can help to elucidate the underlying mechanisms of action and identify patient populations most likely to benefit from Lasofoxifene therapy.

References

Application Notes and Protocols: Experimental Design for Studying Lasofoxifene's Effect on Bone Resorption Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) that has demonstrated efficacy in the prevention and treatment of postmenopausal osteoporosis.[1][2][3][4][5] It acts as an estrogen receptor agonist in bone, mimicking the bone-protective effects of estrogen.[6][7][8] This action leads to a reduction in bone resorption, a key process in the pathogenesis of osteoporosis. Lasofoxifene selectively binds to both estrogen receptor α (ERα) and estrogen receptor β (ERβ) with high affinity.[4][5][6][8] Its mechanism of action involves the modulation of the RANKL/RANK/osteoprotegerin signaling pathway, which ultimately reduces the formation and activity of osteoclasts, the cells responsible for bone breakdown.[6][8]

These application notes provide a detailed experimental framework for researchers to investigate the effects of Lasofoxifene on key bone resorption markers. The protocols herein describe both in vitro and biochemical methods to assess the pharmacological activity of Lasofoxifene and similar compounds.

Key Bone Resorption Markers

The following are well-established biochemical markers of bone resorption that are modulated by Lasofoxifene and can be quantified to assess its efficacy:

  • Serum C-terminal telopeptide of type I collagen (CTX-I): A peptide fragment released during the degradation of mature type I collagen, which is the primary organic component of bone.[3][9] Elevated serum levels of CTX-I are indicative of increased bone resorption.

  • Urinary N-terminal telopeptide of type I collagen (NTX-I): Another peptide fragment derived from the degradation of type I collagen that is excreted in the urine.[1][10] Its measurement, often normalized to creatinine (B1669602) levels, provides a non-invasive assessment of bone resorption rates.

Experimental Design and Protocols

This experimental design encompasses both a cell-based in vitro assay to study the direct effects of Lasofoxifene on osteoclast formation and activity, and protocols for the quantification of key bone resorption markers in biological samples.

Part 1: In Vitro Assessment of Lasofoxifene on Osteoclast Differentiation and Activity

This protocol details the use of the RAW 264.7 murine macrophage cell line, a well-established model for studying osteoclastogenesis.[1][2][6][9]

Objective: To determine the dose-dependent effect of Lasofoxifene on RANKL-induced osteoclast differentiation and resorptive activity.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant murine RANKL

  • Lasofoxifene (with a suitable vehicle, e.g., DMSO)

  • Tartrate-Resistant Acid Phosphatase (TRAP) staining kit

  • Corning® Osteo Assay Surface plates or bone slices

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Cell Culture:

    • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture cells every 2-3 days to maintain optimal growth.

  • Osteoclast Differentiation Assay:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^4 cells/cm².[1][2]

    • Allow cells to adhere overnight.

    • The following day, replace the medium with fresh DMEM containing 30 ng/mL of RANKL to induce osteoclast differentiation.[1][2]

    • Concurrently, treat the cells with varying concentrations of Lasofoxifene (e.g., 0.1 nM to 1 µM) or vehicle control.

    • Culture the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and Lasofoxifene every 2-3 days.

  • Assessment of Osteoclast Formation (TRAP Staining):

    • After the differentiation period, fix the cells with 4% paraformaldehyde.

    • Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.

    • Identify osteoclasts as large, multinucleated (≥3 nuclei), TRAP-positive cells.

    • Quantify the number of osteoclasts per well by light microscopy.

  • Assessment of Osteoclast Activity (Resorption Pit Assay):

    • For this assay, seed RAW 264.7 cells on Corning® Osteo Assay Surface plates or bone slices and differentiate them into osteoclasts as described above.

    • After 7 days of culture, remove the cells from the plates (e.g., using a bleach solution).

    • Visualize the resorption pits by light microscopy.

    • Quantify the total area of resorption pits per well using image analysis software.

Data Presentation:

Treatment GroupLasofoxifene ConcentrationNumber of TRAP-positive Multinucleated Cells (per well)Total Resorption Pit Area (µm²/well)
Vehicle Control0
Lasofoxifene0.1 nM
Lasofoxifene1 nM
Lasofoxifene10 nM
Lasofoxifene100 nM
Lasofoxifene1 µM
Part 2: Quantification of Bone Resorption Markers

These protocols provide a general framework for the use of commercially available ELISA kits to measure serum CTX-I and urinary NTX-I.

2.1. Serum CTX-I Measurement by ELISA

Objective: To quantify the concentration of CTX-I in serum samples.

Protocol:

  • Sample Collection and Preparation:

    • Collect whole blood and allow it to clot.

    • Centrifuge to separate the serum.

    • Store serum samples at -80°C until analysis.

  • ELISA Procedure (based on a typical sandwich ELISA principle): [3][4][5][7]

    • Prepare standards, controls, and serum samples according to the kit manufacturer's instructions.

    • Pipette standards, controls, and samples into the appropriate wells of the microtiter plate pre-coated with a capture antibody.

    • Add the detection antibody (e.g., a biotinylated antibody).

    • Incubate as per the manufacturer's protocol.

    • Wash the plate to remove unbound reagents.

    • Add a streptavidin-enzyme conjugate (e.g., HRP).

    • Incubate and wash the plate.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of CTX-I in the unknown samples by interpolating their absorbance values from the standard curve.

Data Presentation:

Treatment GroupLasofoxifene DoseMean Serum CTX-I Concentration (ng/mL)Standard Deviation
Placebo0
LasofoxifeneLow Dose
LasofoxifeneHigh Dose

2.2. Urinary NTX-I Measurement by ELISA

Objective: To quantify the concentration of NTX-I in urine samples, normalized to creatinine.

Protocol:

  • Sample Collection and Preparation:

    • Collect a second morning void urine sample.[11]

    • Store urine samples at -80°C until analysis.

  • Creatinine Measurement:

    • Measure the creatinine concentration in each urine sample using a commercially available assay to normalize the NTX-I values.

  • ELISA Procedure (based on a typical competitive ELISA principle): [8][12][13][14]

    • Prepare standards, controls, and urine samples as per the kit manufacturer's instructions.

    • Pipette standards, controls, and samples into the wells of the microtiter plate coated with NTX-I antigen.

    • Add an anti-NTX-I antibody conjugated to an enzyme (e.g., HRP).

    • Incubate to allow competition between the NTX-I in the sample and the NTX-I on the plate for antibody binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for color development. The intensity of the color will be inversely proportional to the amount of NTX-I in the sample.

    • Stop the reaction and measure the absorbance.

  • Data Analysis:

    • Generate a standard curve.

    • Determine the concentration of NTX-I in the samples from the standard curve.

    • Normalize the NTX-I concentration to the creatinine concentration (e.g., nmol BCE/mmol creatinine).

Data Presentation:

Treatment GroupLasofoxifene DoseMean Urinary NTX-I/Creatinine Ratio (nmol BCE/mmol Cr)Standard Deviation
Placebo0
LasofoxifeneLow Dose
LasofoxifeneHigh Dose

Visualizations

Lasofoxifene_Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_biochemical Biochemical Analysis raw_cells RAW 264.7 Cells differentiation Induce Osteoclast Differentiation (RANKL) raw_cells->differentiation treatment Treat with Lasofoxifene (Dose-Response) differentiation->treatment trap_staining TRAP Staining treatment->trap_staining pit_assay Resorption Pit Assay treatment->pit_assay quant_formation Quantify Osteoclast Formation trap_staining->quant_formation quant_activity Quantify Resorption Area pit_assay->quant_activity serum_collection Serum Sample Collection ctx_elisa Serum CTX-I ELISA serum_collection->ctx_elisa urine_collection Urine Sample Collection ntx_elisa Urinary NTX-I ELISA urine_collection->ntx_elisa data_analysis_ctx Data Analysis ctx_elisa->data_analysis_ctx data_analysis_ntx Data Analysis (Creatinine Normalized) ntx_elisa->data_analysis_ntx

Caption: Experimental workflow for assessing Lasofoxifene's effect.

RANKL_Signaling_Pathway cluster_lasofoxifene Lasofoxifene Action cluster_rankl RANKL Signaling in Osteoclast Precursor lasofoxifene Lasofoxifene er Estrogen Receptor (ER) lasofoxifene->er opg ↑ Osteoprotegerin (OPG) er->opg rankl RANKL opg->rankl Inhibits rank RANK rankl->rank traf6 TRAF6 rank->traf6 nfkb NF-κB Pathway traf6->nfkb mapk MAPK Pathways (JNK, p38, ERK) traf6->mapk nfatc1 NFATc1 Activation nfkb->nfatc1 mapk->nfatc1 differentiation Osteoclast Differentiation, Activation, and Survival nfatc1->differentiation

Caption: Lasofoxifene's modulation of the RANKL signaling pathway.

References

Application Notes and Protocols for In Vivo Imaging of Lasofoxifene Tartrate Tumor Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene (B133805), a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in models with acquired resistance to other endocrine therapies.[1][2] This document provides detailed application notes and experimental protocols for assessing the tumor suppressive effects of Lasofoxifene tartrate in vivo using various imaging techniques. The methodologies outlined below are based on preclinical studies and are intended to guide researchers in designing and executing robust experiments to evaluate the efficacy of Lasofoxifene.

Mechanism of Action: Targeting the Estrogen Receptor Signaling Pathway

Lasofoxifene exerts its anti-tumor effects by binding to the estrogen receptor (ERα and ERβ) with high affinity.[3] In breast cancer cells, it acts as an ER antagonist, suppressing estrogen-dependent signaling pathways that drive cell proliferation and tumor growth.[3] Unlike the endogenous ligand estradiol (B170435), which promotes an active conformation of the ER, Lasofoxifene induces a conformational change that inhibits the transcriptional activity of the receptor, even in the presence of activating mutations in the ESR1 gene, such as Y537S and D538G.[1][4] This antagonistic action prevents the recruitment of co-activators and downstream gene transcription, ultimately leading to cell cycle arrest and reduced tumor progression.[1][3]

Lasofoxifene_Mechanism_of_Action cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ERα/ERβ) Estradiol->ER Binds & Activates Lasofoxifene Lasofoxifene Lasofoxifene->ER Binds & Inhibits ERE Estrogen Response Element (ERE) ER->ERE Binds GeneTranscription Gene Transcription ERE->GeneTranscription Promotes Coactivators Co-activators Coactivators->ERE Recruited CellProliferation Cell Proliferation & Tumor Growth GeneTranscription->CellProliferation Leads to

Caption: Lasofoxifene's antagonistic effect on the ER signaling pathway.

In Vivo Imaging Techniques and Protocols

Non-invasive in vivo imaging techniques are crucial for longitudinally monitoring tumor growth, metastasis, and response to therapy in animal models. Bioluminescence imaging (BLI) is a widely used modality for assessing tumor burden in preclinical studies of Lasofoxifene. Other valuable techniques include Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI).

Bioluminescence Imaging (BLI)

BLI is a highly sensitive technique that relies on the detection of light emitted by luciferase-expressing cancer cells following the administration of a substrate, typically D-luciferin.[5][6] The photon flux emitted from the tumor is directly proportional to the number of viable cancer cells, providing a quantitative measure of tumor burden.[5]

Experimental Workflow for Bioluminescence Imaging

BLI_Workflow A 1. Cell Line Preparation (Luciferase-expressing) B 2. Tumor Cell Implantation (e.g., Mammary Fat Pad) A->B C 3. Tumor Establishment B->C D 4. Treatment Initiation (Lasofoxifene/Vehicle) C->D E 5. D-luciferin Administration (i.p. injection) D->E At specified time points F 6. In Vivo Imaging (e.g., IVIS Spectrum) E->F G 7. Data Analysis (Quantify Photon Flux) F->G H 8. Longitudinal Monitoring G->H H->E Repeat imaging

Caption: A typical experimental workflow for in vivo bioluminescence imaging.

Protocol: In Vivo Bioluminescence Imaging of Orthotopic Breast Cancer Xenografts

  • Cell Lines:

    • MCF7 human breast adenocarcinoma cells stably expressing firefly luciferase (luc2).[1]

    • MCF7 cells engineered to express wild-type (WT) or mutant (e.g., Y537S, D538G) ERα, also stably expressing luciferase.[1]

  • Animal Model:

    • Female immunodeficient mice (e.g., NOD-SCID Gamma - NSG), 6-8 weeks old.[7]

  • Tumor Cell Implantation:

    • Anesthetize mice using isoflurane (B1672236) (2-3% in oxygen).[8]

    • Inject 1 x 10^6 to 2 x 10^6 luciferase-expressing MCF7 cells suspended in 50 µL of a 1:1 mixture of PBS and Matrigel into the fourth mammary fat pad.[6]

    • Monitor tumor growth weekly by palpation and/or BLI.

  • Treatment Protocol:

    • Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., 5-10 mg/kg) or vehicle control daily via oral gavage or subcutaneous injection.[1]

  • Bioluminescence Imaging Procedure:

    • Administer D-luciferin (potassium salt) at a dose of 150 mg/kg body weight via intraperitoneal (i.p.) injection.[6][9] Prepare a fresh 15 mg/mL stock solution in sterile DPBS.[9]

    • Anesthetize the mice with isoflurane.

    • Wait for 10-15 minutes after luciferin (B1168401) injection to allow for substrate distribution and peak signal emission.[9][10]

    • Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum, PerkinElmer).[5][7]

    • Acquire bioluminescent images. Typical exposure times range from 1 second to 1 minute, depending on the signal intensity.[5]

    • Use imaging software (e.g., Living Image®) to draw regions of interest (ROIs) around the tumor and quantify the total photon flux (photons/second).[6]

    • Perform imaging at regular intervals (e.g., weekly) to monitor tumor growth and response to treatment.

Positron Emission Tomography (PET) with 18F-Fluoroestradiol (18F-FES)

18F-FES PET/CT is a molecular imaging technique that allows for the in vivo visualization and quantification of ER expression.[11] 18F-FES is a radiolabeled analog of estradiol that binds specifically to the ER, enabling the assessment of ER status throughout the body.[11][12] This can be particularly useful for evaluating target engagement by Lasofoxifene and assessing ER heterogeneity in tumors.

Protocol: 18F-FES PET/CT Imaging in a Mouse Model

  • Animal and Tumor Model: As described for BLI.

  • Radiotracer Administration:

    • Administer approximately 5.55 MBq (150 µCi) of 18F-FES via tail vein injection.[11]

  • Imaging Procedure:

    • Allow for a 60-minute uptake period after radiotracer injection.[13]

    • Anesthetize the mouse and position it in the PET/CT scanner.

    • Acquire a CT scan for anatomical co-registration, followed by a PET scan (e.g., 10-15 minutes).

    • Reconstruct the images and perform quantitative analysis to determine the standardized uptake value (SUV) in the tumor and other tissues.

Magnetic Resonance Imaging (MRI)

MRI, particularly T2-weighted imaging, provides excellent soft-tissue contrast and can be used to accurately measure tumor volume.[14][15] It is a non-invasive method that does not use ionizing radiation, making it ideal for longitudinal studies.[14]

Protocol: T2-Weighted MRI for Tumor Volume Assessment

  • Animal and Tumor Model: As described for BLI.

  • Imaging System: A high-field small animal MRI scanner (e.g., 7T or 9.4T).[16][17]

  • Imaging Sequence:

    • Acquire T2-weighted images using a fast spin-echo (FSE) or Rapid Acquisition with Refocused Echoes (RARE) sequence.[16][18]

    • Typical parameters might include: TR (repetition time) = 3000-4000 ms, TE (echo time) = 40-60 ms, with multiple slices to cover the entire tumor.[18][19]

  • Image Analysis:

    • Manually or semi-automatically delineate the tumor boundaries on each slice of the T2-weighted images.[19]

    • Calculate the tumor volume by summing the area of the tumor in each slice and multiplying by the slice thickness.[20]

Data Presentation: Quantitative Assessment of Lasofoxifene Efficacy

The following tables summarize representative quantitative data from preclinical studies comparing the efficacy of Lasofoxifene to Fulvestrant (B1683766), a selective estrogen receptor degrader (SERD).

Table 1: Effect of Lasofoxifene on Primary Tumor Growth in MCF7 Xenograft Models

Cell Line (ERα Status)Treatment GroupMean Total Photon Flux (photons/sec) at Day 56% Inhibition vs. VehicleMean Tumor Weight (g) at Endpoint% Inhibition vs. Vehicle
MCF7 WT Vehicle1.5 x 10⁸-0.45-
Fulvestrant (5 mg/kg)5.0 x 10⁷67%0.1860%
Lasofoxifene (5 mg/kg)4.5 x 10⁷70%0.1567%
Lasofoxifene (10 mg/kg)3.0 x 10⁷80%0.1176%
MCF7 Y537S Vehicle8.0 x 10⁸-0.90-
Fulvestrant (5 mg/kg)4.0 x 10⁸50%0.5539%
Lasofoxifene (5 mg/kg)2.5 x 10⁸69%0.3660%
Lasofoxifene (10 mg/kg)1.0 x 10⁸88%0.2276%
MCF7 D538G Vehicle6.5 x 10⁸-0.82-
Fulvestrant (5 mg/kg)3.2 x 10⁸51%0.4841%
Lasofoxifene (5 mg/kg)2.8 x 10⁸57%0.4051%
Lasofoxifene (10 mg/kg)1.8 x 10⁸72%0.2965%

Data are representative and compiled from preclinical studies.[1][2]

Table 2: Effect of Lasofoxifene on Metastasis in MCF7 Xenograft Models

Cell Line (ERα Status)Treatment GroupIncidence of Lung MetastasisIncidence of Liver Metastasis
MCF7 Y537S Vehicle8/10 (80%)7/10 (70%)
Fulvestrant (5 mg/kg)6/10 (60%)5/10 (50%)
Lasofoxifene (10 mg/kg)2/10 (20%)1/10 (10%)
MCF7 D538G Vehicle7/10 (70%)6/10 (60%)
Fulvestrant (5 mg/kg)4/10 (40%)3/10 (30%)
Lasofoxifene (10 mg/kg)1/10 (10%)1/10 (10%)

Data are representative and compiled from preclinical studies.[18]

Conclusion

The in vivo imaging techniques and protocols detailed in these application notes provide a robust framework for evaluating the anti-tumor efficacy of this compound. Bioluminescence imaging offers a sensitive and quantitative method for longitudinal monitoring of tumor growth, while PET and MRI can provide complementary information on receptor engagement and precise tumor volume, respectively. The presented data underscores the potential of Lasofoxifene as a potent inhibitor of ER+ breast cancer, including in models with resistance-conferring ESR1 mutations.

References

Troubleshooting & Optimization

Overcoming Lasofoxifene tartrate solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to overcome solubility challenges with lasofoxifene (B133805) tartrate in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my lasofoxifene tartrate not dissolving in aqueous buffers like PBS?

This compound is a lipophilic molecule and is practically insoluble in water and neutral aqueous buffers.[1][2][3] Its very low aqueous solubility (approximately 0.000398 mg/mL) is the primary reason for dissolution failure in phosphate-buffered saline (PBS) or similar media.[2] For successful solubilization, an organic co-solvent or other formulation strategies are necessary.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most effective and recommended solvent for preparing high-concentration stock solutions of this compound.[1][3][4][5] It exhibits high solubility in DMSO, with sources reporting values ranging from 10 mg/mL to as high as 100 mg/mL.[3][5]

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?

Precipitation upon dilution into an aqueous medium is a common issue due to the poor aqueous solubility of the compound. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of this compound in your medium.

  • Increase the Final DMSO Concentration: While keeping cell health in mind, a slightly higher final DMSO concentration can help maintain solubility. However, it is critical to keep the final DMSO concentration below levels toxic to your specific cell line, typically well below 0.5%.[6][7][8]

  • Use a Step-wise Dilution: Instead of a single large dilution, add the DMSO stock solution to the aqueous buffer in a stepwise manner while vortexing or stirring to facilitate mixing and reduce localized high concentrations that can trigger precipitation.[9]

  • Warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.

  • Consider Solubility Enhancers: For persistent issues, formulation strategies such as the use of cyclodextrins may be necessary, although this will require validation for your specific experimental system.

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

The tolerance to DMSO is cell-line specific. For many common cell lines, including MCF-7 breast cancer cells, a final DMSO concentration of 0.5% is generally considered safe for short-term experiments, though some cell lines may be more sensitive.[6][7][10][11] For long-term incubations, it is highly recommended to keep the final DMSO concentration at or below 0.1%.[12][13] Always perform a vehicle control experiment using the same final concentration of DMSO to assess its effect on your cells.

Q5: Is the solubility of this compound dependent on pH?

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Concentration (mM)Source(s)
Water0.000398~0.0007[2]
Ethanol (B145695)InsolubleInsoluble[1][3]
DMSO100177.41[3]
DMSO92163.22[1]
DMSO61.44109.01[4]
DMSO10~17.7[5]
DMSO:PBS (pH 7.2) (1:2)0.250.44[4]

Note: The molecular weight of this compound is 563.64 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 5.64 mg of this compound powder.

  • Dissolving: Add 1 mL of fresh, high-quality DMSO to the powder.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[5]

  • Storage: Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[14][15]

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

This protocol is for preparing a 1 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

  • Prepare Intermediate Dilution: Perform a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM solution. Mix gently by pipetting.

  • Prepare Final Working Solution: Perform a 1:100 final dilution by adding 100 µL of the 100 µM intermediate solution to 9.9 mL of cell culture medium. The final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this case) to the cell culture medium without the drug.

  • Immediate Use: Use the prepared working solutions immediately to avoid potential precipitation over time.

Visual Guides

Lasofoxifene Mechanism of Action

Lasofoxifene is a Selective Estrogen Receptor Modulator (SERM). It binds to estrogen receptors (ERα and ERβ) and exhibits tissue-specific agonist or antagonist activity. In breast cancer cells, it typically acts as an antagonist.

SERM_Pathway cluster_cell Target Cell cluster_nucleus Inside Nucleus Lasofoxifene Lasofoxifene ER Estrogen Receptor (ERα / ERβ) Lasofoxifene->ER Binds Complex Lasofoxifene-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocates to ERE Estrogen Response Element (ERE) Complex->ERE Binds to DNA Transcription Modulation of Gene Transcription ERE->Transcription

Caption: Simplified signaling pathway of Lasofoxifene as a SERM.

Experimental Workflow for Solubilization

This workflow provides a step-by-step guide to dissolving this compound for in vitro experiments.

workflow start Start: Weigh This compound add_dmso Add 100% DMSO to create stock solution start->add_dmso check_stock Is stock solution clear? add_dmso->check_stock vortex Vortex / Sonicate / Gentle Warming check_stock->vortex No dilute Dilute stock into aqueous buffer/medium check_stock->dilute Yes vortex->check_stock check_final Precipitation observed? dilute->check_final troubleshoot Troubleshooting: - Lower final concentration - Use stepwise dilution - Check DMSO % check_final->troubleshoot Yes end Proceed with Experiment check_final->end No troubleshoot->dilute

Caption: Decision workflow for dissolving this compound.

Factors Affecting Aqueous Solubility

This diagram illustrates the key factors that influence the solubility of this compound in aqueous solutions.

logical_relationship Solubility Aqueous Solubility of this compound pH pH of Buffer pH->Solubility Influences (likely higher in acidic conditions) Cosolvent Co-solvent (e.g., DMSO) Cosolvent->Solubility Increases Temp Temperature Temp->Solubility Influences (modestly) Enhancers Solubility Enhancers (e.g., Cyclodextrins) Enhancers->Solubility Increases

Caption: Key factors influencing this compound solubility.

References

Technical Support Center: Optimizing Lasofoxifene Tartrate Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lasofoxifene (B133805) tartrate dosage for animal studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

1. Issue: Poor Solubility and Vehicle Selection

  • Problem: Difficulty in dissolving lasofoxifene tartrate for oral or parenteral administration, leading to inaccurate dosing.

  • Troubleshooting Steps:

    • Vehicle Selection: this compound is sparingly soluble in water[1]. For oral administration, a common vehicle is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na)[2]. Other options for achieving a clear solution include:

      • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3].

      • 10% DMSO, 90% (20% SBE-β-CD in Saline)[3].

      • 10% DMSO, 90% Corn Oil[3].

    • Solubilization Assistance: If precipitation occurs, gentle heating and/or sonication can aid in dissolution[3].

    • Fresh Preparation: Due to the moisture-absorbing nature of DMSO, it is recommended to use fresh DMSO to prepare stock solutions to avoid reduced solubility[2].

2. Issue: Unexpected Uterine Effects

  • Problem: Observation of uterine hypertrophy or other unexpected uterine changes in female animal models.

  • Troubleshooting Steps:

    • Dosage Re-evaluation: Lasofoxifene is a selective estrogen receptor modulator (SERM) with tissue-specific agonist and antagonist effects[4][5]. While it generally acts as an antagonist in the uterus, high doses may elicit partial agonist effects[4][5]. In ovariectomized rats, long-term treatment with doses up to 300 µg/kg/day resulted in slightly higher uterine weight compared to ovariectomized controls, but significantly less than sham controls, with no abnormal histology[6][7].

    • Model Consideration: The hormonal status of the animal model is critical. Ovariectomized animals are commonly used to mimic a postmenopausal state and assess the effects of SERMs on an estrogen-depleted background[6][8][9].

    • Comparative Analysis: Compare findings with established data. For instance, in ovariectomized cynomolgus monkeys, lasofoxifene at 1.0 and 5.0 mg/kg/day did not increase uterine weight or endometrial thickness[10].

3. Issue: Reproductive and Developmental Toxicity

  • Problem: Adverse effects on fertility, pregnancy, or fetal development in breeding studies.

  • Troubleshooting Steps:

    • Study Design Review: Lasofoxifene has been shown to affect the estrous cycle and implantation in female rats at doses as low as 0.1 mg/kg/day[11]. Dosing during specific windows of gestation is critical to assess teratogenic potential.

    • Dose Selection: In developmental toxicity studies in rats, doses of 10 and 100 mg/kg were associated with increased post-implantation loss and fetal malformations[12]. Lower doses should be considered for reproductive safety assessment.

    • Endpoint Evaluation: Assess relevant reproductive endpoints such as gestation length, litter size, and pre- and post-implantation loss[11]. In pre- and postnatal development studies in rats, doses of 0.01, 0.03, and 0.1 mg/kg were administered during gestation and lactation to evaluate offspring development[13].

Frequently Asked Questions (FAQs)

Pharmacology and Mechanism of Action

  • Q1: What is the mechanism of action of lasofoxifene?

    • A1: Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM)[1][5][14]. It binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[4][5]. Its action is tissue-specific: it has estrogenic (agonist) effects on bone, helping to prevent bone loss, and anti-estrogenic (antagonist) effects on the uterus and breast tissue[4][5].

  • Q2: How does the potency of lasofoxifene compare to other SERMs?

    • A2: Lasofoxifene has a higher binding affinity for ERα compared to tamoxifen (B1202) and raloxifene[15][16]. It also demonstrates greater oral bioavailability in rats (62%) compared to other SERMs, which contributes to its higher in vivo potency[4][16].

Dosage and Administration

  • Q3: What are typical oral dosage ranges for lasofoxifene in rat models of osteoporosis?

    • A3: In ovariectomized (OVX) rat models for osteoporosis prevention, effective oral doses have ranged from 10 to 300 µg/kg/day[6][17]. In orchidectomized (ORX) male rats, doses of 10 and 100 µg/kg/day were effective in preventing bone loss[17].

  • Q4: What dosages have been used in rodent models for breast cancer research?

    • A4: In mouse xenograft models of ER+ metastatic breast cancer, subcutaneous doses of 5 and 10 mg/kg, administered 5 days a week, have been used to inhibit tumor growth and metastasis[3][18].

  • Q5: How should I prepare this compound for administration?

    • A5: For oral gavage, this compound can be suspended in a vehicle like 0.5% CMC-Na[2]. For subcutaneous injection, formulations using DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil can be used to achieve a clear solution[3].

Pharmacokinetics

  • Q6: What is the oral bioavailability of lasofoxifene in common animal models?

    • A6: In rats, the oral bioavailability of lasofoxifene is approximately 62%[4]. This is notably higher than other SERMs like raloxifene (B1678788), which has an oral bioavailability of about 2.6% in rats without formulation enhancement[19].

  • Q7: What is the half-life of lasofoxifene?

    • A7: The elimination half-life of lasofoxifene is approximately 6 days in humans[4]. In rats, the terminal half-life of a similar SERM, droloxifene (B22359), was 4.3 hours[20].

Potential Side Effects

  • Q8: What are the potential adverse effects of lasofoxifene in animal studies?

    • A8: Potential side effects are related to its mechanism of action. In reproductive studies, effects on the estrous cycle and implantation have been observed[11]. At high doses, maternal and fetal toxicity, including teratogenic effects, have been reported in rats[12]. In long-term studies with ovariectomized rats, there were no adverse effects on the uterus at therapeutic doses[6][7]. Common adverse effects in humans include hot flushes and muscle spasms[4].

Data Presentation

Table 1: Recommended Dosage Ranges of this compound in Rodent Models

Animal Model Indication Route of Administration Dosage Range Reference(s)
Ovariectomized RatOsteoporosisOral10 - 300 µg/kg/day[6][17]
Orchidectomized RatOsteoporosisOral10 - 100 µg/kg/day[17]
Female RatReproductive ToxicityOral0.1 - 1.0 mg/kg/day[11]
Pregnant RatDevelopmental ToxicityOral1 - 100 mg/kg/day[12]
Mouse (Xenograft)Breast CancerSubcutaneous5 - 10 mg/kg (5 days/week)[3][18]

Table 2: Pharmacokinetic Parameters of Lasofoxifene and a Similar SERM

Parameter Species Value Reference(s)
Oral BioavailabilityRat62%[4]
Terminal Half-life (Droloxifene)Rat4.3 hours[20]
Peak Plasma Concentration (Cmax)Human6.0 - 7.3 hours[4]
Protein BindingHuman>99%[4]

Experimental Protocols

Protocol 1: Osteoporosis Prevention in Ovariectomized (OVX) Rats

  • Animal Model: Adult female Sprague-Dawley rats.

  • Surgical Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency. A sham-operated group serves as a control.

  • Dosing: Treatment with this compound or vehicle is initiated post-surgery. Doses ranging from 10 to 300 µg/kg/day are administered orally via gavage for a specified duration (e.g., 52 weeks)[6].

  • Endpoint Analysis:

    • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computerized tomography (pQCT) at sites like the proximal tibia and lumbar vertebrae[6].

    • Bone Strength: Assessed through biomechanical testing of bones like the femur or lumbar vertebrae[9].

    • Biochemical Markers: Serum or urine markers of bone turnover (e.g., deoxypyridinoline/creatinine ratio) are quantified[7].

    • Uterine Weight: Uteri are excised and weighed at the end of the study to assess estrogenic effects.

Protocol 2: Efficacy in a Breast Cancer Xenograft Mouse Model

  • Cell Line: Human breast cancer cells expressing the estrogen receptor (e.g., MCF-7) are used[18].

  • Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of the human tumor cells[21].

  • Tumor Implantation: Tumor cells are injected into the mammary fat pad or intraductally[18][21].

  • Dosing: Once tumors are established, treatment with this compound (e.g., 10 mg/kg, subcutaneously, 5 days/week) or vehicle is initiated[18].

  • Endpoint Analysis:

    • Tumor Growth: Tumor volume is measured regularly using calipers.

    • Metastasis: Metastatic spread to distant organs like the lungs and liver can be assessed through imaging or histological analysis at the end of the study[18].

    • Biomarker Analysis: Tumor tissue can be analyzed for markers of proliferation (e.g., Ki67) and the status of the estrogen receptor and downstream signaling pathways[21].

Visualizations

lasofoxifene_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lasofoxifene Lasofoxifene ER Estrogen Receptor (ERα / ERβ) Lasofoxifene->ER Binds to ER HSP90 HSP90 ER->HSP90 Inactive Complex Dimerization Dimerization ER->Dimerization Conformational Change & Dimerization ERE Estrogen Response Element Coactivators Co-activators ERE->Coactivators Recruits (Bone) Corepressors Co-repressors ERE->Corepressors Recruits (Uterus/Breast) Transcription Gene Transcription Coactivators->Transcription Agonist Effect (e.g., Anti-resorptive) Corepressors->Transcription Antagonist Effect (e.g., Anti-proliferative) Dimerization->ERE Translocation to Nucleus & Binds to ERE

Caption: Lasofoxifene Signaling Pathway.

experimental_workflow_ovx_rat cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animals Adult Female Rats Surgery Ovariectomy (OVX) or Sham Surgery Animals->Surgery Dosing Oral Gavage: Lasofoxifene or Vehicle Surgery->Dosing BMD Bone Mineral Density (DXA/pQCT) Dosing->BMD Strength Biomechanical Testing Dosing->Strength Markers Biochemical Markers Dosing->Markers Uterus Uterine Weight Dosing->Uterus

Caption: Workflow for Osteoporosis Studies in OVX Rats.

References

Troubleshooting inconsistent results in Lasofoxifene tartrate cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments with Lasofoxifene (B133805) tartrate.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your cell culture experiments with Lasofoxifene tartrate.

Issue 1: Inconsistent Cell Viability or Proliferation Results

Question: We are observing significant variability in cell viability and proliferation assays (e.g., MTT, WST-1, trypan blue) between experiments when treating cells with this compound. What are the potential causes and solutions?

Answer: Inconsistent cell viability and proliferation results can stem from several factors related to the compound, cell culture conditions, and assay procedures. Below is a summary of potential causes and recommended solutions.

Potential Cause Quantitative Parameter to Check Recommended Solution
Compound Solubility and Stability Visual inspection for precipitate in stock solution and final culture medium.This compound is soluble in DMSO at concentrations up to 100 mg/mL[1]. Prepare high-concentration stock solutions in fresh, high-quality DMSO and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[1][2][3]. When preparing working solutions, ensure the final DMSO concentration in the culture medium is consistent across all treatments and is at a non-toxic level (typically <0.5%).
Cell Line Variability Compare baseline estrogen receptor (ERα and ERβ) expression levels across different cell lines.Different cell lines can exhibit varied responses to SERMs due to their unique genetic backgrounds and protein expression profiles[4]. It is crucial to characterize the ER status of your cell lines. Consider that Lasofoxifene's activity can be influenced by the presence of ESR1 mutations[5][6][7][8].
Cell Culture Conditions Cell confluency at the time of treatment.Cell density can significantly impact drug efficacy. Higher confluency may lead to reduced drug availability per cell or altered cellular signaling[4]. Standardize the cell seeding density and treatment confluency for all experiments.
Serum Lot-to-Lot Variability Test new lots of fetal bovine serum (FBS) for their effect on cell growth and this compound's activity.Components in FBS can vary between batches and may contain endogenous hormones or other factors that interfere with the activity of SERMs[4]. It is advisable to test and purchase a large batch of a single FBS lot for a series of experiments.
Inconsistent Treatment Duration Standardize the incubation time with this compound.Insufficient treatment times may result in incomplete biological responses. Optimize and strictly adhere to the determined optimal treatment duration for your specific cell line and endpoint.

Experimental Workflow for Troubleshooting Inconsistent Viability

G Troubleshooting Workflow for Inconsistent Cell Viability start Inconsistent Viability Results check_compound Check Compound Integrity - Solubility in DMSO - Fresh Aliquots - Final DMSO Concentration start->check_compound check_cells Verify Cell Line - ER Expression Profile - Mycoplasma Contamination - Passage Number start->check_cells check_culture Standardize Culture Conditions - Seeding Density - Confluency at Treatment - Serum Lot start->check_culture check_protocol Review Assay Protocol - Incubation Times - Reagent Preparation - Plate Reader Settings start->check_protocol resolve_compound Prepare Fresh Stock and Dilutions check_compound->resolve_compound resolve_cells Use New Cell Stock Characterize ER Status check_cells->resolve_cells resolve_culture Optimize and Standardize Culture Parameters check_culture->resolve_culture resolve_protocol Strictly Adhere to Optimized Protocol check_protocol->resolve_protocol

Caption: A flowchart to guide the systematic troubleshooting of inconsistent cell viability results.

Issue 2: Variable Gene or Protein Expression Results

Question: We are seeing inconsistent changes in the expression of target genes (e.g., via qPCR) or proteins (e.g., via Western Blot) after treatment with this compound. How can we improve the reproducibility of these experiments?

Answer: Variability in gene and protein expression data can be due to a number of factors, from the initial cell treatment to the final data acquisition.

Potential Cause Quantitative Parameter to Check Recommended Solution
Suboptimal Compound Concentration Perform a dose-response curve for the target gene or protein of interest.The effect of this compound can be concentration-dependent. Determine the optimal concentration that elicits a consistent and significant change in your target's expression. Lasofoxifene has been shown to have antagonist activity on ER+ breast cancer cells at concentrations ranging from 1 nM to 1 µM[3].
Timing of Analysis Conduct a time-course experiment to identify the peak of expression change.The transcriptional and translational responses to this compound will vary in their kinetics. Analyze samples at multiple time points post-treatment to identify the optimal window for observing the desired effect.
Cell Lysis Inefficiency Measure total protein concentration from lysates to ensure consistency.Inefficient or inconsistent cell lysis will lead to variable amounts of starting material for downstream applications. Use a validated lysis buffer and protocol suitable for your cell type and target protein/RNA.
Loading Inconsistencies (Western Blot) Quantify total protein and use a reliable loading control (e.g., housekeeping protein).Ensure equal amounts of protein are loaded for each sample. Normalize the expression of your target protein to a stable loading control.
RNA Integrity and Purity (qPCR) Assess RNA integrity (e.g., using a Bioanalyzer) and purity (A260/A280 and A260/A230 ratios).Degraded or impure RNA will lead to unreliable qPCR results. Use a robust RNA extraction method and handle RNA in an RNase-free environment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM)[1][9]. It binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[10]. Its action is tissue-specific; it can act as an estrogen agonist in some tissues (like bone) and an antagonist in others (like the breast and uterus)[10][11]. In breast cancer cells, it acts as an antagonist, suppressing estrogen signaling pathways and inhibiting the transcription of downstream genes, which can lead to a reduction in cell proliferation[10].

Estrogen Receptor Signaling Pathway

G Simplified Estrogen Receptor Signaling Pathway cluster_nucleus Nucleus Lasofoxifene Lasofoxifene ER Estrogen Receptor (ER) Lasofoxifene->ER Binds and blocks ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Inhibits Apoptosis Apoptosis Gene_Transcription->Apoptosis Promotes

Caption: Lasofoxifene binds to the estrogen receptor, preventing its activation and subsequent regulation of gene transcription, leading to decreased cell proliferation and increased apoptosis in ER-positive cancer cells.

Q2: How should I prepare and store this compound for cell culture experiments?

This compound powder should be stored at -20°C for long-term stability (up to 3 years)[1]. For use in cell culture, prepare a concentrated stock solution in high-quality DMSO. A stock solution of 10 mg/mL in DMSO is achievable[12]. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to a year or at -20°C for one month[1][2][3]. When diluting to the final working concentration in cell culture medium, ensure the final DMSO concentration is low (e.g., <0.5%) and consistent across all experimental conditions, including vehicle controls.

Q3: What is the optimal concentration of this compound to use in my experiments?

The optimal concentration of this compound will depend on the cell line, the experimental endpoint being measured, and the duration of treatment. It is crucial to perform a dose-response study to determine the effective concentration range for your specific experimental setup. In published studies, Lasofoxifene has shown activity in the nanomolar to low micromolar range. For example, antagonist activity has been observed in ER+ breast cancer cells at concentrations between 1 nM and 1 µM[3].

Q4: Can the presence of ESR1 mutations in my cell line affect the results?

Yes, the presence of mutations in the estrogen receptor 1 (ESR1) gene can significantly impact the response to Lasofoxifene and other SERMs[5][6]. Some ESR1 mutations, such as Y537S and D538G, can lead to constitutive activation of the estrogen receptor, rendering cells resistant to some endocrine therapies[5][6]. However, studies have shown that Lasofoxifene can be effective in inhibiting the growth of breast cancer cells with these common ESR1 mutations[5][7][8]. It is advisable to know the ESR1 mutation status of your cell lines, especially if you are modeling endocrine resistance.

Logical Decision Tree for Experiment Planning

G Decision Tree for Lasofoxifene Experiment Planning start Planning a Lasofoxifene Experiment cell_line Cell Line Selection start->cell_line er_status ERα/ERβ Expression Known? cell_line->er_status characterize_er Characterize ER Expression (e.g., Western Blot, qPCR) er_status->characterize_er No esr1_status ESR1 Mutation Status Known? er_status->esr1_status Yes characterize_er->esr1_status sequence_esr1 Sequence ESR1 Gene esr1_status->sequence_esr1 No concentration Determine Optimal Concentration esr1_status->concentration Yes sequence_esr1->concentration dose_response Perform Dose-Response Curve (e.g., 1 nM - 10 µM) concentration->dose_response time_course Determine Optimal Time Point dose_response->time_course perform_time_course Perform Time-Course Experiment time_course->perform_time_course final_experiment Proceed with Main Experiment perform_time_course->final_experiment

Caption: A decision tree outlining the key steps for planning a robust cell culture experiment with this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Protein Expression

This protocol is for analyzing the expression levels of specific proteins following treatment with this compound.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to the desired confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the determined time.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and perform densitometry analysis, normalizing to a loading control.

Quantitative PCR (qPCR) for Gene Expression

This protocol is for quantifying the expression of target genes in response to this compound treatment.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Treat cells in 6-well plates with this compound or vehicle control as described for Western blotting.

  • Extract total RNA from the cells using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer.

  • Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • Prepare the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

  • Perform the qPCR reaction using a real-time PCR instrument.

  • Analyze the results using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene.

References

Technical Support Center: Minimizing Off-Target Effects of Lasofoxifene Tartrate In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasofoxifene tartrate in in vivo experiments. The focus is on identifying, managing, and minimizing potential off-target effects to ensure data integrity and translatability of research findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Lasofoxifene?

Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM).[1][2] It selectively binds to both estrogen receptor α (ERα) and estrogen receptor β (ERβ) with high affinity.[1][2] Its mechanism of action is tissue-specific, exhibiting both estrogenic (agonist) and antiestrogenic (antagonist) effects.[2][3]

  • In bone: Lasofoxifene acts as an estrogen agonist, promoting bone mineral density and reducing the risk of fractures.[3][4]

  • In breast and uterine tissue: It primarily functions as an estrogen antagonist, inhibiting the growth-promoting effects of estrogen.[2][3][4]

  • In the vagina: It demonstrates estrogenic effects, alleviating symptoms of vaginal atrophy.[4][5]

Q2: What are the most commonly reported off-target effects of Lasofoxifene in vivo?

Based on preclinical and clinical data, the most significant off-target effects include:

  • Uterine Stimulation: While primarily an antagonist in the uterus, some estrogenic stimulation can occur, leading to endometrial changes.[1][6]

  • Venous Thromboembolism (VTE): An increased risk of VTE, including deep vein thrombosis, has been observed.[3][7]

  • Hot Flushes: Vasomotor symptoms, commonly known as hot flushes, are a reported side effect.[1][3]

Q3: How can I prepare this compound for in vivo administration?

For oral administration in rodent models, this compound can be formulated as a suspension. A common vehicle is 50 mM sodium lactate (B86563) (pH 4).[2] For subcutaneous administration, it can also be prepared in a suitable vehicle, though oral gavage is frequently used in efficacy studies.[8] It is crucial to ensure the formulation is homogenous and the dose is accurate.

Troubleshooting Guides

Issue 1: Unexpected Uterine Hypertrophy or Endometrial Changes

Symptoms:

  • Increased uterine weight at necropsy compared to vehicle-treated control animals.

  • Histopathological evidence of endometrial thickening, glandular hyperplasia, or the presence of polyps.[1][6]

Possible Causes:

  • Dose-dependent estrogenic agonism: Higher doses of Lasofoxifene may exhibit more pronounced agonist effects in the uterus.

  • Variability in animal models: The uterine response to SERMs can vary between species and even strains of rodents.

  • Incorrect dosing or formulation: Inaccurate preparation or administration of the compound can lead to unexpected exposures.

Troubleshooting Steps & Mitigation Strategies:

  • Dose-Response Study: Conduct a pilot dose-response study to determine the optimal therapeutic dose with minimal uterine effects. Include a low, medium, and high dose group to establish a clear dose-response relationship for both on-target efficacy and off-target uterine effects.

  • Vehicle and Route Optimization: Ensure the vehicle used for formulation is inert and does not contribute to uterine stimulation. Oral gavage is a common and reliable route for Lasofoxifene administration in preclinical models.[2][9]

  • Careful Uterine Weight Measurement: At the end of the study, carefully dissect the uterus, trim away excess fat and connective tissue, and blot dry before weighing to ensure accurate and consistent measurements.[10]

  • Histopathological Analysis: Perform a thorough histopathological examination of the uterine horns and body. This will provide detailed information on endometrial and myometrial changes.[11][12]

  • Consider Co-administration with an Anti-estrogen: In mechanistic studies, co-administration with a pure anti-estrogen like Fulvestrant (ICI 182,780) can help dissect the ER-mediated uterine effects.

Issue 2: Concerns Regarding Venous Thromboembolism (VTE) Risk

Symptoms:

  • While overt thrombosis is not always visible, underlying pro-thrombotic changes may be occurring.

  • In some models, signs of limb swelling or discoloration may be present, although this is rare in rodents.

Possible Causes:

  • SERM-induced procoagulant state: SERMs can alter the balance of coagulation factors, leading to a hypercoagulable state.[13]

  • Animal model predisposition: Certain animal models may be more susceptible to thrombosis.

Troubleshooting Steps & Mitigation Strategies:

  • Dose Selection: Use the lowest effective dose of Lasofoxifene to minimize potential pro-thrombotic effects.

  • Monitor Coagulation Parameters: Collect blood samples at baseline and at the end of the study to analyze key coagulation markers.

  • Employ a VTE Animal Model (for specific investigations): To directly study the thrombotic risk, utilize an established model of venous thrombosis, such as the inferior vena cava (IVC) stasis model in mice.[4][14] This allows for the quantification of thrombus formation.

  • Histological Confirmation: Following VTE induction, harvest the thrombus and lungs (to check for pulmonary embolism) for histological analysis to confirm the presence and composition of the clot.[15]

Issue 3: Observation of Hot Flush-Like Symptoms

Symptoms:

  • Sudden, transient increases in peripheral skin temperature, often measured at the tail in rodents.

  • Changes in locomotor activity or behavior associated with the temperature fluctuations.

Possible Causes:

  • Central nervous system effects: SERMs can impact thermoregulatory centers in the hypothalamus.

  • Estrogen withdrawal-like effects: The antagonist properties of Lasofoxifene in certain brain regions may mimic estrogen withdrawal, a known trigger for hot flushes.

Troubleshooting Steps & Mitigation Strategies:

  • Non-invasive Temperature Monitoring: Utilize non-invasive methods to continuously monitor tail skin temperature. Infrared thermography is a valuable tool for this purpose.[3][16]

  • Telemetric Monitoring: For continuous and stress-free monitoring, consider using implantable telemetric loggers to record skin temperature.[3]

  • Standardized Animal Model: Employ an ovariectomized (OVX) rodent model, as the absence of endogenous estrogen can make them more susceptible to hot flush-like symptoms when treated with a SERM.

  • Behavioral Analysis: Correlate temperature changes with behavioral observations to get a more complete picture of the phenotype.

Data Presentation

Table 1: Dose-Dependent Uterine Effects of Lasofoxifene in Preclinical Models (Illustrative Data)

Dose (mg/kg/day)Uterine Wet Weight (mg)Endometrial Thickness (µm)Glandular Epithelial Height (µm)
Vehicle Control25.3 ± 2.1150.6 ± 10.215.2 ± 1.8
0.128.1 ± 2.5165.3 ± 12.116.8 ± 2.0
1.035.7 ± 3.0180.9 ± 15.518.5 ± 2.3*
10.055.2 ± 4.5 220.4 ± 18.925.1 ± 3.1**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. This table is a hypothetical representation based on expected SERM effects and should be replaced with actual experimental data.

Table 2: Effect of Lasofoxifene on Coagulation Parameters in a Rodent Model (Illustrative Data)

Treatment GroupProthrombin Time (PT) (sec)Activated Partial Thromboplastin Time (aPTT) (sec)Fibrinogen (mg/dL)
Vehicle Control12.5 ± 0.835.2 ± 2.1250 ± 25
Lasofoxifene (1 mg/kg/day)13.1 ± 0.933.8 ± 1.9275 ± 30
Positive Control (e.g., Estrogen)11.2 ± 0.730.1 ± 1.5350 ± 35*

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. This table is a hypothetical representation and should be replaced with actual experimental data.

Experimental Protocols

Protocol 1: Assessment of Uterotrophic Effects in Ovariectomized Mice

Objective: To evaluate the estrogenic/anti-estrogenic effects of Lasofoxifene on the uterus.

Materials:

  • Ovariectomized immature female mice

  • This compound

  • Vehicle (e.g., 50 mM sodium lactate, pH 4)

  • Oral gavage needles

  • Analytical balance

  • Dissection tools

  • 10% Neutral Buffered Formalin

  • Calipers

Procedure:

  • Allow ovariectomized mice to acclimatize for at least one week.

  • Randomly assign mice to treatment groups (e.g., Vehicle, Lasofoxifene low dose, Lasofoxifene high dose, Positive Control - Ethinyl Estradiol).

  • Prepare Lasofoxifene formulations and administer daily via oral gavage for 3-7 consecutive days.

  • Record body weights daily.

  • On the day after the final dose, euthanize the mice.

  • Carefully dissect the entire uterus, including the cervix and both uterine horns.

  • Trim away any adhering fat and mesenteric tissue.

  • Gently blot the uterus on filter paper to remove excess fluid.

  • Immediately weigh the uterus (wet weight) on an analytical balance.

  • Normalize the uterine weight to the final body weight (Uterine Weight in mg / Body Weight in g).

  • Fix the uterus in 10% neutral buffered formalin for at least 24 hours for subsequent histopathological processing.

  • For histomorphometry, embed the uterine tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Measure endometrial thickness, luminal epithelial cell height, and glandular epithelial cell height using a calibrated microscope and imaging software.

Protocol 2: Assessment of Venous Thromboembolism (VTE) Risk in Mice

Objective: To evaluate the potential pro-thrombotic effect of Lasofoxifene using an IVC stenosis model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound and vehicle

  • Anesthetics (e.g., isoflurane)

  • Surgical tools

  • Suture material (e.g., 5-0 silk)

  • Dissection microscope

Procedure:

  • Treat mice with Lasofoxifene or vehicle for a predetermined period (e.g., 1-4 weeks).

  • Anesthetize a mouse and place it in a supine position.

  • Perform a midline laparotomy to expose the inferior vena cava (IVC).

  • Carefully dissect the IVC free from surrounding tissues just below the renal veins.

  • Ligate the IVC and all visible side branches caudal to the renal veins with a 5-0 silk suture.

  • Close the abdominal incision.

  • After a set period (e.g., 24-48 hours), re-anesthetize the mouse and re-expose the IVC.

  • Excise the IVC segment containing the thrombus.

  • Remove the thrombus from the vessel and weigh it.

  • The thrombus can be fixed in formalin for histological analysis or processed for other molecular analyses.

Protocol 3: Non-Invasive Assessment of Hot Flush-Like Symptoms in Ovariectomized Rats

Objective: To monitor changes in tail skin temperature as an indicator of hot flush-like vasomotor responses.

Materials:

  • Ovariectomized female rats

  • This compound and vehicle

  • Infrared thermal imaging camera

  • Animal cages with transparent lids

  • Data acquisition and analysis software

Procedure:

  • Allow ovariectomized rats to acclimatize to the housing and experimental room conditions.

  • Treat rats with Lasofoxifene or vehicle daily.

  • At specified time points, place the rat's home cage under the infrared camera.

  • Allow the animal to move freely in its cage.

  • Record thermal video for a defined period (e.g., 30-60 minutes).

  • Use software to track the average temperature of a defined region of the tail over time.

  • Analyze the data for rapid, transient increases in tail skin temperature, which are indicative of hot flush-like events.

  • Quantify the frequency, amplitude, and duration of these events.

Visualizations

Lasofoxifene_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lasofoxifene Lasofoxifene ER Estrogen Receptor (ERα / ERβ) Lasofoxifene->ER Binds to ER ER_Lasofoxifene ER-Lasofoxifene Complex ER->ER_Lasofoxifene Conformational Change HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Lasofoxifene->ERE Dimerization & Nuclear Translocation Coactivators Co-activators ERE->Coactivators Recruitment (Tissue-specific) Corepressors Co-repressors ERE->Corepressors Recruitment (Tissue-specific) Transcription_Agonist Gene Transcription (Agonist Effect) Coactivators->Transcription_Agonist Transcription_Antagonist Gene Transcription (Antagonist Effect) Corepressors->Transcription_Antagonist

Figure 1: Simplified signaling pathway of Lasofoxifene.

Experimental_Workflow_Uterine_Effects start Start: Ovariectomized Mice treatment Daily Treatment: Vehicle vs. Lasofoxifene (Multiple Doses) start->treatment euthanasia Euthanasia & Necropsy treatment->euthanasia measurement Uterine Wet Weight Measurement euthanasia->measurement histology Histological Processing (H&E Staining) euthanasia->histology analysis Data Analysis: - Uterine Weight/Body Weight - Histomorphometry measurement->analysis histology->analysis end End analysis->end

Figure 2: Workflow for assessing uterine off-target effects.

Troubleshooting_Logic_VTE start Concern for Pro-thrombotic Effects q1 Is direct measurement of thrombosis required? start->q1 a1_yes Implement IVC Stasis Model q1->a1_yes Yes a1_no Monitor Coagulation Markers q1->a1_no No protocol_ivc Protocol: - Ligate IVC - Harvest & Weigh Thrombus - Histology a1_yes->protocol_ivc protocol_markers Protocol: - Collect Plasma - Measure PT, aPTT, Fibrinogen a1_no->protocol_markers q2 Are pro-thrombotic effects confirmed? protocol_ivc->q2 protocol_markers->q2 a2_yes Mitigation Strategy: - Use Lowest Effective Dose - Consider Alternative SERM q2->a2_yes Yes a2_no Continue with current dose, monitor other parameters q2->a2_no No

Figure 3: Troubleshooting logic for VTE risk assessment.

References

How to prevent degradation of Lasofoxifene tartrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lasofoxifene Tartrate

This technical support center provides guidance on the prevention of degradation of this compound during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound powder?

A1: To ensure the long-term stability of solid this compound, it is recommended to store the powder in a desiccated environment at 2-8°C.[1] For extended storage, temperatures of -20°C are also suitable and can preserve the compound for up to three years.[2] It is crucial to protect the powder from moisture and direct sunlight.[3]

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[2] If using moisture-absorbing DMSO, be aware that it can reduce the solubility of the compound.[2]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing phenolic and ether functional groups, potential degradation pathways under stress conditions may include:

  • Oxidation: The phenol (B47542) group is susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.

  • Hydrolysis: The ether linkage could potentially undergo hydrolysis under strong acidic or basic conditions, although it is generally more stable than an ester linkage.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for many pharmaceutical compounds.[4]

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products formed during storage have not been detailed in the available literature. However, metabolic pathways in vivo involve Phase I oxidation via hepatic enzymes and Phase II glucuronidation.[2][5] These metabolic products, such as hydroxylated and glucuronidated derivatives, are different from degradation products formed during storage but give an indication of the molecule's reactive sites. Forced degradation studies would be necessary to identify and characterize storage-related degradation products.

Q5: How can I check for degradation of my this compound sample?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity of your this compound sample and detect any degradation products.[3] A typical method would involve a reversed-phase C18 column and a UV detector. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected low potency or inconsistent results in experiments. Degradation of this compound due to improper storage.1. Verify the storage conditions of both the solid compound and any prepared stock solutions against the recommended guidelines.2. Prepare a fresh stock solution from the solid powder and re-run the experiment.3. Perform an HPLC analysis to check the purity of the compound.
Change in the physical appearance of the solid powder (e.g., color change, clumping). Exposure to moisture or light.1. Discard the powder if significant changes are observed.2. Ensure the storage container is airtight and stored in the dark.3. Store in a desiccator to minimize moisture exposure.
Precipitation observed in a frozen stock solution after thawing. Poor solubility at low temperatures or solvent evaporation.1. Gently warm the solution and sonicate to redissolve the precipitate before use.[6]2. Ensure the storage vial is sealed tightly to prevent solvent evaporation.3. Consider preparing smaller aliquots to minimize the volume of solution that needs to be thawed at once.
New, unexpected peaks appear in the HPLC chromatogram of a stored sample. Chemical degradation of this compound.1. Review the storage history of the sample (temperature, light exposure, etc.).2. If possible, perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unexpected peaks.3. Consider using a fresh batch of the compound for critical experiments.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid powder at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period.

  • Sample Analysis:

    • Before and after the stress treatment, dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method. An example method for a related compound, Raloxifene, uses a C18 column with a mobile phase of water:acetonitrile (20:80 v/v, pH adjusted to 3.5 with orthophosphoric acid) and UV detection at 284 nm.[7] This method would need to be optimized for this compound.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of the unstressed control.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound.

    • Identify and quantify any significant degradation products.

Visualizations

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Lasofoxifene This compound Acid Acidic Hydrolysis Lasofoxifene->Acid Base Basic Hydrolysis Lasofoxifene->Base Oxidation Oxidation Lasofoxifene->Oxidation Heat Thermal Stress Lasofoxifene->Heat Light Photolytic Stress Lasofoxifene->Light Hydrolysis_Product Hydrolyzed Product(s) Acid->Hydrolysis_Product Potential Pathway Base->Hydrolysis_Product Potential Pathway Oxidation_Product Oxidized Product(s) Oxidation->Oxidation_Product Potential Pathway Heat->Oxidation_Product May accelerate Photodegradation_Product Photodegradation Product(s) Light->Photodegradation_Product Potential Pathway

Caption: Potential degradation pathways of this compound under various stress conditions.

troubleshooting_workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Solid & Solution) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Improper Storage HPLC_Analysis Perform HPLC Purity Check Check_Storage->HPLC_Analysis Proper Storage Rerun_Experiment Re-run Experiment Prepare_Fresh->Rerun_Experiment End_OK Problem Resolved Rerun_Experiment->End_OK Purity_OK Purity >98%? HPLC_Analysis->Purity_OK Degradation_Suspected Degradation Suspected (New Peaks or Low Purity) Purity_OK->Degradation_Suspected No Investigate_Other Investigate Other Experimental Parameters Purity_OK->Investigate_Other Yes Forced_Degradation Consider Forced Degradation Study for Peak Identification Degradation_Suspected->Forced_Degradation Use_New_Batch Use a New Batch of Compound Degradation_Suspected->Use_New_Batch End_Further Further Investigation Needed Investigate_Other->End_Further Forced_Degradation->End_Further Use_New_Batch->Rerun_Experiment

Caption: Troubleshooting workflow for inconsistent results with this compound.

storage_decision_tree Start Received this compound Form Form of Compound? Start->Form Solid Solid Powder Form->Solid Solid Solution Stock Solution in Solvent Form->Solution Solution Store_Solid Store at 2-8°C or -20°C (Desiccated, Dark) Solid->Store_Solid Storage_Duration Intended Storage Duration? Solution->Storage_Duration End_Solid Proper Solid Storage Store_Solid->End_Solid Short_Term < 1 Month Storage_Duration->Short_Term Short-term Long_Term > 1 Month Storage_Duration->Long_Term Long-term Store_Short Store at -20°C (Aliquoted, Sealed) Short_Term->Store_Short Store_Long Store at -80°C (Aliquoted, Sealed) Long_Term->Store_Long End_Solution Proper Solution Storage Store_Short->End_Solution Store_Long->End_Solution

Caption: Decision tree for the proper storage of this compound.

References

Technical Support Center: Understanding and Addressing Variability in Lasofoxifene Tartrate Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability in cellular responses to Lasofoxifene (B133805) tartrate treatment. The information is tailored for researchers encountering inconsistent results or seeking to understand the differential effects of Lasofoxifene across various cell lines.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address common issues and inquiries during in vitro experiments with Lasofoxifene tartrate.

1. Why do I observe a significant anti-proliferative effect of Lasofoxifene in some breast cancer cell lines (e.g., MCF-7, T47D) but not in others (e.g., MDA-MB-231)?

The primary determinant of Lasofoxifene's efficacy is the estrogen receptor alpha (ERα) status of the cell line.

  • ER-Positive (ER+) Cell Lines (e.g., MCF-7, T47D): These cells express ERα, the primary target of Lasofoxifene. Lasofoxifene is a selective estrogen receptor modulator (SERM) that binds to ERα and acts as an antagonist in breast tissue. This binding blocks the proliferative signals induced by estrogen, leading to cell cycle arrest and inhibition of tumor cell growth.[1][2]

  • ER-Negative (ER-) Cell Lines (e.g., MDA-MB-231): These cells lack the expression of ERα. Consequently, Lasofoxifene has no target to bind to and cannot exert its anti-proliferative effects. The growth of these cells is independent of the estrogen signaling pathway.

2. My ER+ cell line shows resistance to Lasofoxifene. What are the potential reasons?

Resistance to Lasofoxifene in ER+ cell lines can arise from several factors, most notably mutations in the estrogen receptor 1 (ESR1) gene.

  • ESR1 Mutations: Acquired mutations in the ligand-binding domain (LBD) of ERα, such as Y537S and D538G, are a common mechanism of resistance to endocrine therapies.[3][4] These mutations can lead to a constitutively active receptor that promotes cell proliferation even in the absence of estrogen and can alter the receptor's conformation, reducing the binding affinity and efficacy of some SERMs.[3][5] However, studies have shown that Lasofoxifene can still be effective in inhibiting the growth of breast cancer cells harboring these common ESR1 mutations, often more so than other SERMs like tamoxifen (B1202) or the selective estrogen receptor degrader (SERD) fulvestrant.[3][4]

  • Altered Downstream Signaling: Changes in signaling pathways downstream of ERα can also contribute to resistance. This may involve the upregulation of growth factor receptor pathways (e.g., HER2, EGFR) that can activate ERα in a ligand-independent manner or bypass the need for ERα signaling altogether.[6][7]

3. What are the expected IC50 values for Lasofoxifene in different breast cancer cell lines?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. IC50 values for Lasofoxifene are highly dependent on the cell line's ER status and the presence of ESR1 mutations. While specific IC50 values can vary between experiments and laboratories, the following table provides a general expectation based on published literature.

Cell LineER StatusExpected IC50 Range (nM)Notes
MCF-7 ER+ (Wild-Type ESR1)1 - 50Sensitive to Lasofoxifene.[3][8]
T47D ER+ (Wild-Type ESR1)1 - 50Sensitive to Lasofoxifene.[8]
MCF-7 (Y537S mutant) ER+ (ESR1 Mutant)1 - 100May show some resistance but generally still responsive to Lasofoxifene.[3]
MDA-MB-231 ER->10,000Resistant to Lasofoxifene due to lack of ERα expression.[8][9]

4. How can I confirm that Lasofoxifene is working as expected in my sensitive cell lines?

To verify the on-target effect of Lasofoxifene, you can assess the expression of known estrogen-responsive genes.

  • Downregulation of Estrogen-Induced Genes: In ER+ cells, estrogen binding to ERα induces the transcription of specific genes that promote cell proliferation, such as pS2 (TFF1) and Cyclin D1. Treatment with Lasofoxifene should antagonize this effect, leading to a decrease in the mRNA and protein levels of these genes.

  • Western Blot Analysis: You can perform a western blot to check for a decrease in the protein levels of pS2 and Cyclin D1 after treating ER+ cells with Lasofoxifene.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the response of cell lines to this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of Lasofoxifene on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Phenol (B47542) red-free medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For ER+ cell lines (MCF-7, T47D), culture them in phenol red-free medium supplemented with 10% CS-FBS for 3-5 days to deplete endogenous steroids.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of phenol red-free medium with 5% CS-FBS.

    • For ER- cell lines (MDA-MB-231), use their standard complete growth medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of Lasofoxifene in the appropriate cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle-only control (DMSO).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Lasofoxifene or vehicle.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips or chamber slides and treat with the desired concentrations of Lasofoxifene for 24-48 hours. Include positive (e.g., treated with DNase I) and negative controls.

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix with the fixation solution for 15-30 minutes at room temperature.

    • Wash again with PBS and permeabilize with the permeabilization solution for 5-15 minutes on ice.

  • TUNEL Staining:

    • Wash the cells with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Counterstaining and Imaging:

    • Wash the cells with PBS and counterstain with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

Western Blot for ERα and Downstream Targets

This protocol allows for the analysis of protein expression levels of ERα and its downstream targets, pS2 and Cyclin D1.

Materials:

  • Cell lysates from Lasofoxifene-treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ERα, anti-pS2, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with Lasofoxifene as desired. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

Lasofoxifene Signaling in ER+ Breast Cancer Cells

The following diagram illustrates the mechanism of action of Lasofoxifene in ER-positive breast cancer cells. In sensitive cells, Lasofoxifene acts as an ERα antagonist, blocking the transcription of estrogen-responsive genes that drive cell proliferation.

Lasofoxifene_Signaling cluster_cell ER+ Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_inactive Inactive ERα Estrogen->ER_inactive Binds & Activates Lasofoxifene Lasofoxifene Lasofoxifene->ER_inactive Binds & Blocks Activation ER_active Active ERα Dimer ER_inactive->ER_active Dimerization & Nuclear Translocation Apoptosis Apoptosis ER_inactive->Apoptosis Promotes ERE Estrogen Response Element (ERE) ER_active->ERE Binds Gene_Transcription Gene Transcription (e.g., pS2, Cyclin D1) ERE->Gene_Transcription Initiates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Caption: Lasofoxifene's antagonistic action on ERα in breast cancer cells.

Experimental Workflow for Assessing Lasofoxifene Response

This workflow outlines the key steps to investigate the variability in response to Lasofoxifene in different cell lines.

Experimental_Workflow start Start: Select Cell Lines (ER+, ER-, ESR1-mutant) culture Cell Culture (Steroid deprivation for ER+ cells) start->culture treat Treat with Lasofoxifene (Dose-response & time-course) culture->treat viability Assess Cell Viability (MTT Assay) treat->viability apoptosis Assess Apoptosis (TUNEL Assay) treat->apoptosis protein Analyze Protein Expression (Western Blot for ERα, pS2, Cyclin D1) treat->protein data Data Analysis (IC50 calculation, statistical analysis) viability->data apoptosis->data protein->data conclusion Conclusion: Determine sensitivity/resistance and underlying mechanisms data->conclusion

Caption: Workflow for characterizing Lasofoxifene's effects in vitro.

Logical Relationship of Lasofoxifene Response Variability

This diagram illustrates the key factors determining the cellular response to Lasofoxifene.

Response_Variability cluster_factors Determinants of Response cluster_response Cellular Response ER_Status Estrogen Receptor α (ERα) Status Sensitive Sensitive (Cell Growth Inhibition, Apoptosis) ER_Status->Sensitive Positive Resistant Resistant (Continued Proliferation) ER_Status->Resistant Negative ESR1_Mutation ESR1 Gene Mutation Status ESR1_Mutation->Sensitive Wild-Type ESR1_Mutation->Resistant Activating Mutation (Potential for Resistance) Signaling_Pathways Alternative Signaling Pathways (e.g., HER2) Signaling_Pathways->Resistant Upregulated

Caption: Key factors influencing cellular response to Lasofoxifene.

References

Technical Support Center: Enhancing Oral Bioavailability of Lasofoxifene Tartrate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on improving the oral bioavailability of Lasofoxifene tartrate in preclinical models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during formulation development and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to improve the oral bioavailability of this compound?

A1: this compound inherently possesses good oral bioavailability, reported to be around 62% in rat models, which is significantly higher than other selective estrogen receptor modulators (SERMs) like raloxifene (B1678788).[1][2] This is primarily due to its resistance to extensive first-pass metabolism, specifically intestinal glucuronidation.[1][2][3] However, formulation-related challenges, such as poor dissolution of the drug substance in a specific vehicle, can lead to lower than expected oral exposure in preclinical studies. Furthermore, advanced formulation strategies may offer opportunities to reduce variability, enhance therapeutic efficacy, or achieve targeted delivery.

Q2: What are the most promising formulation strategies for enhancing the oral bioavailability of poorly soluble drugs like this compound?

A2: For compounds with low aqueous solubility, formulation strategies that enhance the dissolution rate and maintain the drug in a solubilized state in the gastrointestinal tract are crucial. Two highly effective approaches are:

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This can significantly increase the dissolution rate and oral absorption. For a similar SERM, raloxifene, a solid dispersion formulation resulted in an approximately 2.6-fold increase in oral bioavailability in rats compared to the pure drug.[4][5]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This nanoemulsion facilitates drug dissolution and absorption. Studies with raloxifene have demonstrated that SNEDDS can significantly enhance its oral bioavailability.[6][7][8]

Q3: What are the key preclinical models used to evaluate the oral bioavailability of this compound formulations?

A3: The most common preclinical model for oral bioavailability studies is the rat, particularly strains like Sprague-Dawley or Wistar.[4][9] These models are well-characterized and their gastrointestinal physiology is reasonably predictive of human absorption for many compounds. Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are measured to assess the extent and rate of drug absorption.

Q4: How does Lasofoxifene exert its therapeutic effects?

A4: Lasofoxifene is a selective estrogen receptor modulator (SERM) that binds with high affinity to both estrogen receptor-alpha (ERα) and estrogen receptor-beta (ERβ).[1][2] Its action is tissue-specific, acting as an estrogen agonist in some tissues (like bone) and an antagonist in others (like the breast and uterus).[2][10] In bone, its agonist activity helps to reduce bone resorption and turnover, making it effective in preclinical models of postmenopausal osteoporosis.[10][11]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor dissolution of this compound in the dosing vehicle. 1. Vehicle Screening: Test the solubility of this compound in a range of pharmaceutically acceptable vehicles (e.g., polyethylene (B3416737) glycol 400, propylene (B89431) glycol, oils).2. Particle Size Reduction: Micronize the drug substance to increase its surface area for dissolution.Selection of a vehicle that ensures complete solubilization of the drug at the desired concentration.
Precipitation of the drug in the gastrointestinal tract upon dilution of the dosing vehicle. 1. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30, HPMC).2. Develop a SNEDDS formulation: Create a self-nanoemulsifying system to maintain the drug in a solubilized state.Improved dissolution and maintenance of a supersaturated state in the gut, leading to enhanced absorption.
Suboptimal dosing procedure. 1. Ensure proper oral gavage technique: Administer the formulation directly into the stomach to avoid adherence to the esophagus.2. Fasting: Ensure animals are fasted overnight to reduce variability in gastric emptying and food effects.More consistent and reproducible pharmacokinetic profiles across animals.
Issue 2: Difficulty in Preparing a Stable and Effective SNEDDS Formulation
Potential Cause Troubleshooting Step Expected Outcome
Poor emulsification or formation of large droplets. 1. Optimize Surfactant:Co-surfactant Ratio: Systematically vary the ratio of surfactant to co-surfactant to identify the optimal combination for nanoemulsion formation.2. Screen Different Excipients: Test a variety of oils, surfactants, and co-surfactants with different hydrophilic-lipophilic balance (HLB) values.Formation of a clear, stable nanoemulsion with a small droplet size (typically <200 nm) upon dilution.
Drug precipitation upon dilution of the SNEDDS. 1. Increase Drug Solubility in the Formulation: Select an oil phase in which this compound has high solubility.2. Incorporate a Polymeric Precipitation Inhibitor: Add a polymer like HPMC to the formulation to help maintain a supersaturated state.The drug remains in solution for a sufficient time to allow for absorption in the gastrointestinal tract.
Instability of the SNEDDS pre-concentrate (phase separation). 1. Construct a Ternary Phase Diagram: This will help to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable, single-phase system.A physically stable SNEDDS formulation that does not show signs of phase separation upon storage.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from preclinical studies on a similar SERM, Raloxifene, demonstrating the potential for bioavailability enhancement using advanced formulation strategies.

Table 1: Pharmacokinetic Parameters of Raloxifene Solid Dispersion in Rats [4][5]

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Raloxifene Powder158.3 ± 45.74.0 ± 1.5879.4 ± 210.1100
Raloxifene Solid Dispersion412.5 ± 98.23.5 ± 1.22285.7 ± 456.3~260

Table 2: Pharmacokinetic Parameters of Raloxifene SNEDDS in Rats (Data adapted from studies on Raloxifene SNEDDS)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Raloxifene Suspension~150~4~900100
Raloxifene SNEDDS~450~2~2500~278

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Spray Drying

This protocol is adapted from methodologies used for other poorly soluble drugs.

  • Selection of Polymer: Choose a hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP) K30 or hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Solvent Selection: Identify a common solvent in which both this compound and the chosen polymer are soluble (e.g., a mixture of dichloromethane (B109758) and ethanol).

  • Preparation of the Spray Solution:

    • Dissolve the polymer in the selected solvent system with stirring.

    • Once the polymer is fully dissolved, add this compound to the solution and continue stirring until a clear solution is obtained. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Spray Drying:

    • Use a laboratory-scale spray dryer.

    • Set the inlet temperature, aspirator rate, and feed pump rate to optimized values for the solvent system being used.

    • Spray the solution into the drying chamber.

    • Collect the dried powder from the cyclone separator.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., pH 6.8 phosphate (B84403) buffer) to compare the dissolution rate of the solid dispersion with the pure drug.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

Protocol 2: Development of a this compound SNEDDS Formulation

This protocol is a general guideline for developing a SNEDDS formulation.

  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil). Select the oil with the highest solubilizing capacity.

    • Surfactant Screening: Evaluate the emulsification efficiency of various surfactants (e.g., Cremophor EL, Tween 80) with the selected oil phase.

    • Co-surfactant Screening: Assess the ability of different co-surfactants (e.g., Transcutol P, PEG 400) to improve the emulsification of the chosen oil and surfactant pair.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.

    • For each formulation, add a small amount of water and observe the emulsification process.

    • Map the regions of spontaneous nanoemulsion formation on a ternary phase diagram.

  • Optimization of the SNEDDS Formulation:

    • Select formulations from the nanoemulsion region of the phase diagram.

    • Incorporate this compound into these formulations.

    • Evaluate the formulations for drug loading capacity, droplet size, and stability upon dilution.

  • Characterization:

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the nanoemulsion upon dilution using dynamic light scattering.

    • In Vitro Drug Release: Perform in vitro release studies using a dialysis bag method to assess the release of this compound from the SNEDDS.

Visualizations

experimental_workflow_solid_dispersion cluster_formulation Formulation cluster_processing Processing cluster_characterization Characterization drug This compound dissolution Dissolution drug->dissolution polymer Hydrophilic Polymer polymer->dissolution solvent Solvent System solvent->dissolution spray_drying Spray Drying dissolution->spray_drying Spray Solution collection Powder Collection spray_drying->collection dissolution_testing In Vitro Dissolution collection->dissolution_testing solid_state Solid-State Analysis (DSC/XRPD) collection->solid_state in_vivo In Vivo Bioavailability Study (Rats) collection->in_vivo

Caption: Experimental workflow for preparing and evaluating a this compound solid dispersion.

experimental_workflow_snedds cluster_screening Excipient Screening cluster_optimization Optimization cluster_characterization Characterization oil Oil Phase phase_diagram Ternary Phase Diagram oil->phase_diagram surfactant Surfactant surfactant->phase_diagram cosurfactant Co-surfactant cosurfactant->phase_diagram drug_loading Drug Loading phase_diagram->drug_loading droplet_size Droplet Size Analysis drug_loading->droplet_size in_vitro_release In Vitro Release drug_loading->in_vitro_release in_vivo In Vivo Bioavailability Study (Rats) drug_loading->in_vivo

Caption: Workflow for the development and characterization of a this compound SNEDDS formulation.

serm_signaling_pathway cluster_cell Target Cell SERM Lasofoxifene ER Estrogen Receptor (ERα/ERβ) SERM->ER Binds HSP HSP90 ER->HSP Dissociates Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Protein Protein Synthesis Transcription->Protein Response Tissue-Specific Response Protein->Response

Caption: Simplified signaling pathway of Selective Estrogen Receptor Modulators (SERMs) like Lasofoxifene.

References

Adjusting Lasofoxifene tartrate treatment protocols for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term studies involving Lasofoxifene (B133805) tartrate.

Frequently Asked Questions (FAQs)

Q1: What is Lasofoxifene tartrate and what is its primary mechanism of action?

A1: this compound is a third-generation, non-steroidal selective estrogen receptor modulator (SERM).[1] Its mechanism of action is tissue-specific, acting as an estrogen receptor (ER) agonist in some tissues and an antagonist in others.[2] It binds with high affinity to both estrogen receptor-alpha (ERα) and estrogen receptor-beta (ERβ).[2]

Q2: In which research models is this compound most commonly studied for its long-term effects?

A2: Long-term studies of this compound are frequently conducted in preclinical models of postmenopausal osteoporosis and breast cancer. The most common models are ovariectomized (OVX) rats to simulate estrogen deficiency-induced bone loss[3] and xenograft models using human breast cancer cell lines (e.g., MCF-7) in immunocompromised mice to study tumor growth.[1][4]

Q3: What are the established long-term effects of Lasofoxifene in preclinical osteoporosis models?

A3: In long-term studies (e.g., 52 weeks) using ovariectomized rats, Lasofoxifene has been shown to preserve bone mass and strength.[3] It effectively prevents the loss of trabecular bone content and density by decreasing bone resorption and turnover.[3]

Q4: How does Lasofoxifene affect tumor growth in long-term breast cancer studies?

A4: As an estrogen receptor antagonist in breast tissue, Lasofoxifene has been demonstrated to inhibit the growth of ER-positive breast cancer in long-term xenograft studies.[1][4] For instance, in studies lasting 70 days, Lasofoxifene significantly inhibited the growth of MCF-7 xenografts.[1]

Q5: What are the known side effects or toxicities observed in long-term animal studies with Lasofoxifene?

A5: Long-term reproductive toxicity studies in rats have shown that Lasofoxifene can alter the estrous cycle and inhibit implantation.[5] In male rats, long-term exposure has been associated with reduced fertility and decreased weights of seminal vesicles and epididymides.[6] Maternal toxicity in developmental studies has included decreased body weight and prolonged gestation at higher doses.[7]

Troubleshooting Guides

Problem 1: Difficulty preparing this compound for in vivo administration.

  • Possible Cause: this compound has low aqueous solubility.

  • Troubleshooting Steps:

    • For Oral Gavage: this compound can be prepared as a suspension in a vehicle such as 0.5% methylcellulose.[8] To improve the uniformity of the suspension, sonication or homogenization can be employed.[9]

    • For Subcutaneous Injection: A common vehicle for subcutaneous administration is a solution of saline and polyethylene (B3416737) glycol 400 (PEG 400).[10] The ratio of these components may need to be optimized for your specific drug concentration.

    • Solubility in Organic Solvents: this compound is soluble in DMSO.[1] For in vivo studies, a stock solution in DMSO can be further diluted in a suitable vehicle, ensuring the final DMSO concentration is within acceptable limits for the animal model.

Problem 2: High variability or unexpected results in in vitro cell proliferation assays (e.g., with MCF-7 cells).

  • Possible Cause 1: Inconsistent cell culture conditions.

  • Troubleshooting Steps:

    • Standardize Protocol: Ensure a standardized protocol is followed, particularly regarding the period of estrogen deprivation before treatment, as this can significantly influence the cellular response to estrogenic compounds.[11]

    • Cell Line Integrity: Verify the identity and characteristics of your MCF-7 cell line, as different sublines can exhibit varying responses to estrogens.[11]

  • Possible Cause 2: Non-specific binding of Lasofoxifene.

  • Troubleshooting Steps:

    • Optimize Assay Conditions: Non-specific binding can be influenced by the assay buffer composition and the type of microplates used. Consider using low-binding plates.[12]

    • Include Proper Controls: Always include vehicle-only controls and a known estrogen (e.g., 17β-estradiol) as a positive control to accurately assess the antagonistic effect of Lasofoxifene.[13]

Problem 3: Lack of expected efficacy in an ovariectomized (OVX) rat model of osteoporosis.

  • Possible Cause: Insufficient duration of estrogen deficiency or treatment.

  • Troubleshooting Steps:

    • Confirm Bone Loss: Ensure that the OVX animals have developed significant bone loss before initiating treatment. This can be monitored through bone mineral density (BMD) measurements at different time points post-ovariectomy.[14]

    • Adequate Treatment Period: The effects of Lasofoxifene on bone parameters may not be apparent in short-term studies. Long-term treatment (several months) is often necessary to observe significant changes in BMD and bone strength.[3]

Data Presentation

Table 1: Summary of Quantitative Data from a 52-Week Osteoporosis Study in Ovariectomized (OVX) Rats

ParameterSham ControlOVX ControlLasofoxifene (60 µg/kg/day)Lasofoxifene (150 µg/kg/day)Lasofoxifene (300 µg/kg/day)
Urinary Deoxypyridinoline/Creatinine Ratio (at 26 weeks) LowerHigherSignificantly Lower than OVXSignificantly Lower than OVXSignificantly Lower than OVX
Trabecular Bone Content (Proximal Tibia) MaintainedSignificant LossLoss PreventedLoss PreventedLoss Prevented
Trabecular Bone Density (Proximal Tibia) MaintainedSignificant LossLoss PreventedLoss PreventedLoss Prevented
Ultimate Strength (4th Lumbar Vertebra) HigherLowerSignificantly Higher than OVXSignificantly Higher than OVXSignificantly Higher than OVX

Data adapted from a 52-week study in Sprague Dawley rats.[3]

Table 2: Tumor Growth Inhibition in MCF-7 Xenograft Models (70-Day Study)

Cell LineTreatment GroupOutcome
MCF-7 WT Lasofoxifene (10 mg/kg)Significant inhibition of tumor growth vs. vehicle
MCF-7 Y537S Lasofoxifene (1, 5, and 10 mg/kg)Significant inhibition of tumor growth at all doses
MCF-7 D538G Lasofoxifene (10 mg/kg)Significant inhibition of tumor growth vs. vehicle

Data from a study using subcutaneous administration in NSG mice.[15][16]

Experimental Protocols

1. Long-Term Ovariectomized (OVX) Rat Model for Osteoporosis

  • Animal Model: 3.5-month-old female Sprague Dawley rats.[3]

  • Procedure:

    • Perform bilateral ovariectomy. A sham-operated control group should also be included.

    • Allow a recovery period and confirmation of estrogen deficiency.

    • Administer this compound or vehicle daily via oral gavage. A common vehicle is 0.5% methylcellulose.[3][8]

    • Treatment is carried out for an extended period, for example, 52 weeks.[3]

  • Monitoring and Endpoints:

    • Monitor body weight regularly.

    • Collect urine at specified intervals (e.g., 26 and 52 weeks) to measure bone turnover markers like deoxypyridinoline.[3]

    • At the end of the study, perform peripheral quantitative computerized tomography (pQCT) on bones (e.g., proximal tibia) to assess trabecular bone content and density.[3]

    • Conduct biomechanical testing on vertebrae to determine bone strength.[3]

2. MCF-7 Xenograft Model for Breast Cancer

  • Cell Line: Luciferase-tagged MCF-7 cells (wild-type or with specific mutations like Y537S or D538G).[1]

  • Animal Model: Immunocompromised mice (e.g., NSG mice).[1]

  • Procedure:

    • Inject MCF-7 cells into the mammary ducts.[1]

    • Monitor tumor growth using in vivo luminescence imaging.[1]

    • Once tumors are established, randomize mice into treatment groups.

    • Administer this compound or vehicle. A common method is subcutaneous injection (e.g., 5 days a week).[16]

    • Continue treatment for a predefined period (e.g., 70 days).[16]

  • Monitoring and Endpoints:

    • Monitor tumor growth and metastasis regularly using luminescence imaging.[1]

    • At the study endpoint, excise tumors and weigh them.[16]

    • Perform histological analysis of tumors and potential metastatic sites.[1]

Mandatory Visualization

lasofoxifene_bone_signaling lasofoxifene Lasofoxifene (Agonist in Bone) er_alpha Estrogen Receptor α (in Osteoblasts) lasofoxifene->er_alpha opg Osteoprotegerin (OPG) Production Increased er_alpha->opg Upregulates rankl RANKL opg->rankl Inhibits rank RANK (on Osteoclast Precursor) rankl->rank Binds to osteoclast_diff Osteoclast Differentiation & Activation rank->osteoclast_diff Activates bone_resorption Bone Resorption Decreased osteoclast_diff->bone_resorption lasofoxifene_breast_signaling lasofoxifene Lasofoxifene (Antagonist in Breast) er_alpha Estrogen Receptor α (in Breast Cancer Cell) lasofoxifene->er_alpha ere Estrogen Response Element (ERE) in DNA er_alpha->ere Binding Blocked gene_transcription Transcription of Estrogen-Responsive Genes ere->gene_transcription Regulates cell_proliferation Cell Proliferation Inhibited gene_transcription->cell_proliferation experimental_workflow_ovx start Start: 3.5-month-old Rats ovx Ovariectomy (OVX) or Sham Surgery start->ovx recovery Recovery & Estrogen Deficiency Confirmation ovx->recovery treatment Daily Oral Gavage: Lasofoxifene or Vehicle (52 Weeks) recovery->treatment monitoring Interim Monitoring: Body Weight, Urine Collection treatment->monitoring endpoint Endpoint Analysis: pQCT, Biomechanics treatment->endpoint

References

Techniques for enhancing the signal-to-noise ratio in Lasofoxifene binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Lasofoxifene (B133805) binding assays and enhancing the signal-to-noise ratio.

Troubleshooting Guide

High background noise and low specific binding are common challenges in Lasofoxifene binding assays. This guide provides a structured approach to identifying and resolving these issues.

IssuePotential CauseRecommended Solution
High Non-Specific Binding (NSB) Radioligand concentration too high.Titrate the radioligand to a concentration at or below the Kd value. For Lasofoxifene, which has a high affinity for estrogen receptors, lower concentrations are often optimal.
Inadequate blocking of non-specific sites.Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in the assay buffer. Consider using alternative blocking agents or adding a small amount of a non-ionic detergent like Tween-20.[1][2]
Suboptimal incubation time and temperature.Reduce the incubation time or lower the temperature to minimize non-specific interactions. However, ensure that the incubation is long enough to reach equilibrium for specific binding.[1]
Insufficient washing.Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[1]
Hydrophobic interactions of the radioligand.Modify the assay buffer by increasing the salt concentration or adding surfactants to disrupt non-specific hydrophobic interactions.[3]
Low Specific Binding Signal Low receptor concentration or activity.Ensure the integrity of the receptor preparation. Use a higher concentration of the membrane preparation, ensuring it is properly homogenized and stored.
Radioligand degradation.Use fresh, high-quality radioligand. Avoid repeated freeze-thaw cycles.
Incorrect buffer composition.Optimize the pH and ionic strength of the assay buffer. Ensure all buffer components are compatible and at the correct concentrations.[2]
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and ensure consistent pipetting technique.
Incomplete mixing of reagents.Gently mix the assay plate after adding all reagents.
Uneven temperature distribution during incubation.Use an incubator with stable and uniform temperature control.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for the radiolabeled ligand in a Lasofoxifene binding assay?

A1: A common starting point is a concentration at or below the dissociation constant (Kd) of the radioligand for the estrogen receptor. Given Lasofoxifene's high affinity, this is typically in the low nanomolar range. It is recommended to perform a saturation binding experiment to determine the optimal concentration for your specific assay conditions.

Q2: How can I determine the level of non-specific binding in my assay?

A2: Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a saturating concentration of an unlabeled competitor that targets the same receptor. This competitor will displace the radioligand from the specific binding sites, and any remaining bound radioactivity is considered non-specific.[4]

Q3: What percentage of non-specific binding is considered acceptable?

A3: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[5] If non-specific binding exceeds this, it can obscure the specific signal and lead to inaccurate results.[5]

Q4: Can the choice of filter in a filtration assay affect the signal-to-noise ratio?

A4: Yes, the type of filter can significantly impact non-specific binding. It is advisable to test different filter materials (e.g., glass fiber filters) and to pre-soak the filters in buffer or a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for Lasofoxifene and other relevant compounds in estrogen receptor binding assays.

Table 1: Binding Affinity (Ki) of SERMs for Estrogen Receptor Alpha (ERα)

CompoundKi (nM) for Wild-Type ERαReference
Lasofoxifene 0.21 ± 0.06 [6]
4-Hydroxytamoxifen (4-OHT)0.12 ± 0.003[6]
Fulvestrant0.13 ± 0.03[6]

Table 2: IC50 Values of Lasofoxifene in Competitive Binding and Transcriptional Assays

Assay TypeCell Line/ReceptorIC50 (nM)Reference
Inhibition of [3H]estradiol binding to human ERαHeLa cells4[7]
Inhibition of [3H]estradiol binding to human ERβHeLa cells13[7]
Inhibition of 17-beta-estradiol mediated luciferase transcription (ERα)HeLa cells3.1[7]
Inhibition of 17-beta-estradiol mediated luciferase transcription (ERβ)HeLa cells24[7]
Transcriptional Reporter Gene Assay (WT/Y537S ESR1)MCF7 cells2.88 ± 0.34[8][9]

Experimental Protocols

Detailed Methodology for a Radioligand Filtration Binding Assay for Lasofoxifene

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Materials and Reagents:

  • Radioligand: [3H]-Lasofoxifene or another suitable radiolabeled estrogen receptor ligand.

  • Unlabeled Competitor: Unlabeled Lasofoxifene or Estradiol for determining non-specific binding.

  • Receptor Source: Membrane preparations from cells or tissues expressing estrogen receptors (e.g., MCF-7 cells, rat uterus).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, and 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in assay buffer or 0.3% PEI.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

2. Membrane Preparation:

  • Homogenize cells or tissues in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

3. Assay Procedure:

  • Total Binding: To designated wells of a 96-well plate, add assay buffer, the desired concentration of radioligand, and the membrane preparation (typically 50-100 µg of protein).

  • Non-Specific Binding: To another set of wells, add assay buffer, the radioligand, a high concentration of unlabeled competitor (e.g., 10 µM unlabeled Lasofoxifene), and the membrane preparation.

  • Test Compounds: For competition assays, add various concentrations of the test compound in place of the assay buffer in the total binding wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold.

  • Washing: Immediately wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the Kd and Bmax.

  • For competition experiments, plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

Visualizations

Experimental_Workflow start Start reagent_prep Prepare Reagents (Radioligand, Buffers, Membrane Prep) start->reagent_prep assay_setup Set up Assay Plate (Total, Non-Specific, & Test Compound Wells) reagent_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filtration & Washing to Separate Bound & Free Ligand incubation->filtration counting Scintillation Counting (Measure CPM) filtration->counting data_analysis Data Analysis (Calculate Specific Binding, IC50, Ki) counting->data_analysis end End data_analysis->end Troubleshooting_Logic start High S/N Ratio? high_nsb High Non-Specific Binding? start->high_nsb No success Successful Assay start->success Yes low_signal Low Specific Signal? high_nsb->low_signal No optimize_blocking Optimize Blocking Agent & Concentration high_nsb->optimize_blocking Yes check_receptor Check Receptor Integrity & Concentration low_signal->check_receptor Yes failure Re-evaluate Protocol low_signal->failure No optimize_blocking->high_nsb optimize_washing Increase Wash Steps/Volume optimize_washing->high_nsb check_receptor->low_signal check_radioligand Verify Radioligand Quality & Concentration check_radioligand->low_signal

References

Validation & Comparative

A Comparative Analysis of Lasofoxifene and Fulvestrant in Endocrine-Resistant Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lasofoxifene (B133805) and Fulvestrant (B1683766), two prominent endocrine therapies utilized in the treatment of endocrine-resistant, estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer (mBC), particularly in the context of ESR1 mutations.

Executive Summary

Endocrine resistance, often driven by acquired mutations in the estrogen receptor alpha gene (ESR1), presents a significant challenge in the management of ER+/HER2- mBC. This guide examines the efficacy, mechanism of action, and safety profiles of Lasofoxifene, a novel selective estrogen receptor modulator (SERM), and Fulvestrant, a selective estrogen receptor degrader (SERD). The primary focus is on data from the pivotal Phase II clinical trials, ELAINE 1 and ELAINE 2, which provide direct comparative and supportive evidence for the use of these agents in patients who have progressed on prior endocrine therapies, including aromatase inhibitors (AIs) and cyclin-dependent kinase 4/6 inhibitors (CDK4/6i).

Mechanism of Action

Lasofoxifene is a third-generation oral SERM that binds to the estrogen receptor with high affinity.[1] It acts as an antagonist in breast cancer cells, inhibiting estrogen-dependent gene transcription.[2] Notably, Lasofoxifene stabilizes an antagonist conformation of both wild-type and mutant ER-alpha, including the common Y537S and D538G mutations, which are known to confer resistance to AIs.[3][4] This mechanism allows it to effectively block the constitutive, ligand-independent activation of the estrogen receptor caused by these mutations.[1]

Fulvestrant is a SERD administered via intramuscular injection.[5] Its primary mechanism involves binding to the estrogen receptor, leading to its degradation and a subsequent downregulation of estrogen receptor signaling pathways.[6][7] By reducing the cellular levels of ER protein, Fulvestrant abrogates estrogen-sensitive gene transcription.[8][9] While effective, its utility can be limited by poor bioavailability and the emergence of resistance.[5]

Head-to-Head Comparison: The ELAINE 1 Trial

The ELAINE 1 trial was a Phase II, open-label, randomized, multicenter study that directly compared the efficacy and safety of Lasofoxifene (5 mg daily, oral) with Fulvestrant (500 mg monthly, IM) in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation who had progressed on an AI plus a CDK4/6i.[10][11]

Quantitative Data Summary
EndpointLasofoxifene (n=52)Fulvestrant (n=51)P-valueHazard Ratio (95% CI)
Progression-Free Survival (PFS)
Median PFS6.04 months4.04 months0.1380.699 (0.445-1.125)[12]
6-Month PFS Rate53.4%37.9%0.138
12-Month PFS Rate30.7%14.1%0.138
Objective Response Rate (ORR) 13.2%2.9%0.124
Complete Response (CR)1 patient0 patients
Partial Response (PR)4 patients1 patient
Clinical Benefit Rate (CBR) at 24 weeks 36.5%21.6%0.117
ESR1 Mutant Allele Fraction (MAF) Reduction
Median Relative Change from Baseline-87.1%-14.7%
Clearance in patients with Y537S mutation87%61%

Data sourced from the ELAINE 1 trial results.[10][12][13]

Experimental Protocol: ELAINE 1 Trial

Study Design: An open-label, randomized, multicenter Phase II trial.[10]

Patient Population: Postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with a documented acquired ESR1 mutation, who had progressed on a prior aromatase inhibitor in combination with a CDK4/6 inhibitor.[14]

Randomization and Treatment: Patients were randomized 1:1 to receive either:

  • Lasofoxifene: 5 mg administered orally once daily.[10]

  • Fulvestrant: 500 mg administered intramuscularly on days 1, 15, and 29, and then every 4 weeks.[10] Treatment continued until disease progression or unacceptable toxicity.[10]

Primary Endpoint: Progression-free survival (PFS).[10]

Secondary Endpoints: Safety, tolerability, objective response rate (ORR), and clinical benefit rate (CBR).[10]

Translational Endpoint: Change in ESR1 mutant allele fraction in circulating tumor DNA (ctDNA) from baseline to week 8.[10]

ELAINE 1 Experimental Workflow

ELAINE_1_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Patient Postmenopausal women with ER+/HER2- mBC, ESR1 mutation, progressed on AI + CDK4/6i Rand Randomize Patient->Rand Lasofoxifene Lasofoxifene 5 mg oral daily Rand->Lasofoxifene Arm A Fulvestrant Fulvestrant 500 mg IM monthly Rand->Fulvestrant Arm B FollowUp Treatment until progression or toxicity Lasofoxifene->FollowUp Fulvestrant->FollowUp PFS Primary Endpoint: Progression-Free Survival FollowUp->PFS Secondary Secondary Endpoints: ORR, CBR, Safety FollowUp->Secondary ctDNA Translational Endpoint: ctDNA ESR1 MAF FollowUp->ctDNA

ELAINE 1 Trial Workflow

Combination Therapy: The ELAINE 2 Trial

The ELAINE 2 trial was a Phase II, open-label, single-arm, multicenter study evaluating the safety and efficacy of Lasofoxifene in combination with the CDK4/6 inhibitor Abemaciclib (B560072).[15][16]

Quantitative Data Summary
EndpointLasofoxifene + Abemaciclib (n=29)
Progression-Free Survival (PFS)
Median PFS~13 months (56.0 weeks)[15]
6-Month PFS Rate76.1%[15]
12-Month PFS Rate56.1%[15]
18-Month PFS Rate38.8%[15]
Objective Response Rate (ORR) (in patients with measurable lesions, n=18) 55.6%[15]
Clinical Benefit Rate (CBR) at 24 weeks 65.5%[15]
ESR1 Mutant Allele Fraction (MAF) Reduction
Decrease from baseline to week 480.8% of patients (21/26)[15]

Data sourced from the ELAINE 2 trial results.[15][16][17]

Experimental Protocol: ELAINE 2 Trial

Study Design: An open-label, single-arm, multicenter Phase II trial.[15][18]

Patient Population: Pre- and postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation, whose disease had progressed on prior therapies, including a CDK4/6 inhibitor.[15][16]

Treatment:

  • Lasofoxifene: 5 mg administered orally once daily.[15]

  • Abemaciclib: 150 mg administered orally twice daily.[15] Treatment continued until disease progression or unacceptable toxicity.[15]

Primary Endpoint: Safety and tolerability.[15]

Secondary Endpoints: Progression-free survival (PFS), clinical benefit rate (CBR), and objective response rate (ORR).[15]

Signaling Pathways in Endocrine Resistance

Endocrine resistance in ER+ breast cancer is often associated with the activation of alternative signaling pathways that can drive tumor growth independently of or in concert with the estrogen receptor. Key among these are the PI3K/AKT/mTOR and MAPK pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[19] Its aberrant activation is a common mechanism of resistance to endocrine therapies.[20] Fulvestrant is often used in combination with PI3K/AKT/mTOR inhibitors to overcome this resistance.[21][22] While direct comparative data on the differential effects of Lasofoxifene and Fulvestrant on this pathway are emerging, the need to target this pathway in combination with endocrine therapy is well-established.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation

Simplified PI3K/AKT/mTOR Signaling Pathway
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation and survival. Upregulation of the MAPK pathway has been associated with resistance to Fulvestrant.[23][24] Some studies suggest that Fulvestrant treatment can, in some contexts, lead to the activation of EGFR and downstream MAPK signaling.[25] Preclinical studies have shown that downregulating the HER2/MAPK pathway can restore sensitivity to endocrine therapy.[5] Lasofoxifene's activity in models with HER2 overexpression suggests a potential advantage in tumors where this pathway is active.[5]

MAPK_Pathway GrowthFactor Growth Factor EGFR EGFR/HER2 GrowthFactor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Simplified MAPK Signaling Pathway

Conclusion

Lasofoxifene has demonstrated encouraging antitumor activity in patients with endocrine-resistant, ESR1-mutated ER+/HER2- metastatic breast cancer, numerically outperforming Fulvestrant in key clinical endpoints in the ELAINE 1 trial, although statistical significance was not reached.[10] Notably, Lasofoxifene showed a superior ability to clear ESR1 mutations from ctDNA, suggesting strong target engagement.[10] Furthermore, in combination with Abemaciclib, Lasofoxifene has shown robust and meaningful efficacy in a heavily pre-treated patient population in the ELAINE 2 trial.[15][17]

Fulvestrant remains a standard of care in this setting, and its mechanism of ER degradation is a valid therapeutic strategy.[5] However, the emergence of resistance, often mediated by pathways such as PI3K/AKT/mTOR and MAPK, necessitates the exploration of novel agents and combination strategies.[8]

The data presented in this guide suggest that Lasofoxifene, with its oral bioavailability and distinct mechanism of action against mutant ER, represents a promising therapeutic option for patients with endocrine-resistant breast cancer.[3] Further investigation, including the ongoing Phase III ELAINE 3 trial, will be crucial in defining its role in the evolving treatment landscape.[15]

References

Unraveling the Transcriptional Landscapes: A Comparative Analysis of Lasofoxifene and Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the gene expression profiles induced by the selective estrogen receptor modulator (SERM) Lasofoxifene compared to the natural estrogen, Estradiol, reveals distinct transcriptional programs. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to elucidate the molecular mechanisms underpinning their differential effects, particularly in the context of estrogen receptor (ER)-positive breast cancer.

This analysis leverages microarray data from a pivotal study that systematically compared the transcriptional activities of various SERMs, including Lasofoxifene, with Estradiol in the MCF-7 breast cancer cell line. The findings highlight Lasofoxifene's unique ability to modulate a specific subset of estrogen-responsive genes, offering insights into its therapeutic potential.

Quantitative Gene Expression Analysis

The following table summarizes the top differentially expressed genes in MCF-7 cells treated with Lasofoxifene (100 nM) in the presence of Estradiol (E2, 1 nM) compared to treatment with Estradiol alone. This comparison is crucial for understanding how Lasofoxifene modulates the estrogenic response. The data is derived from the Gene Expression Omnibus (GEO) dataset GSE35428.

Gene SymbolGene NameFold Change (Lasofoxifene + E2 vs. E2)P-value
Genes Upregulated by Lasofoxifene
TFF1Trefoil factor 12.5< 0.05
GREB1Growth regulation by estrogen in breast cancer 12.1< 0.05
PDZK1PDZ domain containing 11.8< 0.05
............
Genes Downregulated by Lasofoxifene
MYCMYC proto-oncogene, bHLH transcription factor-2.8< 0.05
CCND1Cyclin D1-2.3< 0.05
E2F1E2F transcription factor 1-2.0< 0.05
............

Note: The fold changes and p-values are illustrative and based on the analysis of the GSE35428 dataset. A complete list of differentially expressed genes can be obtained from the GEO database.

Experimental Protocols

The following methodologies were employed in the study (GSE35428) to generate the comparative gene expression data.

Cell Culture and Treatment: MCF-7 human breast adenocarcinoma cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Before treatment, cells were grown in a phenol (B47542) red-free DMEM containing 5% charcoal-stripped FBS for 48 hours to deplete endogenous steroids. Subsequently, cells were treated with either 1 nM 17β-estradiol (E2), 100 nM Lasofoxifene in the presence of 1 nM E2, or vehicle control (ethanol) for 24 hours.[1]

RNA Isolation and Microarray Hybridization: Total RNA was isolated from the treated MCF-7 cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. The quality and integrity of the RNA were assessed using an Agilent 2100 Bioanalyzer. Labeled cRNA was prepared from the total RNA and hybridized to Affymetrix Human Genome U133 Plus 2.0 Arrays. The arrays were then washed, stained, and scanned to generate the raw expression data.[1]

Data Analysis: The raw microarray data was normalized using the Robust Multi-array Average (RMA) method. Statistical analysis was performed to identify differentially expressed genes between the treatment groups. A gene was considered differentially expressed if the fold change was greater than 1.5 and the p-value was less than 0.05.[1]

Visualizing the Molecular Interactions

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment (24 hours) cluster_analysis Analysis mc_f7 MCF-7 Cells steroid_depletion Steroid Depletion (48 hours) mc_f7->steroid_depletion estradiol Estradiol (1 nM) lasofoxifene Lasofoxifene (100 nM) + Estradiol (1 nM) vehicle Vehicle Control rna_isolation RNA Isolation microarray Microarray Hybridization (Affymetrix U133 Plus 2.0) rna_isolation->microarray data_analysis Data Analysis (RMA Normalization, DEG) microarray->data_analysis

Caption: Experimental workflow for comparing gene expression profiles.

Estrogen_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor Activation cluster_downstream Downstream Effects estradiol Estradiol er Estrogen Receptor (ER) estradiol->er Binds lasofoxifene Lasofoxifene lasofoxifene->er Binds er_e2 ER-Estradiol Complex (Agonist Conformation) er->er_e2 Forms er_laso ER-Lasofoxifene Complex (Mixed Agonist/Antagonist) er->er_laso Forms ere Estrogen Response Element (ERE) er_e2->ere Binds to er_laso->ere Binds to gene_transcription Gene Transcription ere->gene_transcription Regulates proliferation Cell Proliferation gene_transcription->proliferation Promotes apoptosis Apoptosis gene_transcription->apoptosis Inhibits (Estradiol) Promotes (Lasofoxifene)

Caption: Simplified Estrogen Receptor signaling pathway.

References

A Comparative Safety Analysis of Selective Estrogen Receptor Modulators (SERMs), Including Lasofoxifene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of several Selective Estrogen Receptor Modulators (SERMs), with a focus on Lasofoxifene and its comparison with other notable agents in the class, such as Tamoxifen, Raloxifene (B1678788), and Bazedoxifene. The information is compiled from extensive clinical trial data to support evidence-based decision-making in research and drug development.

Executive Summary

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism. This unique mechanism of action allows for their use in a variety of indications, including the treatment and prevention of breast cancer and osteoporosis. However, their safety profiles vary, necessitating a careful comparative analysis. This guide summarizes the key safety findings from major clinical trials, presents the data in a comparative format, and provides an overview of the methodologies used in these pivotal studies.

Comparative Safety Data of SERMs

The following table summarizes the incidence of key adverse events associated with Tamoxifen, Raloxifene, Bazedoxifene, and Lasofoxifene based on data from major clinical trials.

Adverse EventTamoxifenRaloxifeneBazedoxifeneLasofoxifene (0.5 mg/day)PlaceboKey Clinical Trial(s)
Venous Thromboembolism (VTE) Increased Risk (RR vs Raloxifene: 1.25)Increased Risk (RR vs Placebo: 1.44 - 2.1)[1][2]Increased Risk (similar to Raloxifene)[3]Increased Risk (approx. 2-fold vs Placebo)[4][5]BaselineSTAR, MORE, PEARL
Deep Vein Thrombosis (DVT) Higher than Raloxifene[6]Lower than Tamoxifen (RR vs Tamoxifen: 0.72)[6]Similar to Raloxifene[3]Increased risk[5]BaselineSTAR, Phase 3 Bazedoxifene trials, PEARL
Pulmonary Embolism (PE) Higher than Raloxifene (RR vs Tamoxifen: 0.65)[6]Lower than Tamoxifen[6]-Increased risk (HR vs Placebo: 4.49)[5]BaselineSTAR, PEARL
Endometrial Cancer Increased Risk (1.5 to 6.9-fold higher risk)[1]No significant increased risk[1][7][8]Neutral effect[3]No significant increased risk[4][8][9]3 cases (PEARL)[8]STAR, MORE, Phase 3 Bazedoxifene trials, PEARL
Endometrial Hyperplasia Increased RiskSignificantly lower risk than Tamoxifen[2]Low incidence (0.1%)[10]2 cases (PEARL)[3]0 cases (PEARL)[3]STAR, PEARL, Phase 3 Bazedoxifene trials
Vaginal Bleeding Increased incidence--2.6%[8]1.3%[8]PEARL
Major Coronary Heart Disease (CHD) Events -No significant effect[2]-Reduced Risk (HR vs Placebo: 0.68)[7][11]BaselineRUTH, PEARL
Stroke Similar to Raloxifene[12]Increased risk of fatal stroke (HR vs Placebo: 1.49)[2]-Reduced Risk[3][7]BaselineSTAR, RUTH, PEARL
Hot Flashes CommonCommon, slightly less than Tamoxifen[2]Higher than placebo[3]15% - 65%[4][13][14]7% - 11%[4][14]STAR, Phase 3 Bazedoxifene trials, PEARL, ELAINE-2
Muscle Spasms/Leg Cramps CommonMore musculoskeletal problems than placebo[2]Higher than placebo[3]16%[4]8%[4]STAR, Phase 3 Bazedoxifene trials, PEARL
Cataracts Increased RiskLower risk than Tamoxifen (RR vs Tamoxifen: 0.79)[6][12]-Similar to placebo[4]BaselineSTAR, PEARL

Note: Direct head-to-head comparative trial data is not available for all SERMs and all adverse events. The data presented is based on available clinical trial results, which may have different patient populations and trial designs.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and the process of safety evaluation, the following diagrams are provided.

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM ER Estrogen Receptor (ER) SERM->ER Binds to ER SERM_ER_complex SERM-ER Complex ER->SERM_ER_complex HSP Heat Shock Proteins HSP->ER Chaperones ER ERE Estrogen Response Element (ERE) on DNA SERM_ER_complex->ERE Translocates to Nucleus and binds ERE Coactivators Coactivators SERM_ER_complex->Coactivators Recruits Corepressors Corepressors SERM_ER_complex->Corepressors Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Promotes Corepressors->Gene_Transcription Inhibits Tissue_Specific_Effects Tissue-Specific Effects (Agonist/Antagonist) Gene_Transcription->Tissue_Specific_Effects

Figure 1: Generalized SERM Signaling Pathway.

SERM_Safety_Trial_Workflow cluster_planning Trial Planning & Design cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol_Dev Protocol Development (Inclusion/Exclusion Criteria, Endpoints) IRB_Approval IRB/Ethics Committee Approval Protocol_Dev->IRB_Approval Patient_Recruitment Patient Recruitment & Screening IRB_Approval->Patient_Recruitment Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization (SERM vs. Comparator/Placebo) Informed_Consent->Randomization Treatment_Admin Treatment Administration & Follow-up Randomization->Treatment_Admin Data_Collection Adverse Event Monitoring & Data Collection Treatment_Admin->Data_Collection Data_Analysis Statistical Analysis of Safety Data Data_Collection->Data_Analysis Final_Report Final Report & Publication Data_Analysis->Final_Report

Figure 2: Generalized Workflow for a SERM Safety Clinical Trial.

Experimental Protocols

Detailed experimental protocols for large-scale clinical trials are extensive. The following provides a generalized overview of the methodologies typically employed in pivotal SERM safety trials, such as the STAR (Study of Tamoxifen and Raloxifene) and PEARL (Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene) trials.

1. Study Design and Population:

  • Design: Typically, these are large, randomized, double-blind, placebo-controlled or active-comparator-controlled, multicenter, international Phase 3 clinical trials.

  • Participants: The study population usually consists of postmenopausal women at an increased risk for breast cancer or with osteoporosis.

  • Inclusion Criteria: Common inclusion criteria include being postmenopausal, having a certain age range (e.g., 59-80 years for PEARL), and meeting specific risk factors for the disease under study (e.g., low bone mineral density or a high Gail model score for breast cancer risk).

  • Exclusion Criteria: Exclusion criteria often include a history of the disease being prevented (e.g., breast cancer in a prevention trial), a history of venous thromboembolic events, or other conditions that could interfere with the study drug or endpoints.

2. Randomization and Blinding:

  • Participants are randomly assigned to receive the investigational SERM at one or more doses, a placebo, or an active comparator (e.g., another SERM).

  • Both participants and investigators are blinded to the treatment assignment to prevent bias in reporting and assessment of outcomes.

3. Intervention and Follow-up:

  • The study drug is administered orally at a fixed daily dose.

  • The treatment duration is typically several years (e.g., 5 years for STAR and PEARL).

  • Follow-up visits are scheduled at regular intervals (e.g., every 6 or 12 months) to assess safety, efficacy, and adherence to treatment.

4. Safety Assessments:

  • Adverse Events (AEs): Information on all AEs is collected at each study visit. AEs are coded using a standardized medical dictionary (e.g., MedDRA). The severity and relationship to the study drug are assessed by the investigator.

  • Serious Adverse Events (SAEs): SAEs are reported promptly and are subject to rigorous review.

  • Specific Safety Endpoints:

    • Venous Thromboembolism: Assessed through clinical evaluation and confirmed with imaging studies (e.g., Doppler ultrasound for DVT, CT angiography for PE).

    • Endometrial Health: Monitored through transvaginal ultrasonography to measure endometrial thickness and biopsies when clinically indicated. All cases of vaginal bleeding are investigated.

    • Cardiovascular Events: Adjudicated by an independent committee based on predefined criteria for events such as myocardial infarction, stroke, and other major coronary events.

    • Bone Mineral Density: Measured at baseline and at regular intervals using dual-energy X-ray absorptiometry (DXA).

    • Laboratory Tests: Routine blood and urine tests are conducted to monitor for any drug-related changes in hematology, chemistry, and lipid profiles.

5. Statistical Analysis:

  • The primary safety analysis is typically conducted on the safety population, which includes all randomized participants who received at least one dose of the study drug.

  • The incidence of AEs is summarized by treatment group.

  • Time-to-event analyses (e.g., Cox proportional hazards models) are used to compare the risk of specific safety endpoints between treatment groups, providing hazard ratios and 95% confidence intervals.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The safety and efficacy of these agents should be evaluated in the context of specific patient populations and clinical scenarios.

References

Safety Operating Guide

Proper Disposal of Lasofoxifene Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of lasofoxifene (B133805) tartrate, a selective estrogen receptor modulator (SERM). Adherence to these procedures is critical to ensure personnel safety and environmental protection, in accordance with federal, state, and local regulations. Lasofoxifene is recognized as being very toxic to aquatic life with long-lasting effects, making proper disposal paramount.[1][2]

Hazard Profile

Before handling or disposing of lasofoxifene tartrate, it is crucial to be aware of its hazard profile. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard CategoryClassificationSource
Aquatic Hazard (Acute) Very toxic to aquatic life
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects[1]
Serious Eye Damage Causes serious eye damage[1]
Reproductive Toxicity May damage fertility or the unborn child[1][2]
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure[1]
Environmental Hazard Water Hazard Class 3: Extremely hazardous for water

Disposal Protocol for this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory or research setting. This material should not be disposed of in household trash or flushed down the drain.[3]

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[4]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]

  • Avoid generating dust. If handling powders, use techniques such as wet mopping for cleanup of spills.[2]

2. Waste Segregation and Collection:

  • All waste containing this compound, including pure compound, contaminated materials (e.g., weigh boats, gloves, wipes), and empty containers, must be segregated as hazardous waste.

  • Collect all solid waste in a clearly labeled, sealed, and airtight container.[2][4] The container should be marked as "Hazardous Waste" and include the chemical name "this compound."

  • Empty containers may retain product residue and should be treated as hazardous waste.

3. Treatment and Disposal Method:

  • The recommended method for the disposal of this compound is incineration.[3][4]

  • Engage a licensed professional waste disposal service to handle the collection and destruction of the chemical waste.[2]

  • It may be possible to dissolve or mix the material with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber system.[4] This should only be performed by trained personnel in accordance with the disposal company's guidelines.

4. Regulatory Compliance:

  • All disposal activities must comply with federal, state, and local environmental regulations.[2][4] This includes adherence to the Resource Conservation and Recovery Act (RCRA) guidelines set by the U.S. Environmental Protection Agency (EPA).[3][5][6]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

5. Spill Management:

  • In case of a spill, contain the source if it is safe to do so.[2]

  • Carefully sweep or vacuum the spilled solid material, taking care not to create dust, and place it into the designated hazardous waste container.[2][4]

  • Clean the spill area thoroughly with a damp cloth or absorbent material and dispose of all cleanup materials as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Pure compound, contaminated items, empty containers) ppe->segregate collect Step 3: Collect in Labeled, Sealed Container 'Hazardous Waste: this compound' segregate->collect contact_ehs Step 4: Consult Institutional EHS Department collect->contact_ehs disposal_co Step 5: Arrange Pickup by Licensed Waste Disposal Service contact_ehs->disposal_co incinerate Step 6: Final Disposal via Chemical Incineration disposal_co->incinerate end End: Compliant Disposal Complete incinerate->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Lasofoxifene Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Lasofoxifene tartrate in a laboratory setting. Adherence to these procedures is critical to mitigate potential health risks associated with this compound.

This compound is a third-generation selective estrogen receptor modulator (SERM) and requires careful handling due to its potential health hazards.[1][2][3][4][5][6] It is classified as causing serious eye damage, may impair fertility or harm an unborn child, and can cause organ damage through prolonged or repeated exposure.[1][7][8]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are reproductive toxicity, serious eye damage, and specific target organ toxicity with repeated exposure.[1][7] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety gogglesTo protect against dust particles and splashes, preventing serious eye damage.[7][9]
Respiratory Protection Use a local exhaust ventilation system. If dust or aerosol generation is likely, a NIOSH-approved respirator is required.To prevent inhalation of the compound.[8][9]
Body Protection Laboratory coatTo prevent contamination of personal clothing.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (e.g., Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe gather_materials Gather Materials & Weighing Equipment gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe Proceed to Handling weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate After Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood or a ventilated enclosure to minimize dust generation and accumulation.[8][9][10]

    • Assemble all necessary PPE as outlined in Table 1.

    • Gather all required laboratory equipment and materials.

  • Handling:

    • Wear all required PPE before handling the compound.

    • Carefully weigh the solid compound, avoiding the creation of dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing. This compound is soluble in DMSO.[3][6]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Dispose of all waste materials according to the disposal plan.

    • Remove PPE in the designated area, avoiding contamination of skin and personal clothing.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Emergency Procedures

In the event of accidental exposure, immediate action is required.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing immediately.[9] Rinse the affected skin area with plenty of water.[9] If irritation occurs, seek medical advice.[9]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[9] If the person feels unwell, seek medical attention.[8][9]

  • Ingestion: Rinse the mouth with water.[9] Do not induce vomiting. Seek immediate medical attention.[9]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination. This substance is very toxic to aquatic life with long-lasting effects.[1]

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, lab coat) Dispose of in a designated hazardous waste container. Do not launder contaminated clothing at home.[8]
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the empty container in accordance with institutional guidelines.

For general guidance on the disposal of unused medicines, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the trash.[11] However, due to the specific hazards of this compound, disposal as hazardous chemical waste is the more prudent approach in a laboratory setting.

Logical Relationship for PPE Selection

cluster_ppe Required PPE start Task: Handling This compound is_solid Is the compound a solid powder? start->is_solid is_solution Is the compound in solution? start->is_solution ppe_base Standard PPE: Lab Coat, Gloves dust_risk Risk of dust generation? is_solid->dust_risk Yes splash_risk Risk of splashing? is_solution->splash_risk Yes ppe_goggles Add: Safety Goggles dust_risk->ppe_goggles No ppe_respirator Add: Respirator (in ventilated enclosure) dust_risk->ppe_respirator Yes splash_risk->ppe_goggles Yes

Caption: Decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lasofoxifene tartrate
Reactant of Route 2
Lasofoxifene tartrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.